molecular formula C8H6O6 B1219883 Puberulic acid CAS No. 99-23-0

Puberulic acid

Cat. No.: B1219883
CAS No.: 99-23-0
M. Wt: 198.13 g/mol
InChI Key: RRDGXYZZWSIADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Puberulic acid is a natural product found in Penicillium aurantiogriseum and Penicillium puberulum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99-23-0

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

4,5,6-trihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid

InChI

InChI=1S/C8H6O6/c9-4-1-3(8(13)14)2-5(10)7(12)6(4)11/h1-2H,(H,13,14)(H3,9,10,11,12)

InChI Key

RRDGXYZZWSIADF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O

Synonyms

puberulic acid

Origin of Product

United States

Foundational & Exploratory

The History and Discovery of Puberulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Puberulic acid, a tropolone natural product, has garnered significant scientific interest since its discovery in the early 20th century. Initially identified as a metabolite of Penicillium species, its unique seven-membered ring structure and diverse biological activities have prompted extensive research. This technical guide provides a comprehensive overview of the history, discovery, and characterization of this compound. It details the seminal experimental protocols for its isolation and structure elucidation, presents key quantitative data on its biological activities, and explores its known mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating molecule.

Introduction

This compound (C₈H₆O₆) is a tropolone derivative first isolated from the fungus Penicillium puberulum.[1][2][3] Its discovery marked a significant advancement in the field of natural product chemistry, introducing a new class of compounds with a distinctive seven-membered aromatic ring system.[4] Over the decades, research has unveiled its potent biological activities, including antimalarial and cytotoxic properties. More recently, this compound has gained public attention due to its implication in health issues associated with contaminated red yeast rice supplements, leading to a renewed focus on its toxicological profile.[4][5] This guide will delve into the historical context of its discovery, the meticulous experiments that led to the elucidation of its structure, and the subsequent studies that have defined its biological and toxicological significance.

History and Discovery

The story of this compound begins in the early 1930s with the pioneering work of Harold Raistrick and his colleagues, who were systematically investigating the metabolic products of microorganisms.

Initial Isolation and Characterization

In 1932, J. H. Birkinshaw and H. Raistrick reported the isolation of two new crystalline substances, this compound and a related compound, from the culture medium of Penicillium puberulum Bainier and Penicillium aurantio-virens Biourge grown on a glucose-based medium.[3] Their work laid the foundation for all subsequent research on this molecule.

Structure Elucidation

While Birkinshaw and Raistrick determined the molecular formula of this compound as C₈H₆O₆, its unique tropolone structure was not fully elucidated until 1950.[5] Through a series of chemical degradation and derivatization experiments, R. E. Corbett, A. W. Johnson, and A. R. Todd definitively established the structure of this compound.[6][7] This was a significant achievement, as the concept of aromaticity in non-benzenoid systems like tropolones was a relatively new and exciting area of organic chemistry at the time.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies adapted from the historical literature on the isolation and characterization of this compound.

Fermentation and Isolation of this compound (Adapted from Birkinshaw & Raistrick, 1932)
  • Microorganism and Culture Conditions: Penicillium puberulum was cultured on a Czapek-Dox medium containing glucose as the primary carbon source. The cultures were incubated at 24°C for approximately 16-20 days.

  • Extraction: The culture filtrate was acidified with hydrochloric acid, leading to the precipitation of a crude mixture of acids. This precipitate was then filtered, washed, and dried.

  • Purification: The crude acid mixture was dissolved in sodium bicarbonate solution and then reprecipitated by the addition of acid. Further purification was achieved by recrystallization from water, yielding pale yellow needles of this compound.

Structure Determination Experiments (Adapted from Corbett, Johnson & Todd, 1950)
  • Methylation: Treatment of this compound with diazomethane yielded a trimethyl derivative, indicating the presence of three acidic hydroxyl groups.

  • Oxidative Degradation: Ozonolysis of this compound yielded carbon dioxide, oxalic acid, and other small fragments, providing clues about the underlying carbon skeleton.[6]

  • Synthesis of Derivatives: Various derivatives, including acetyl and benzoyl esters, were synthesized to characterize the hydroxyl groups and deduce their positions on the tropolone ring.

Quantitative Data

This section summarizes the key quantitative data related to the physicochemical properties and biological activities of this compound in structured tables for easy reference.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₆O₆[5]
Molecular Weight198.13 g/mol [8]
Melting Point316-318 °C (decomposes)
AppearancePale yellow needles
Spectroscopic Data
TechniqueKey DataReference
¹H NMR (CD₃OD)δ 7.90 (s, 2H)
¹³C NMR (CD₃OD)δ 169.12, 160.17, 156.52, 129.00, 119.76
Infrared (IR) νmax (cm⁻¹) 3502, 3259, 1697, 1593, 1535
Mass Spectrometry (MS) [M]+ m/z 198.0164
Biological Activity
ActivityCell Line/OrganismIC₅₀/EC₅₀Reference
AntimalarialPlasmodium falciparum (chloroquine-sensitive)0.01 µg/mL[5]
AntimalarialPlasmodium falciparum K1 (chloroquine-resistant)0.050 µM[9]
CytotoxicityHuman MRC-5 cells57.2 µg/mL[5]
CytotoxicityHuman leukemia U937 cellsStrong cytotoxicity[5]
Nephrotoxicity3D-cultured human renal proximal tubular epithelial cells (3D-RPTECs)EC₅₀ = 24.7 µM (at 7 days)
OAT1 InhibitionHEK293 cells expressing OAT1IC₅₀ = 5.4 µM

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are a consequence of its interaction with specific cellular pathways. This section explores the known mechanisms of action and provides visual representations using Graphviz.

Cytotoxicity and Apoptosis

This compound has been shown to induce apoptosis in cancer cell lines.[5] One of its proposed mechanisms involves the downregulation of gp91-phox, a critical component of the NADPH oxidase complex, which is involved in the production of reactive oxygen species (ROS).[5]

cytotoxicity_pathway This compound This compound gp91-phox gp91-phox This compound->gp91-phox downregulates NADPH_Oxidase NADPH_Oxidase gp91-phox->NADPH_Oxidase component of ROS_Production ROS_Production NADPH_Oxidase->ROS_Production decreases Apoptosis Apoptosis ROS_Production->Apoptosis leads to

This compound-induced apoptosis pathway.
Nephrotoxicity via OAT1 Inhibition

Recent studies have highlighted the nephrotoxic potential of this compound. This toxicity is, at least in part, mediated by its inhibition of the Organic Anion Transporter 1 (OAT1), a key transporter in the renal proximal tubules responsible for the elimination of various drugs and toxins.

nephrotoxicity_pathway cluster_renal_cell Renal Proximal Tubule Cell OAT1 OAT1 Anion_Uptake Anion_Uptake OAT1->Anion_Uptake mediates Cellular_Accumulation Cellular_Accumulation Anion_Uptake->Cellular_Accumulation Cytotoxicity Cytotoxicity Cellular_Accumulation->Cytotoxicity This compound This compound This compound->OAT1 inhibits Organic_Anions Organic_Anions Organic_Anions->OAT1 transported by

Mechanism of this compound-induced nephrotoxicity.

Conclusion

From its serendipitous discovery in the 1930s to its recent emergence as a molecule of toxicological concern, this compound has had a rich and evolving history. The early work of pioneers like Raistrick and Todd not only unveiled a novel chemical scaffold but also opened the door to a new area of natural product chemistry. The potent biological activities of this compound, particularly its antimalarial effects, continue to make it a subject of interest for drug discovery. However, the recent incidents of nephrotoxicity underscore the importance of a thorough understanding of its mechanism of action and toxicological profile. This technical guide has aimed to provide a comprehensive resource for researchers by consolidating the historical and scientific knowledge surrounding this remarkable molecule, thereby facilitating future investigations into its therapeutic potential and risks.

References

An In-Depth Technical Guide to the Puberulic Acid Biosynthesis Pathway in Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a tropolone natural product from Penicillium species, has garnered significant interest due to its potent antimalarial activity and recent public health implications. Despite its importance, the complete biosynthetic pathway remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed pathway for this compound biosynthesis, drawing strong parallels from the well-characterized stipitatic acid pathway in Talaromyces stipitatus. We present a hypothesized enzymatic cascade, detailed experimental protocols for gene cluster identification, enzyme characterization, and quantitative analysis, along with visual workflows to guide future research in this area. This document serves as a foundational resource for researchers aiming to unravel the genetics and biochemistry of this compound production for applications in drug discovery and development.

Introduction

This compound is a tropolone-containing secondary metabolite produced by several species of the fungal genus Penicillium, including P. puberulum, P. aurantiovirens, P. johannioli, P. cyclopium viridicatum, and P. adametzioides[1]. This molecule exhibits a range of biological activities, most notably potent antimalarial properties[2]. More recently, it has been identified as a contaminant in certain food supplements, raising public health concerns[3][4][5]. Understanding the biosynthesis of this compound is critical for harnessing its therapeutic potential and for developing methods to control its production.

While the specific biosynthetic gene cluster for this compound has not yet been experimentally confirmed in Penicillium, the closely related tropolone, stipitatic acid, has a well-defined biosynthetic pathway in Talaromyces stipitatus (formerly Penicillium stipitatum)[1][6]. This pathway provides a robust model for proposing the steps involved in this compound synthesis.

Proposed Biosynthetic Pathway of this compound

Based on the stipitatic acid biosynthesis pathway, we hypothesize a four-step enzymatic process for the formation of the this compound core, likely encoded by a contiguous gene cluster. The proposed pathway involves a non-reducing polyketide synthase (NR-PKS), a FAD-dependent monooxygenase, a non-heme Fe(II)-dependent dioxygenase, and a subsequent modifying enzyme, likely a hydroxylase.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide Polyketide Intermediate acetyl_coa->polyketide PubA (NR-PKS) methylorcinaldehyde 3-Methylorcinaldehyde Derivative polyketide->methylorcinaldehyde PubA (reductive release) dearomatized_intermediate Dearomatized Intermediate methylorcinaldehyde->dearomatized_intermediate PubB (FAD-dependent monooxygenase) tropolone_core Tropolone Core dearomatized_intermediate->tropolone_core PubC (Fe(II)/α-KG dependent dioxygenase) puberulic_acid This compound tropolone_core->puberulic_acid PubD (Hydroxylase/Oxidase)

Caption: Proposed biosynthetic pathway for this compound in Penicillium species.

Step 1: Polyketide Synthesis by a Non-Reducing Polyketide Synthase (NR-PKS) (PubA) The pathway is proposed to initiate with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS), hypothesized as PubA. This enzyme likely contains a C-methyltransferase domain to introduce a methyl group, and a reductive release domain to yield an aldehyde product, a derivative of 3-methylorcinaldehyde[6].

Step 2: Dearomatization by a FAD-dependent Monooxygenase (PubB) The aromatic ring of the 3-methylorcinaldehyde derivative is then likely dearomatized through hydroxylation by a FAD-dependent monooxygenase, proposed as PubB[6].

Step 3: Oxidative Ring Expansion by a Non-Heme Fe(II)-dependent Dioxygenase (PubC) The key step in forming the seven-membered tropolone ring is catalyzed by a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase, hypothesized as PubC. This enzyme is proposed to catalyze an oxidative ring expansion of the dearomatized intermediate[6].

Step 4: Tailoring Reactions (e.g., PubD) The final steps in the biosynthesis of this compound from the tropolone core likely involve one or more tailoring enzymes, such as hydroxylases or oxidases (e.g., PubD), to install the final hydroxyl and carboxyl groups.

Quantitative Data

Currently, there is a lack of comprehensive, publicly available quantitative data specifically on the production yields of this compound from various Penicillium species under different fermentation conditions. However, studies on other Penicillium secondary metabolites provide a framework for the range of production levels that might be expected and the factors that can influence yield.

Metabolite Penicillium Species Culture Condition Yield Reference
Penicillic AcidP. cyclopiumSubmerged culture, mannitolup to 4 mg/mL[7]
Penicillic AcidPenicillium sp.Fermentation liquor1.57-1.77 g/L[8]
Gluconic AcidP. puberulumSurface culture, glucose, 7 days91% conversion[2]
PatulinP. griseofulvumCulture media19.70 ppm[9]
CitrininP. puberulumCulture media21.63 ppm[9]

Experimental Protocols

This section provides detailed methodologies for key experiments required to validate the proposed biosynthetic pathway of this compound.

Identification of the this compound Biosynthetic Gene Cluster

The recent sequencing of the Penicillium adametzioides genome provides a critical resource for identifying the this compound biosynthetic gene cluster[2][3][10][11][12]. A comparative genomics approach, using the known stipitatic acid gene cluster from Talaromyces stipitatus as a query, is the most promising strategy.

Gene Cluster Identification Workflow stip_cluster Stipitatic Acid Gene Cluster (tropA, tropB, tropC, tropD) blast BLASTp/tBLASTn Search stip_cluster->blast p_adam_genome Penicillium adametzioides Genome Database p_adam_genome->blast homologous_genes Identify Homologous Genes (NR-PKS, Dioxygenase, etc.) blast->homologous_genes genomic_locus Analyze Genomic Locus for Gene Clustering homologous_genes->genomic_locus candidate_cluster Putative this compound Biosynthetic Gene Cluster genomic_locus->candidate_cluster

Caption: Workflow for identifying the this compound gene cluster.

Methodology:

  • Sequence Retrieval: Obtain the protein sequences for the enzymes of the stipitatic acid biosynthetic gene cluster (tropA, tropB, tropC, tropD) from NCBI[6].

  • Homology Search: Perform a BLASTp or tBLASTn search against the translated genome of Penicillium adametzioides using the Trop protein sequences as queries[2][3][10][11][12].

  • Locus Analysis: Identify the genomic regions in P. adametzioides containing significant hits. Analyze the flanking regions of these hits to determine if they are co-located in a contiguous gene cluster.

  • Cluster Annotation: Annotate the genes within the putative cluster using tools like antiSMASH to predict enzyme functions (e.g., PKS, monooxygenase, dioxygenase)[3][10][11].

Functional Characterization of Biosynthetic Genes

Gene knockout and heterologous expression are essential techniques to confirm the function of the candidate genes.

4.2.1. Gene Knockout using CRISPR-Cas9

Methodology:

  • Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the initial exons of the candidate genes (e.g., pubA, pubC) to create frameshift mutations.

  • RNP Assembly: Assemble ribonucleoprotein (RNP) complexes by incubating the synthetic sgRNA with purified Cas9 nuclease.

  • Protoplast Preparation: Generate protoplasts from P. adametzioides mycelia by enzymatic digestion with a mixture of lysing enzymes, cellulase, and pectinase in an osmotic stabilizer (e.g., 1.2 M sorbitol)[5][13][14][15].

  • Transformation: Transform the protoplasts with the Cas9-sgRNA RNP complexes using a PEG-mediated method[13].

  • Mutant Screening: Screen transformants by PCR using primers flanking the target site, followed by Sanger sequencing to confirm the presence of indels.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains in a suitable production medium. Extract the secondary metabolites and analyze by HPLC-DAD-MS/MS to confirm the abolishment of this compound production in the knockout mutants.

4.2.2. Heterologous Expression

Methodology:

  • Gene Amplification and Cloning: Amplify the full-length cDNAs of the candidate genes from P. adametzioides and clone them into fungal expression vectors under the control of a strong, inducible promoter.

  • Host Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or a genetically modified Penicillium species, with the expression constructs.

  • Co-expression and Analysis: Co-express different combinations of the biosynthetic genes to reconstitute the pathway. For example, express pubA alone to identify its polyketide product, then co-express pubA and pubB, and so on.

  • Metabolite Identification: Analyze the culture extracts of the transformants by HPLC-DAD-MS/MS to identify the intermediates and the final product, this compound.

Quantitative Analysis of this compound Production

A robust and sensitive LC-MS/MS method is required for the accurate quantification of this compound in fungal cultures and other matrices[16][17].

Methodology:

  • Sample Preparation and Extraction:

    • Lyophilize fungal mycelium and culture supernatant.

    • Extract the samples with a suitable solvent, such as methanol with 1% formic acid[16][17].

    • Centrifuge to remove cell debris.

  • HPLC-DAD-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detection: Monitor for the characteristic UV absorbance of this compound and use a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

    • Quantification: Use a certified reference standard of this compound to generate a calibration curve for accurate quantification.

Conclusion

The biosynthesis of this compound in Penicillium species presents a compelling area of research with implications for drug development and food safety. While the definitive biosynthetic gene cluster and the precise enzymatic steps are yet to be fully elucidated, the well-characterized pathway of the related tropolone, stipitatic acid, provides a strong foundation for a proposed biosynthetic route. The recent availability of the Penicillium adametzioides genome, combined with advanced molecular biology techniques such as CRISPR-Cas9 and heterologous expression, offers a clear path forward for the identification and functional characterization of the this compound gene cluster. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to validate the proposed pathway, quantify production, and ultimately engineer the biosynthesis of this important natural product.

References

chemical structure and properties of puberulic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a natural tropolone derivative produced by several species of Penicillium, has garnered significant interest in the scientific community due to its potent biological activities, including antimalarial and cytotoxic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its known mechanisms of action and effects on cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and toxicology.

Chemical Structure and Identification

This compound is a tropolone carboxylic acid with the systematic IUPAC name 3,4,6-trihydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylic acid .[1] Its chemical structure is characterized by a seven-membered aromatic ring, which is a hallmark of the tropolone class of compounds.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 3,4,6-Trihydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylic acid[1]
CAS Number 99-23-0[1]
Molecular Formula C₈H₆O₆[1][2][3][4]
Molecular Weight 198.13 g/mol [1][2][3]
SMILES C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O[3][4]
InChI InChI=1S/C8H6O6/c9-4-1-3(8(13)14)2-5(10)7(12)6(4)11/h1-2H,(H,13,14)(H3,9,10,11,12)[4]

Physicochemical Properties

This compound is a cream-colored powder that is soluble in hot water and forms a freely soluble sodium salt.[1] Its physicochemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance Cream-colored powder[1]
Melting Point 316-318 °C[1]
Solubility Soluble in hot water. Forms a freely soluble sodium salt.[1]

Table 3: Spectroscopic and Chemical Properties of this compound

PropertyValueReference
UV max (in water) 270 nm (log ε 4.55), 350 nm (log ε 3.86)[1]
pKa (predicted) 3.16 ± 0.20
Mass Spectrometry Precursor ion [M-H]⁻ at m/z 197.0086

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, most notably its potent antimalarial and cytotoxic effects. Recent studies have also highlighted its potential nephrotoxicity.

Antimalarial Activity

This compound has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Table 4: In Vitro Antimalarial Activity of this compound

OrganismStrainIC₅₀Reference
Plasmodium falciparumK1 (chloroquine-resistant)0.050 µM
Cytotoxicity

This compound displays cytotoxic effects against various cell lines. One of its identified mechanisms of action involves the downregulation of the superoxide-generating enzyme NADPH oxidase.

This compound has been shown to down-regulate the gene expression of gp91-phox (also known as NOX2), a critical subunit of the NADPH oxidase complex. This enzyme is responsible for the production of superoxide anions, which are reactive oxygen species (ROS) involved in various cellular processes, including cell signaling and defense against pathogens. By inhibiting gp91-phox expression, this compound can modulate cellular redox status and downstream signaling pathways.

G This compound's Effect on gp91-phox Expression Puberulic_Acid This compound Cell_Membrane gp91_phox_Gene gp91-phox Gene (in nucleus) Puberulic_Acid->gp91_phox_Gene Down-regulates transcription Cell_Interior gp91_phox_mRNA gp91-phox mRNA gp91_phox_Gene->gp91_phox_mRNA Transcription gp91_phox_Protein gp91-phox Protein gp91_phox_mRNA->gp91_phox_Protein Translation NADPH_Oxidase NADPH Oxidase Complex gp91_phox_Protein->NADPH_Oxidase Component of Superoxide_Production Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide_Production Catalyzes

Caption: this compound downregulates superoxide production.

Nephrotoxicity

Recent studies have identified the kidney as a primary target for this compound-induced toxicity. Histopathological examinations have revealed damage to the proximal tubules, suggesting these are particularly susceptible to the compound's effects. The precise molecular mechanisms underlying this nephrotoxicity are still under investigation.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Penicillium Species

The following protocol outlines a general procedure for the isolation of this compound from a fungal culture.

G Isolation Workflow for this compound Start Start: Penicillium sp. culture Fermentation 1. Fungal Fermentation (Liquid or Solid Media) Start->Fermentation Extraction 2. Extraction of Culture Broth/Mycelia (e.g., with Ethyl Acetate) Fermentation->Extraction Concentration 3. Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Chromatography 4. Chromatographic Purification (Silica Gel, HPLC) Concentration->Chromatography Characterization 5. Structural Characterization (NMR, MS, etc.) Chromatography->Characterization End End: Pure this compound Characterization->End

Caption: Workflow for isolating this compound.

Methodology:

  • Fungal Culture: Inoculate a suitable liquid or solid sterile medium with a spore suspension of a this compound-producing Penicillium strain. Incubate under appropriate conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period sufficient for secondary metabolite production (typically 7-14 days).

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the culture filtrate and/or the mycelial mass with an organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to chromatographic purification. This may involve initial fractionation by silica gel column chromatography followed by further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

Several total syntheses of this compound have been reported. The following is a generalized workflow based on a concise synthetic route.

Methodology:

A concise and practical total synthesis of this compound has been achieved in 8 steps with a 54% overall yield. The key transformation involves the construction of the tropolone framework through multi-tandem oxidation of an aliphatic-triol, which can be derived from D-(+)-galactose. The synthesis avoids the direct introduction of oxygen atoms into the core skeleton, making it an efficient approach.

Antimalarial Activity Assay

The in vitro antimalarial activity of this compound can be determined using a parasite lactate dehydrogenase (pLDH) assay.

Methodology:

  • Parasite Culture: Culture asynchronous P. falciparum (e.g., K1 strain) in human erythrocytes in RPMI medium supplemented with human plasma.

  • Assay Setup: In a 96-well plate, add the parasite culture to wells containing serial dilutions of this compound. Include appropriate controls (e.g., chloroquine as a positive control, and untreated parasites as a negative control).

  • Incubation: Incubate the plate for 72 hours under microaerophilic conditions.

  • pLDH Assay: After incubation, lyse the cells and measure the activity of pLDH, an enzyme released by viable parasites, by adding a substrate solution and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT assay.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and potent biological activities. Its antimalarial and cytotoxic properties make it a promising lead compound for drug discovery efforts. However, its potential for nephrotoxicity warrants further investigation to understand its toxicological profile fully. The experimental protocols provided in this guide offer a framework for researchers to isolate, synthesize, and evaluate the biological effects of this compound, thereby facilitating further research into its therapeutic potential and mechanism of action.

References

Puberulic Acid: A Comprehensive Technical Review of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a tropolone-based natural compound produced by various Penicillium species, has garnered significant attention due to its potent biological activities, including antimalarial and cytotoxic effects. Recent health concerns in Japan linked to contaminated dietary supplements have underscored the urgent need for a thorough understanding of its toxicological profile, particularly its nephrotoxicity. This technical guide provides an in-depth review of the known mechanism of action of this compound, with a focus on its effects at the molecular and cellular levels. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathway diagrams to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Mitochondrial Dysfunction and Oxidative Stress in Renal Proximal Tubules

The primary mechanism underlying the toxicity of this compound, especially its nephrotoxic effects, is the induction of mitochondrial dysfunction and subsequent oxidative stress, primarily targeting the epithelial cells of the renal proximal tubules.[1][2][3][4] This leads to a cascade of events culminating in cell death through both apoptosis and necrosis.

Several key molecular events characterize this mechanism:

  • Mitochondrial Damage: this compound treatment leads to observable mitochondrial structural abnormalities, including swelling and disruption of cristae.[4] This is accompanied by a significant reduction in the expression of key mitochondrial proteins, such as cytochrome c oxidase subunit IV (COX-IV), a critical component of the electron transport chain.[1][4]

  • Energy Depletion: The mitochondrial damage results in a time-dependent decrease in intracellular ATP levels.[2][5] Seahorse XF analysis has confirmed that this compound exposure leads to a reduction in maximal mitochondrial respiration.[2]

  • Oxidative Stress: The compromised mitochondrial function leads to increased production of reactive oxygen species (ROS). This is evidenced by the accumulation of oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG), indicating oxidative damage to DNA.[1][4]

  • Induction of Apoptosis and Necrosis: The culmination of mitochondrial dysfunction, energy depletion, and oxidative stress triggers programmed cell death. Increased levels of cleaved caspase-3, a key executioner caspase in apoptosis, have been observed in cells treated with this compound.[1][4] Given that apoptosis is an ATP-dependent process, under conditions of severe ATP depletion caused by this compound, cell death may also proceed through necrosis.[2]

The involvement of Organic Anion Transporters (OATs), particularly OAT1, is suggested in the uptake of this compound into proximal tubular cells, as the cytotoxicity is partially alleviated by the OAT inhibitor probenecid.[5]

Signaling Pathways

Based on the available evidence, the following signaling pathway is proposed for this compound-induced nephrotoxicity.

puberulic_acid_mechanism cluster_uptake Cellular Uptake cluster_mitochondrial_damage Mitochondrial Damage cluster_downstream_effects Downstream Effects OAT1 OAT1 This compound->OAT1 Uptake Proximal Tubule Cell->Mitochondrion Targets COX-IV COX-IV Expression Mitochondrion->COX-IV Reduces COX-IV->ETC Disrupts ROS ↑ ROS Production ETC->ROS ATP ↓ ATP Production ETC->ATP Oxidative_Stress Oxidative Stress (↑ 8-OHdG) ROS->Oxidative_Stress Apoptosis_Necrosis Apoptosis / Necrosis (↑ Cleaved Caspase-3) ATP->Apoptosis_Necrosis Oxidative_Stress->Apoptosis_Necrosis

Caption: Proposed signaling pathway for this compound-induced nephrotoxicity.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

ParameterValueCell Line / ModelStudy ConditionsReference
IC50 0.01 µg/mLPlasmodium falciparum (chloroquine-sensitive & -resistant)In vitro antimalarial activity[6]
IC50 57.2 µg/mL (~289 µM)Human MRC-5 cells (fetal lung fibroblast-like)Cytotoxicity assay[7]
IC50 5.4 µMOAT1-expressing HEK293 cellsInhibition of furosemide uptake[5]
EC50 24.7 µM3D-cultured primary human renal proximal tubular epithelial cells (3D-RPTECs)Intracellular ATP decrease after 7 days[5]
NOAEL 1 mg/kg/dayCrl:CD(SD) rats (male and female)28-day subacute oral toxicity study[8]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the mechanism of action of this compound.

In Vitro Nephrotoxicity Assessment using 3D-Cultured Human Renal Proximal Tubular Epithelial Cells (3D-RPTECs)

This protocol is adapted from studies evaluating the cytotoxicity of this compound on human kidney cells.[5]

  • Cell Culture:

    • Culture primary human renal proximal tubular epithelial cells in a suitable medium (e.g., DMEM/F12 supplemented with growth factors) at 37°C in a humidified 5% CO2 atmosphere.

    • To form 3D spheroids, seed cells into ultra-low attachment plates and culture for a specified period (e.g., 7-14 days) to allow for self-assembly.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the cell culture medium.

    • Expose the 3D-RPTEC spheroids to various concentrations of this compound for different time points (e.g., 24, 48, 72 hours, and 7 days).

  • Cytotoxicity Assessment (ATP Measurement):

    • At the end of the treatment period, measure intracellular ATP levels using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo® 3D).

    • Lyse the spheroids and measure the luminescence, which is proportional to the amount of ATP present.

    • Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in ATP levels.

In Vivo Nephrotoxicity Study in Rats

This protocol is based on a 28-day subacute toxicity study performed in rats.[8]

  • Animals and Housing:

    • Use specific pathogen-free rats (e.g., Crl:CD(SD)), 5 weeks old, and acclimatize them for at least one week.

    • House the animals in standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • This compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).

    • Administer this compound daily via oral gavage for 28 days at various dose levels (e.g., 0, 1, 3, and 10 mg/kg/day for males; 0, 0.3, 1, and 3 mg/kg/day for females).

  • Monitoring and Sample Collection:

    • Monitor the general condition and body weight of the animals regularly.

    • Collect urine samples at specified time points for urinalysis (e.g., glucose, protein).

    • At the end of the study, collect blood samples for serum biochemistry analysis (e.g., creatinine).

    • Perform a complete necropsy and collect kidneys and other organs for histopathological examination.

  • Histopathology:

    • Fix the collected kidneys in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope for evidence of tubular damage, such as vacuolation, necrosis, and regeneration.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is based on methodologies used to assess mitochondrial dysfunction in renal cells.[2]

  • Cell Seeding and Treatment:

    • Seed human renal proximal tubular epithelial cells (hRPTECs) into a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat the cells with this compound at the desired concentration and for the specified time.

  • Seahorse XF Cell Mito Stress Test:

    • Prior to the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

    • Load the injector ports of the Seahorse XF sensor cartridge with mitochondrial stressor compounds: oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

    • Perform the assay on a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the respiratory profiles of this compound-treated cells to control cells to assess the extent of mitochondrial dysfunction.

Conclusion

The available evidence strongly indicates that this compound's mechanism of action, particularly its nephrotoxicity, is driven by the induction of mitochondrial dysfunction and oxidative stress in renal proximal tubular cells. This leads to a cascade of cellular damage, culminating in cell death. The involvement of organic anion transporters in its cellular uptake presents a potential target for mitigating its toxicity. The experimental models and protocols outlined in this guide provide a framework for further investigation into the detailed molecular interactions of this compound and for the development of potential therapeutic interventions or safety assessment strategies. Further research is warranted to fully elucidate the upstream signaling pathways that initiate the observed mitochondrial damage.

References

In Vivo Toxicological Profile of Puberulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent health concerns have brought the toxicological profile of puberulic acid (PA) into sharp focus. This technical guide provides a comprehensive overview of the current in vivo toxicological data on this compound, a troponoid compound identified as a contaminant in certain food supplements. The primary focus of this document is a detailed analysis of a 28-day subacute oral toxicity study in rats, which has identified the kidneys and glandular stomach as the principal target organs. This guide consolidates quantitative data, presents detailed experimental methodologies, and visualizes the toxicological workflow to support ongoing research and safety assessment efforts.

Introduction

This compound (PA) is a natural compound produced by certain species of Penicillium fungi. While it has been investigated for potential antimalarial properties, its toxicological profile has remained largely uncharacterized until recently. In March 2024, a significant health issue involving renal dysfunction was reported in Japan, linked to the consumption of food supplements containing red yeast rice (beni-koji).[1][2] Subsequent investigations identified this compound as an unintentional contaminant in these products, prompting urgent toxicological evaluation.[1][2][3][4]

This guide synthesizes the findings from recent in vivo studies to provide a detailed technical resource for professionals in toxicology, pharmacology, and drug development.

Quantitative Toxicological Summary

The primary source of quantitative in vivo data is a 28-day subacute oral toxicity study conducted in Crl:CD(SD) rats.[1][2] The key findings from this and other relevant studies are summarized below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL)
SpeciesSexNOAEL (Oral Gavage)Study DurationReference
RatMale1 mg/kg/day28 days[2]
RatFemale1 mg/kg/day28 days[2]
Table 2: Summary of Key Toxicological Findings in Rats (28-Day Study)
ParameterMale RatFemale RatReference
Primary Target Organs Kidney, Glandular StomachKidney, Glandular Stomach[1]
Dose Groups 0, 1, 3, or 10 mg/kg/day0, 0.3, 1, or 3 mg/kg/day[2]
Renal Effects - Increased urinary glucose (10 mg/kg) - Elevated serum creatinine (10 mg/kg)-[1][2]
Renal Histopathology - Vacuolation, necrosis, and regeneration of proximal tubules (10 mg/kg)- Vacuolation, necrosis, and regeneration of proximal tubules (3 mg/kg)[1][2]
Gastric Histopathology - Apoptosis/necrosis of glandular stomach mucosa (3 and 10 mg/kg) - Diffuse hyperplasia of glandular stomach mucosa (3 and 10 mg/kg)- Apoptosis/necrosis of glandular stomach mucosa (3 mg/kg) - Diffuse hyperplasia of glandular stomach mucosa (3 mg/kg)[1]
Reversibility (14-day recovery) - Focal interstitial fibrosis in one high-dose male - Absence of renal lesions in others- Absence of renal lesions[2]
- Absence of gastric lesions- Absence of gastric lesions[2]
Table 3: Other In Vivo Toxicity Data
SpeciesRouteDosageObservationReference
MouseSubcutaneous5 mg/kg (two injections)4 out of 5 malaria-infected mice died.[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The protocol for the pivotal 28-day rat study is outlined below.

28-Day Subacute Oral Toxicity Study in Rats
  • Test System:

    • Species: Crl:CD(SD) rats.[1]

    • Age: 6 weeks old at the start of administration.[2]

    • Supplier: Charles River Laboratories Japan, Inc.

    • Acclimation: At least 6 days.

    • Housing: Animals were housed in a facility accredited by the Center for Accreditation of Laboratory Animal Care and Use, Japan Pharmaceutical Information Center. Cages and bedding were changed twice weekly.[1]

    • Diet: Free access to a basal diet (CRF-1; Oriental Yeast Co., Ltd.) and drinking water.[1]

  • Test Substance:

    • Substance: this compound (PA), CAS No. 99-23-0.[1]

    • Purity: 98.5%.[1]

    • Vehicle: Not specified in the provided results, but oral gavage was the administration route.

  • Study Design:

    • Administration Route: Oral gavage.[2]

    • Dosage (Males): 0 (control), 1, 3, or 10 mg/kg/day.[2]

    • Dosage (Females): 0 (control), 0.3, 1, or 3 mg/kg/day.[2]

    • Duration: 28 consecutive days.[2]

    • Recovery Period: Satellite groups were maintained for a 14-day treatment-free recovery period to evaluate the reversibility of effects.[1][2]

    • Group Allocation: Animals were randomly allocated to each group based on body weight at the beginning of the experiment.[1]

  • Endpoints and Observations:

    • Clinical Observations: Daily general condition checks.

    • Body Weight: Measured periodically.

    • Urinalysis: Assessed for parameters including glucose (GLU).[1]

    • Serum Biochemistry: Assessed for parameters including creatinine (CRE).[1]

    • Gross Pathology: Macroscopic examination of organs at necropsy.[1]

    • Histopathology: Microscopic examination of tissues, with a focus on kidneys and glandular stomach.[1][2]

Visualizations: Workflows and Toxicological Effects

While the precise molecular signaling pathways of this compound toxicity are still under investigation, the experimental workflow and the observed pathological outcomes can be visualized to clarify the study design and findings.

G cluster_0 Animal Preparation cluster_1 28-Day Dosing Phase cluster_2 Endpoint Analysis cluster_3 14-Day Recovery Phase Acclimation Acclimation Randomization Randomization Acclimation->Randomization Group Assignment Group Assignment Randomization->Group Assignment Daily Oral Gavage Daily Oral Gavage Group Assignment->Daily Oral Gavage Doses: Male: 0, 1, 3, 10 mg/kg Female: 0, 0.3, 1, 3 mg/kg In-life Observations In-life Observations Daily Oral Gavage->In-life Observations Recovery Groups Recovery Groups Daily Oral Gavage->Recovery Groups Terminal Necropsy Terminal Necropsy In-life Observations->Terminal Necropsy Histopathology Histopathology Terminal Necropsy->Histopathology Clinical Pathology Clinical Pathology Terminal Necropsy->Clinical Pathology Recovery Necropsy Recovery Necropsy Recovery Groups->Recovery Necropsy Reversibility Assessment Reversibility Assessment Recovery Necropsy->Reversibility Assessment

Caption: Experimental workflow for the 28-day subacute toxicity study of this compound in rats.

G cluster_kidney Target Organ: Kidney cluster_stomach Target Organ: Glandular Stomach PA This compound (PA) Oral Administration PT Proximal Tubules PA->PT Direct or Indirect Effect Stomach_Mucosa Mucosa PA->Stomach_Mucosa Direct Exposure Effect Kidney_Function Renal Impairment PT->Kidney_Function Histo_Kidney Histopathological Changes PT->Histo_Kidney Biochem_Kidney Biochemical Changes PT->Biochem_Kidney Histo_Kidney_Data • Vacuolation • Necrosis • Regeneration Histo_Kidney->Histo_Kidney_Data Biochem_Data • ↑ Urinary Glucose • ↑ Serum Creatinine Biochem_Kidney->Biochem_Data details Histo_Stomach Histopathological Changes Stomach_Mucosa->Histo_Stomach Histo_Stomach_Data • Apoptosis/Necrosis • Diffuse Hyperplasia Histo_Stomach->Histo_Stomach_Data details

Caption: Summary of this compound's in vivo toxicological effects observed in rats.

Discussion and Conclusion

The available in vivo data clearly establish the kidney as the primary target organ for this compound-induced toxicity, with the glandular stomach also being affected.[1] The 28-day study in rats demonstrates that PA induces nephrotoxicity, characterized by damage to the proximal tubules.[1][2] Key indicators of this damage include increased urinary glucose and elevated serum creatinine levels at higher doses.[1][2]

Histopathological examinations confirm these findings, revealing vacuolation, necrosis, and regeneration in the proximal convoluted tubules of the renal cortex.[1][2] Effects on the glandular stomach, including apoptosis, necrosis, and diffuse hyperplasia, were also observed.[1]

Importantly, the study suggests that the PA-induced nephrotoxicity is largely reversible after a 14-day recovery period, although residual chronic lesions like focal interstitial fibrosis may occur in severe cases.[2] The established NOAEL for both male and female rats under the study conditions was 1 mg/kg/day.[2]

The mechanisms underlying the observed sex differences in sensitivity and the direct causes of gastric lesions remain unclear and warrant further investigation.[1] While a potential mechanism involving the disruption of renal osmoregulation via the sodium/myo-inositol cotransporter 2 (SLC5A11) has been suggested, this requires further in vivo validation.[5]

References

The Role of Puberulic Acid in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberulic acid, a tropolone-containing natural product biosynthesized by several Penicillium species, has garnered significant attention due to its potent antimalarial properties and its recent emergence as a potential nephrotoxic contaminant in fermented food products.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role within fungal secondary metabolism. Leveraging the elucidated biosynthesis of the closely related tropolone, stipitatic acid, this document outlines the putative biosynthetic pathway of this compound, details the key enzymes involved, and explores the probable regulatory networks governing its production, with a focus on global regulators like the Velvet complex. Furthermore, this guide furnishes detailed experimental protocols for the investigation of this pathway and presents available quantitative data to aid researchers in the fields of natural product chemistry, mycology, and drug development.

Introduction

This compound is a C₈H₆O₆ polyketide belonging to the tropolone class of secondary metabolites, characterized by a unique seven-membered aromatic ring.[1] First isolated from Penicillium puberulum, it has since been identified in other Penicillium species, including Penicillium adametzioides, which was implicated in a food poisoning incident involving contaminated red yeast rice.[2][3] The biological activities of this compound are of significant interest, exhibiting potent in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[4] However, concerns regarding its potential nephrotoxicity underscore the need for a deeper understanding of its biosynthesis and regulation.[2]

This guide synthesizes the current knowledge, drawing heavily on the well-characterized biosynthetic pathway of stipitatic acid from Talaromyces stipitatus (formerly Penicillium stipitatum), as this compound is the 5-hydroxy derivative of stipitatic acid.[5][6]

This compound Biosynthesis

While the definitive biosynthetic gene cluster for this compound has not been explicitly characterized in a producing organism, the pathway can be inferred with high confidence from the identified stipitatic acid (trop) gene cluster.[5][6] The biosynthesis initiates from acetyl-CoA and malonyl-CoA, proceeding through a series of enzymatic reactions to form the tropolone core, followed by a final hydroxylation step to yield this compound.

The proposed pathway involves the following key enzymes:

  • TropA: A non-reducing polyketide synthase (NR-PKS) that catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA to produce 3-methylorcinaldehyde.[5]

  • TropB: An FAD-dependent monooxygenase that dearomatizes 3-methylorcinaldehyde through hydroxylation at the C-3 position.[5]

  • TropC: A non-heme Fe(II)-dependent dioxygenase responsible for the oxidative ring expansion of the dearomatized intermediate to form the tropolone nucleus, stipitaldehyde.[5]

  • TropD: A cytochrome P450 monooxygenase thought to be responsible for further oxidation steps.[5]

  • Putative 5-Hydroxylase: A currently uncharacterized hydroxylase, likely a cytochrome P450 monooxygenase or a non-heme Fe(II)-dependent dioxygenase, that catalyzes the final hydroxylation of a stipitatic acid precursor at the C-5 position to form this compound.

Proposed Biosynthetic Pathway Diagram

puberulic_acid_biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 3-Methylorcinaldehyde 3-Methylorcinaldehyde Acetyl-CoA + Malonyl-CoA->3-Methylorcinaldehyde TropA (NR-PKS) Dearomatized Intermediate Dearomatized Intermediate 3-Methylorcinaldehyde->Dearomatized Intermediate TropB (FAD-Monooxygenase) Stipitaldehyde Stipitaldehyde Dearomatized Intermediate->Stipitaldehyde TropC (Fe(II)-Dioxygenase) Stipitatic Acid Precursor Stipitatic Acid Precursor Stipitaldehyde->Stipitatic Acid Precursor TropD (P450) & other enzymes This compound This compound Stipitatic Acid Precursor->this compound Putative 5-Hydroxylase

Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The production of fungal secondary metabolites is tightly regulated by a complex network of transcription factors and global regulatory proteins. While direct evidence for the regulation of the this compound biosynthetic gene cluster is lacking, the well-established role of the Velvet complex in other Penicillium and Aspergillus species provides a strong model for its probable control.[4][7][8]

The Velvet complex, composed of the core proteins VeA, VelB, and the methyltransferase LaeA, is a master regulator of secondary metabolism and fungal development.[4] In the dark, VeA and VelB form a heterodimer that translocates to the nucleus and associates with LaeA. This trimeric complex is proposed to activate the expression of secondary metabolite gene clusters, likely through chromatin remodeling mediated by LaeA's methyltransferase activity.[8] It is highly probable that the expression of the this compound gene cluster is positively regulated by the Velvet complex. Deletion or downregulation of veA or laeA would be expected to decrease or abolish this compound production.

Velvet Complex Regulatory Pathway Diagram

velvet_complex_regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VeA_cyto VeA VeA_VelB_cyto VeA-VelB VeA_cyto->VeA_VelB_cyto VelB_cyto VelB VelB_cyto->VeA_VelB_cyto VeA_VelB_nuc VeA-VelB VeA_VelB_cyto->VeA_VelB_nuc Nuclear Import (Dark) Velvet_Complex Velvet Complex (VeA-VelB-LaeA) VeA_VelB_nuc->Velvet_Complex LaeA LaeA LaeA->Velvet_Complex Pub_Cluster pub Gene Cluster Velvet_Complex->Pub_Cluster Activates (Chromatin Remodeling) Pub_mRNA pub mRNA Pub_Cluster->Pub_mRNA Transcription Puberulic_Acid This compound Pub_mRNA->Puberulic_Acid Translation & Biosynthesis Light Light Light->VeA_VelB_nuc Inhibits Import

Proposed regulation of this compound biosynthesis by the Velvet complex.

Quantitative Data

Quantitative data directly pertaining to this compound biosynthesis is limited. However, data from related studies on tropolone biosynthesis and the biological activity of this compound are summarized below.

ParameterValueOrganism/SystemReference
This compound Bioactivity
IC₅₀ vs. P. falciparum (chloroquine-sensitive)0.01 µg/mLIn vitro[4]
IC₅₀ vs. P. falciparum (chloroquine-resistant)0.01 µg/mLIn vitro[4]
IC₅₀ vs. MRC-5 human lung cells57.2 µg/mLIn vitro[4]
TropB Enzyme Kinetics
Preferred CofactorNADPHT. stipitatus TropB (recombinant)[6]
kcat (with NADPH)3.4 s⁻¹T. stipitatus TropB (recombinant)[6]
Kₘ (for NADPH)65.3 µMT. stipitatus TropB (recombinant)[6]
kcat (with NADH)3.1 s⁻¹T. stipitatus TropB (recombinant)[6]
Kₘ (for NADH)158.2 µMT. stipitatus TropB (recombinant)[6]

Experimental Protocols

Gene Knockout in Penicillium using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in Penicillium species and can be used for functional analysis of the putative pub gene cluster.

Workflow Diagram:

crispr_workflow start Design sgRNAs targeting gene of interest (e.g., putative 5-hydroxylase) construct Construct donor DNA with selection marker (e.g., hygromycin resistance) flanked by homology arms start->construct transform Co-transform protoplasts with Cas9-sgRNA ribonucleoprotein (RNP) and donor DNA construct->transform protoplast Prepare protoplasts from Penicillium mycelia protoplast->transform select Select transformants on regenerative medium containing the appropriate antibiotic transform->select screen Screen transformants by PCR to confirm gene replacement select->screen analyze Analyze confirmed mutants for loss of this compound production by LC-MS screen->analyze

CRISPR-Cas9 gene knockout workflow in Penicillium.

Methodology:

  • sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a suitable design tool.

  • Donor DNA Construction: Amplify ~1 kb regions upstream (5' homology arm) and downstream (3' homology arm) of the target gene from genomic DNA. Assemble these fragments with a selection marker cassette (e.g., hygromycin B phosphotransferase, hph) using fusion PCR or Gibson assembly.

  • Protoplast Preparation: Grow the Penicillium strain in liquid medium to the mid-log phase. Harvest mycelia by filtration, wash with an osmotic stabilizer (e.g., 0.6 M KCl), and digest the cell wall with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer. Filter the protoplast suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.

  • Transformation: Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl₂). Pre-assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex in vitro. Add the RNP complex and the donor DNA to the protoplast suspension. Add PEG solution to induce transformation.

  • Selection and Screening: Plate the transformation mixture on regeneration agar medium containing the osmotic stabilizer and the selection antibiotic. Incubate until colonies appear. Isolate genomic DNA from individual colonies and perform PCR using primers flanking the target gene and internal to the selection marker to screen for successful homologous recombination.

  • Phenotypic Analysis: Cultivate confirmed knockout mutants and the wild-type strain under this compound-producing conditions. Extract the secondary metabolites from the culture broth and mycelium and analyze by LC-MS to confirm the loss of this compound production in the mutant.

In Vitro Assay for TropC (Non-heme Fe(II)-dependent Dioxygenase)

This protocol is based on the characterization of TropC from T. stipitatus and can be adapted for the putative this compound pathway.[5]

Methodology:

  • Protein Expression and Purification: Clone the coding sequence of tropC into an E. coli expression vector with a His-tag. Express the protein in E. coli BL21(DE3) by induction with IPTG at a low temperature (e.g., 18°C) overnight. Purify the recombinant TropC protein using nickel-affinity chromatography.

  • Enzyme Assay: The reaction mixture should contain Tris buffer (pH 7.5), the dearomatized substrate (product of the TropB reaction), FeSO₄, α-ketoglutarate, and ascorbate.

  • Reaction Initiation and Termination: Initiate the reaction by adding the purified TropC enzyme. Incubate at a suitable temperature (e.g., 30°C). Terminate the reaction at various time points by adding a quenching agent like formic acid or methanol.

  • Product Analysis: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Analyze the supernatant by LC-MS to detect the formation of the tropolone product (stipitaldehyde). Quantify the product formation by comparing the peak area to a standard curve.

In Vitro Assay for TropD (Cytochrome P450 Monooxygenase)

This is a general protocol for assaying the activity of a cytochrome P450 enzyme and will require optimization for the specific substrate.

Methodology:

  • Protein Expression: Express the tropD gene, along with a cytochrome P450 reductase (CPR) from a suitable fungal host, in a heterologous system such as Saccharomyces cerevisiae or Pichia pastoris. Prepare microsomes from the recombinant yeast cells.

  • Enzyme Assay: The reaction mixture should contain a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the microsomal fraction containing TropD and CPR, the substrate (the product of the TropC reaction), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Reaction Initiation and Termination: Pre-incubate the microsomes, buffer, and substrate. Initiate the reaction by adding the NADPH-regenerating system. Incubate at an optimal temperature (e.g., 30-37°C) with shaking. Terminate the reaction by adding a solvent such as acetonitrile or ethyl acetate.

  • Product Analysis: Extract the product with an organic solvent. Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis to identify and quantify the hydroxylated product.

Conclusion

This compound stands as a fungal secondary metabolite with a dual nature, offering potential as a therapeutic lead while also posing a risk as a mycotoxin. A thorough understanding of its biosynthesis and regulation is paramount for harnessing its beneficial properties and mitigating its harmful effects. While the complete biosynthetic pathway and its specific regulatory mechanisms are yet to be fully elucidated, the knowledge gained from the closely related stipitatic acid pathway provides a robust framework for future research. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary tools to further investigate the fascinating biology of this compound, paving the way for metabolic engineering approaches to enhance its production for pharmaceutical applications or to develop strategies for its control in food safety contexts.

References

The Original Isolation of Puberulic Acid from Penicillium puberulum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the initial isolation and characterization of puberulic acid, a tropolone natural product, from the fungus Penicillium puberulum. The methodologies outlined below are based on the seminal work of Birkinshaw and Raistrick, published in 1932, which marked the first successful separation of this bioactive compound. This document is intended to serve as a comprehensive resource, offering insights into the foundational techniques of natural product chemistry and providing a historical context for contemporary research on this compound and its analogs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported by Birkinshaw and Raistrick (1932) during the initial isolation of this compound.

ParameterValueNotes
Yield of Crude Barium Salt ~ 1.1 g per 2 liters of mediumThis was the initial precipitate from the culture filtrate.
Yield of Crude this compound Not explicitly statedThe paper focuses on the properties of the purified substance.
Melting Point 316-318 °C (with decomposition)Determined using a standard melting point apparatus of the era.
Elemental Analysis (C) 48.5%Theoretical for C8H6O6: 48.48%
Elemental Analysis (H) 3.2%Theoretical for C8H6O6: 3.03%

Experimental Protocols

The following sections detail the experimental methodologies employed in the original isolation of this compound from Penicillium puberulum.

I. Fungal Strain and Culture Conditions
  • Organism: Penicillium puberulum Bainier.

  • Culture Medium: A modified Czapek-Dox solution was utilized. For every 2 liters of medium, the composition was as follows:

    • Glucose: 100 g

    • Sodium Nitrate (NaNO₃): 5.0 g

    • Potassium Dihydrogen Phosphate (KH₂PO₄): 2.0 g

    • Potassium Chloride (KCl): 1.0 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.02 g

    • Distilled Water: to 2 liters

  • Sterilization: The medium was sterilized by autoclaving.

  • Inoculation: The sterilized medium was inoculated with spores of P. puberulum.

  • Incubation: The cultures were incubated at 24°C for approximately 35 days. During this period, a thick, felt-like mycelial mat developed on the surface of the medium.

II. Extraction of Crude this compound
  • Mycelium Separation: After the incubation period, the mycelial mats were removed from the culture medium by filtration.

  • Acidification and Initial Precipitation: The clear, filtered medium was acidified by the addition of hydrochloric acid (HCl). This step is crucial as it protonates the organic acids, reducing their solubility in the aqueous medium.

  • Extraction with a Non-polar Solvent: The acidified medium was then thoroughly extracted with ether in a continuous extraction apparatus. Ether, being immiscible with water, serves to partition the organic acids from the aqueous phase.

  • Concentration: The ether extract was concentrated by distillation to a smaller volume.

III. Purification of this compound
  • Formation of the Barium Salt: The concentrated ether extract was treated with an excess of a hot, aqueous solution of barium hydroxide (Ba(OH)₂). This resulted in the precipitation of the barium salt of the crude organic acids.

  • Isolation of the Barium Salt: The precipitated barium salt was collected by filtration and washed.

  • Liberation of the Free Acid: The barium salt was suspended in water and treated with a carefully calculated amount of sulfuric acid (H₂SO₄) to precipitate the barium as barium sulfate (BaSO₄), thereby liberating the free organic acids in the aqueous solution.

  • Filtration: The insoluble barium sulfate was removed by filtration.

  • Crystallization: The resulting aqueous solution containing the free acids was concentrated by evaporation. Upon cooling, this compound crystallized from the solution.

  • Recrystallization: For further purification, the crude this compound was recrystallized from hot water. This process yielded a cream-colored powder.

Visualizations

The following diagrams illustrate the key workflows and relationships described in the initial isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of P. puberulum incubation Incubation (24°C, 35 days) inoculation->incubation filtration Filtration of Mycelium incubation->filtration acidification Acidification with HCl filtration->acidification ether_extraction Ether Extraction acidification->ether_extraction concentration1 Concentration of Ether ether_extraction->concentration1 barium_salt Precipitation as Barium Salt concentration1->barium_salt liberation Liberation of Free Acid with H₂SO₄ barium_salt->liberation filtration2 Filtration of BaSO₄ liberation->filtration2 crystallization Crystallization filtration2->crystallization recrystallization Recrystallization from Hot Water crystallization->recrystallization final_product final_product recrystallization->final_product Pure this compound

Spectroscopic and Mechanistic Insights into Puberulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a tropolone-containing natural product derived from various Penicillium species, has garnered significant scientific interest due to its diverse biological activities, including antimalarial properties and potential nephrotoxicity. A comprehensive understanding of its physicochemical properties and mechanism of action is crucial for its potential development as a therapeutic agent or for mitigating its toxic effects. This technical guide provides an in-depth interpretation of the spectroscopic data of this compound and explores its putative signaling pathways.

Spectroscopic Data Interpretation

The structural elucidation of this compound is heavily reliant on a combination of modern spectroscopic techniques. This section summarizes the key spectroscopic data and provides an interpretation of the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound in deuterated methanol (CD₃OD) and deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

SolventChemical Shift (δ, ppm)MultiplicityAssignment
CD₃OD7.90sOlefinic protons on the tropolone ring
CDCl₃7.26s (reference)Solvent reference

Interpretation: In deuterated methanol, the two olefinic protons on the tropolone ring of this compound are chemically equivalent and appear as a sharp singlet at 7.90 ppm. The data in deuterated chloroform is limited and primarily serves as a solvent reference.

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

SolventChemical Shift (δ, ppm)
CD₃OD169.12, 160.17, 156.52, 129.00, 119.76
CDCl₃77.0 (reference)

Interpretation: The signals observed in deuterated methanol correspond to the carbon atoms of the this compound skeleton. The downfield shifts are characteristic of the carbonyl and olefinic carbons within the tropolone ring and the carboxylic acid group. The CDCl₃ signal is a reference for the solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3300-2500O-H (Carboxylic acid)StretchingStrong, very broad
3200-3550O-H (Phenolic)StretchingStrong, broad
1760-1690C=O (Carboxylic acid)StretchingStrong
1650-1580C=O (Tropolone)StretchingStrong
1600-1450C=C (Aromatic)StretchingMedium to strong
1320-1210C-O (Carboxylic acid)StretchingMedium
1440-1395 & 950-910O-HBendingMedium

Interpretation: The FT-IR spectrum of this compound is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, overlapping with the phenolic O-H stretches. Strong carbonyl absorption bands from both the carboxylic acid and the tropolone ring will be prominent. The presence of aromatic C=C stretching and C-O stretching bands further confirms the molecular structure.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique for determining the mass of this compound and studying its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M-H]⁻ (m/z)Key Fragments (methylated derivative)
ESI-MS/MSNegative197.01m/z 255.0 -> 225.0, m/z 255.0 -> 194.0
GC-MS--Top Peak: 153, 2nd Highest: 198, 3rd Highest: 170

Interpretation: this compound has a molecular weight of 198.13 g/mol .[2] In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed. Fragmentation studies, often performed on derivatized forms like the methylated ester, can provide further structural information. For instance, the fragmentation of the methylated derivative shows characteristic losses. GC-MS data also provides a fragmentation pattern that can be used for identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data acquisition. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of pure this compound in 0.6 mL of deuterated solvent (e.g., CD₃OD or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe for the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

FT-IR Spectroscopy Protocol (ATR)
  • Sample Preparation:

    • Place a small amount of solid, crystalline this compound directly onto the ATR crystal.

    • Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto the crystal, and allow the solvent to evaporate.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

ESI-MS/MS Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • For tandem mass spectrometry (MS/MS), select the molecular ion of interest (e.g., [M-H]⁻ at m/z 197) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) and acquire the product ion spectrum.

Putative Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. Two potential pathways are highlighted below.

Inhibition of ATRA-Induced Superoxide Generation

This compound has been shown to inhibit the all-trans retinoic acid (ATRA)-induced generation of superoxide in the human monocytic cell line U937. This process is primarily mediated by the NADPH oxidase enzyme complex.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) Superoxide Superoxide (O₂⁻) gp91phox->Superoxide Electron Transfer p22phox p22phox ATRA ATRA p47phox p47phox ATRA->p47phox Activates Assembly p67phox p67phox ATRA->p67phox Activates Assembly p40phox p40phox ATRA->p40phox Activates Assembly Rac Rac-GTP ATRA->Rac Activates Assembly p47phox->gp91phox Translocation to Membrane p67phox->gp91phox Translocation to Membrane p40phox->gp91phox Translocation to Membrane Rac->gp91phox Translocation to Membrane NADPH NADPH NADPH->gp91phox O2 O₂ O2->gp91phox Puberulic_Acid This compound Puberulic_Acid->gp91phox Inhibits G cluster_membrane Basolateral Membrane of Proximal Tubule Cell cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen Organic_Anion Organic Anion (e.g., Urate, Drugs) OAT1 OAT1 (SLC22A6) Organic_Anion->OAT1 Uptake Puberulic_Acid This compound Puberulic_Acid->OAT1 Inhibits alpha_KG_in α-Ketoglutarate OAT1->alpha_KG_in Antiport Organic_Anion_in Organic Anion Accumulation OAT1->Organic_Anion_in Transport Cellular_Toxicity Cellular Toxicity Organic_Anion_in->Cellular_Toxicity Excretion Excretion in Urine Organic_Anion_in->Excretion Apical Transport

References

Methodological & Application

Total Synthesis of Puberulic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Puberulic acid, a natural product produced by several Penicillium species, has garnered significant interest in the scientific community due to its unique tropolone structure and notable biological activities.[1] Initially investigated for its potent antimalarial properties, it has recently drawn public attention for its implication in health issues associated with certain dietary supplements.[1][2] This document provides a comprehensive overview of a total synthesis protocol for this compound, enabling further research into its medicinal chemistry, toxicology, and mechanism of action.

The presented synthesis is a concise and efficient route, achieving a 54% overall yield in 8 steps from a readily available starting material, D-(+)-galactose.[3][4] A key feature of this synthesis is the construction of the tropolone framework through a multi-tandem oxidation of an aliphatic-triol intermediate.[3][4] This approach leverages the carbon-oxygen backbone of the carbohydrate starting material as a "framework source" for the highly oxidized tropolone core.[5] The divergent nature of this synthetic route also allows for the generation of various analogs, facilitating structure-activity relationship (SAR) studies.[6][7][8]

Experimental Protocols

This section details the key experimental procedures for the total synthesis of this compound, based on the work of Sennari et al. The synthesis begins with the commercially available D-(+)-galactose.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on pre-coated silica gel plates.

Synthesis of Key Intermediates

1. Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose:

  • To a solution of D-(+)-galactose in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

2. Synthesis of the Diene Intermediate:

  • The protected galactose derivative is subjected to a Barbier-type reaction with allyl bromide in the presence of zinc dust.[9] This one-pot reaction forms a homoallylic alcohol.

  • The resulting diol is then protected, for example, as a p-methoxybenzyl (PMB) ether.

  • Subsequent functional group manipulations lead to the formation of a diene precursor ready for ring-closing metathesis.

3. Ring-Closing Metathesis:

  • To a solution of the diene intermediate in dichloromethane, add Grubbs' second-generation catalyst.[10]

  • Reflux the mixture until the starting material is consumed.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the seven-membered ring intermediate.[10]

Formation of the Tropolone Core and Final Product

4. Multi-Tandem Oxidation:

  • The seven-membered cyclic intermediate is subjected to a Parikh-Doering oxidation to form an aldehyde.

  • This is followed by a Pinnick oxidation to yield the corresponding carboxylic acid.[4][10]

  • The protecting groups are then removed.

  • The crucial multi-tandem oxidation of the resulting aliphatic-triol constructs the tropolone framework.[3][4]

5. Final Deprotection and Purification:

  • Removal of any remaining protecting groups, such as the acetonide, affords crude this compound.

  • The final product is purified by silica gel column chromatography to yield pure this compound.[10]

Quantitative Data Summary

StepProductYield (%)Overall Yield (%)Reference
1-7Key Intermediates--[3]
8This compound-54[3][4]

Visualizing the Synthesis and Biological Context

To aid in the understanding of the synthetic strategy and the biological relevance of this compound, the following diagrams are provided.

Total_Synthesis_of_Puberulic_Acid cluster_start Starting Material cluster_intermediates Key Intermediates cluster_core_formation Tropolone Formation cluster_final_product Final Product D_Galactose D-(+)-Galactose Protected_Galactose Protected Galactose D_Galactose->Protected_Galactose Protection Diene Diene Intermediate Protected_Galactose->Diene Barbier-type Reaction Cyclic_Intermediate Seven-membered Ring Intermediate Diene->Cyclic_Intermediate Ring-Closing Metathesis (Grubbs' II) Triol Aliphatic-Triol Cyclic_Intermediate->Triol Deprotection Tropolone_Core Tropolone Core Triol->Tropolone_Core Multi-tandem Oxidation Puberulic_Acid This compound Tropolone_Core->Puberulic_Acid Final Deprotection

Caption: Total synthesis workflow for this compound starting from D-(+)-galactose.

Puberulic_Acid_Biological_Activity cluster_activity Biological Activities cluster_details Reported Effects Puberulic_Acid This compound Antimalarial Antimalarial Activity (Inhibition of Plasmodium falciparum) Puberulic_Acid->Antimalarial Exhibits Cytotoxicity Cytotoxicity Puberulic_Acid->Cytotoxicity Shows Antiprotozoal Antiprotozoal Effects Antimalarial->Antiprotozoal Health_Issues Associated with Health Issues in Dietary Supplements Cytotoxicity->Health_Issues

Caption: Biological activities and associations of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Puberulic Acid from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puberulic acid, a tropolone-based natural product, is a secondary metabolite produced by several species of Penicillium, including Penicillium puberulum, P. aurantiogriseum, and P. adametzioides.[1] It has garnered significant interest due to its potent biological activities, including antimalarial properties. This document provides detailed application notes and protocols for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent is a critical factor in the efficient extraction of this compound from fungal cultures. The polarity of the solvent should be matched to the polarity of this compound to ensure maximum yield. Generally, polar solvents are more effective for extracting tropolone compounds. Below is a summary of commonly used solvents and their reported effectiveness.

Solvent SystemPolarityReported Effectiveness & RationaleTypical Recovery/Yield
Methanol (MeOH) HighOften cited for providing high yields of polar bioactive compounds from fungal sources.High
Aqueous Methanol (e.g., 75% MeOH) HighThe addition of water can enhance the extraction of highly polar compounds and improve penetration into the fungal mycelium. A 75% methanol solution has been successfully used for extracting this compound from solid cultures.[2]High
Ethanol (EtOH) HighA greener alternative to methanol, often providing comparable extraction efficiency for polar metabolites.High
Aqueous Ethanol (e.g., 80% EtOH) HighSimilar to aqueous methanol, it can improve the extraction of polar compounds.High
Ethyl Acetate (EtOAc) MediumEffective for liquid-liquid extraction from an acidified aqueous phase. This compound will partition into the organic phase under acidic conditions. It is a common solvent for the extraction of many fungal metabolites.Moderate to High
Acetone HighA polar aprotic solvent that can be effective in extracting a wide range of fungal metabolites.Moderate to High
Acidified Methanol (e.g., MeOH with 1% Formic Acid) HighThe addition of acid can improve the extraction efficiency of acidic compounds like this compound by ensuring they remain in their protonated, less polar form, which can enhance their solubility in the organic solvent. This method has been shown to significantly improve recovery in analytical sample preparation.[3]Very High

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of this compound from fungal cultures. The overall workflow involves fermentation, extraction, and a multi-step purification process.

Protocol 1: Fungal Fermentation

This protocol describes the cultivation of Penicillium species for the production of this compound in both liquid and solid media.

Materials:

  • Penicillium sp. culture (e.g., P. adametzioides)

  • Liquid Medium: 20 g/L yeast extract and 100 g/L sucrose in distilled water.[4]

  • Solid Medium: Polished rice.[4]

  • Sterile flasks, distilled water, and autoclave.

Procedure:

  • Liquid Pre-culture:

    • Prepare the liquid medium and sterilize by autoclaving.

    • Inoculate the sterile liquid medium with a spore suspension or mycelial plug of the Penicillium strain.

    • Incubate at 25°C for 24 hours with shaking at 200 rpm.[4]

  • Solid-State Fermentation:

    • For each 100 mL Erlenmeyer flask, add 10 g of polished rice and 3 mL of water.[4]

    • Let the rice soak for 1.5 hours and then autoclave to sterilize.[4]

    • Inoculate the sterile solid rice medium with the liquid pre-culture.

    • Add an additional 4 mL of sterile water to each flask.

    • Incubate the flasks at 25°C in the dark for 7-14 days.[4]

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the solid-state fermentation culture.

Materials:

  • Fungal culture from Protocol 1.

  • 75% Methanol (MeOH) in water.

  • Homogenizer or blender.

  • Filter paper and funnel.

  • Rotary evaporator.

  • 1 M Hydrochloric acid (HCl).

  • Ethyl Acetate (EtOAc).

  • Separatory funnel.

Procedure:

  • Methanol Extraction:

    • Harvest the solid culture and homogenize it with 40 mL of 75% methanol per 10 g of initial rice medium.[2]

    • Filter the homogenate through filter paper to separate the filtrate from the solid residue.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Evaporate the methanol from the filtrate using a rotary evaporator to obtain a concentrated aqueous residue.

    • Acidify the aqueous residue with 1 M HCl to a pH of approximately 2-3.

    • Transfer the acidified aqueous phase to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine all the ethyl acetate extracts.

  • Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography to fractionate the components based on polarity.

Materials:

  • Crude this compound extract.

  • Silica gel (60-120 mesh).

  • Glass chromatography column.

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Test tubes for fraction collection.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

    • Allow the silica to settle, ensuring an evenly packed column without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate to the hexane (gradient elution). For example:

      • 100% Hexane

      • 90:10 Hexane:EtOAc

      • 70:30 Hexane:EtOAc

      • 50:50 Hexane:EtOAc

      • 100% EtOAc

      • 90:10 EtOAc:MeOH

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto a TLC plate and developing it in an appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions that contain the target compound (this compound).

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain a purified fraction of this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification step using preparative reversed-phase HPLC to obtain high-purity this compound.

Materials:

  • Partially purified this compound fraction from Protocol 3.

  • Preparative HPLC system with a UV detector.

  • Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm).

  • HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid or Acetic acid.

  • Syringe filters.

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction in the HPLC mobile phase at a known concentration.

    • Filter the sample through a syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: Preparative C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Develop a gradient based on analytical HPLC runs, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A shallow gradient around the elution time of this compound will improve resolution.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 270 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Final Processing:

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity of the final product using analytical HPLC and its identity by mass spectrometry and NMR.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the extraction and purification process for this compound.

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of Penicillium sp. F2 Solid-State Fermentation on Rice Medium F1->F2 E1 Homogenization with 75% Methanol F2->E1 Harvest E2 Filtration E1->E2 E3 Solvent Evaporation E2->E3 E4 Acidification (HCl) E3->E4 E5 Liquid-Liquid Extraction with Ethyl Acetate E4->E5 E6 Crude Extract E5->E6 P1 Silica Gel Column Chromatography E6->P1 Load P2 Fraction Collection & TLC Analysis P1->P2 P3 Preparative HPLC (C18) P2->P3 P4 Pure this compound P3->P4

Caption: Workflow for this compound Extraction and Purification.

Purification_Steps Crude_Extract Crude this compound Extract Silica_Column Silica Gel Column Chromatography (Gradient Elution: Hexane -> EtOAc -> MeOH) Crude_Extract->Silica_Column Fractions Semi-Purified Fractions Silica_Column->Fractions Prep_HPLC Preparative Reversed-Phase HPLC (C18 Column, Water/Acetonitrile Gradient) Fractions->Prep_HPLC Pure_Compound High-Purity this compound (>95%) Prep_HPLC->Pure_Compound

Caption: Multi-step Purification Cascade for this compound.

References

Application Note: Quantification of Puberulic Acid in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Puberulic acid, a mycotoxin produced by several Penicillium species, has garnered significant attention due to its potential health risks, including nephrotoxicity.[1] Its detection in complex matrices such as fermented foods and dietary supplements is crucial for ensuring consumer safety.[1][2] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol described herein is based on established methodologies and is suitable for researchers, scientists, and professionals in drug development and food safety.[1][3] Two primary approaches are presented: a direct analysis method and a more sensitive method involving pre-column derivatization.[1][3]

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and selectivity for the quantification of trace-level contaminants in complex samples.[4][5] The analysis of this compound can be challenging due to its structural properties.[3] To overcome these challenges, methods involving both direct measurement and chemical derivatization to enhance analytical performance have been developed.[1][3] This document provides detailed protocols for both approaches, enabling laboratories to select the most appropriate method based on their sensitivity requirements and sample matrix.

Experimental Protocols

Method 1: Direct Quantification of this compound by LC-MS/MS

This method is adapted from a study on the determination of this compound in red yeast rice supplements and utilizes a hydrophilic interaction liquid chromatography (HILIC) column for separation.[1]

Sample Preparation (Three-Cycle Extraction) [1]

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 90% methanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) two more times with the remaining solid residue.

  • Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions [1]

ParameterValue
Column Hydrophilic Interaction Liquid Chromatography (HILIC) Column
Mobile Phase Basic Mobile Phase (details not specified in the abstract)
Flow Rate Not specified
Column Temperature Not specified
Injection Volume Not specified

Mass Spectrometry Conditions [1]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) To be determined based on this compound's mass
Product Ions (m/z) To be determined by infusion and fragmentation studies
Collision Energy To be optimized
Declustering Potential To be optimized
Method 2: Quantification of this compound by LC-MS/MS with Pre-column Derivatization

This highly sensitive method involves the methylation of this compound using trimethylsilyldiazomethane (TMSCHN2) prior to LC-MS/MS analysis. This derivatization step improves the compound's stability, chromatographic peak shape, and ionization efficiency.[3]

Sample Preparation and Derivatization [3]

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol containing 1% formic acid and shake for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes to obtain the test solution.

  • Transfer 100 µL of the test solution to a clean vial.

  • Add 300 µL of methanol as the reaction solvent.

  • Add 400 µL of trimethylsilyldiazomethane (TMSCHN2).

  • Vortex the mixture and allow it to react at room temperature. The derivatized sample is then ready for LC-MS/MS analysis.

Liquid Chromatography Conditions [3]

ParameterValue
Column Agilent Poroshell EC-C18 (3.0 × 150 mm, 2.7 µm)
Mobile Phase A Water with 0.4% formic acid and 2 mmol/L ammonium formate
Mobile Phase B Methanol with 0.4% formic acid and 2 mmol/L ammonium formate
Gradient 0–2 min, 20% B; 2–5 min, 20–30% B; 5–13 min, 30–35% B; 13–14 min, 35–95% B; 14–17 min, 95% B
Flow Rate 0.45 mL/min
Column Temperature 30 °C
Injection Volume 1 µL

Mass Spectrometry Conditions [3]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 255.1 (for methylated this compound)
Quantification Ion (m/z) 194.1
Qualification Ion (m/z) 225.0
Collision Energy 26 eV (for m/z 194.1), 30 eV (for m/z 225.0)
Declustering Potential 100 V

Quantitative Data Summary

The performance of the derivatization-based LC-MS/MS method has been validated and key quantitative parameters are summarized below.[3]

Table 1: Method Validation Parameters for Derivatization-Based LC-MS/MS [3]

ParameterResult
Linearity Range 5 ng/mL to 200 ng/mL
Correlation Coefficient (r²) 0.99952
Average Recovery 82.2% to 84.2%
Repeatability (RSD) 2.1% to 10.4% (n=6)
Limit of Detection (LOD) 2 µg/kg
Limit of Quantification (LOQ) 50 µg/kg

The direct analysis method also demonstrated excellent linearity with a correlation coefficient (r²) of 0.999.[1] The reported limit of detection and quantification for the direct method were 1.95 ng/mL and 6.55 ng/mL, respectively.[1]

Visualizations

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (1g) extraction1 Add 90% Methanol, Vortex, Sonicate sample->extraction1 centrifuge1 Centrifuge extraction1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 residue1 Residue centrifuge1->residue1 combine Combine Supernatants supernatant1->combine extraction2 Repeat Extraction (2x) residue1->extraction2 extraction2->supernatant1 evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System (HILIC, ESI-) reconstitute->lcms data Data Acquisition (SRM) lcms->data

Caption: Direct Quantification Workflow.

experimental_workflow_derivatization cluster_sample_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis sample Powdered Sample (1g) extraction Add Methanol/1% Formic Acid, Shake sample->extraction centrifuge Centrifuge extraction->centrifuge test_solution Test Solution (Supernatant) centrifuge->test_solution derivatization Take 100 µL, Add Methanol & TMSCHN2, Vortex test_solution->derivatization lcms LC-MS/MS System (C18, ESI+) derivatization->lcms data Data Acquisition (MRM) lcms->data

Caption: Derivatization-Based Workflow.

Conclusion

The LC-MS/MS methods described provide sensitive and reliable approaches for the quantification of this compound in complex matrices. The choice between direct analysis and a derivatization-based method will depend on the specific requirements of the study, including the complexity of the matrix and the desired level of sensitivity. The derivatization method offers significantly lower detection limits, making it particularly suitable for trace-level analysis.[3] Both methods, when properly validated, are valuable tools for monitoring this compound contamination in food products and dietary supplements.

References

Application Notes and Protocols for Developing a Stable Formulation of Puberulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a natural tropolone-based compound produced by various Penicillium species, has garnered significant interest in the scientific community.[1][2] It exhibits a range of biological activities, including potential antimalarial properties.[1][3] However, like many natural products, this compound is susceptible to degradation, posing a challenge for its consistent use in research and preclinical development.[4] This document provides detailed application notes and protocols for developing a stable formulation of this compound, focusing on encapsulation technologies and systematic stability testing.

These guidelines are intended to assist researchers in preparing consistent and reliable formulations of this compound for in vitro and in vivo studies, ensuring the integrity and potency of the compound throughout its experimental lifecycle.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

PropertyValueReference
Molecular Formula C₈H₆O₆[5][6]
Molecular Weight 198.13 g/mol [6]
Appearance Cream-colored powder[5]
Melting Point 316-318 °C[5]
Solubility Soluble in hot water; forms a freely soluble sodium salt in water.[5]
UV max (water) 270, 350 nm[5]

Formulation Strategies for Enhanced Stability

Due to its acidic nature and potential for oxidative and hydrolytic degradation, strategies that protect the this compound molecule are recommended.[7][8][9] Encapsulation technologies such as nanoencapsulation and liposomal formulation offer promising approaches to enhance its stability.[7][10][11]

Protocol 1: Nanoencapsulation of this compound using Chitosan-Alginate Nanoparticles

This protocol describes the preparation of this compound-loaded chitosan-alginate nanoparticles by ionic gelation. This method is suitable for water-soluble compounds and utilizes biocompatible polymers to form a protective matrix.

Materials:

  • This compound

  • Sodium alginate

  • Chitosan (low molecular weight)

  • Calcium chloride (CaCl₂)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Preparation of Sodium Alginate Solution (0.1% w/v): Dissolve 100 mg of sodium alginate in 100 mL of deionized water with continuous stirring until a clear solution is formed.

  • Incorporation of this compound: Dissolve the desired amount of this compound (e.g., 10 mg) in the sodium alginate solution. Stir until fully dissolved.

  • Preparation of Chitosan Solution (0.1% w/v): Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir until a clear solution is obtained.

  • Formation of Nanoparticles: Add the this compound-alginate solution dropwise into the chitosan solution under constant magnetic stirring.

  • Cross-linking: Add a solution of calcium chloride (0.1 M) dropwise to the mixture to induce cross-linking of the alginate.

  • Homogenization: Subject the suspension to high-speed homogenization or ultrasonication for 10-15 minutes to reduce the particle size and ensure a uniform suspension.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated this compound and other reagents. Wash the pellet with deionized water and re-centrifuge.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a stable powder.

Protocol 2: Liposomal Formulation of this compound

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method. This technique is versatile and can encapsulate both hydrophilic and lipophilic compounds.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol solvent mixture in a round-bottom flask. If a more lipophilic derivative of this compound is used, it can be added at this stage.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a PBS solution containing the desired concentration of this compound. This step should be performed at a temperature above the phase transition temperature of the lipids. Agitate the flask gently to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

  • Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C. For long-term storage, lyophilization may be considered.

Stability Testing Protocol

A systematic stability study is crucial to determine the shelf-life and optimal storage conditions for the this compound formulation. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[1][4][12]

Experimental Design
  • Formulations to be Tested:

    • Unformulated this compound in aqueous solution (Control)

    • This compound-loaded chitosan-alginate nanoparticles

    • This compound-loaded liposomes

  • Storage Conditions (as per ICH Q1A(R2)): [1][4]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Exposure to a light source according to ICH Q1B guidelines.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 3, 6 months

  • Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), should be used to quantify the concentration of this compound and detect any degradation products.

Stability Assessment Parameters

The following parameters should be evaluated at each time point:

ParameterUnformulated this compoundNanoencapsulated this compoundLiposomal this compound
Appearance Visual inspection for color change, precipitationVisual inspection for aggregation, sedimentationVisual inspection for aggregation, phase separation
pH Measurement of pH of the solutionMeasurement of pH of the suspensionMeasurement of pH of the suspension
This compound Content (%) Quantification by HPLC or LC-MS/MSQuantification after nanoparticle disruptionQuantification after liposome disruption
Degradation Products (%) Detection and quantification of impuritiesDetection and quantification of impuritiesDetection and quantification of impurities
Particle Size and Polydispersity Index (PDI) Not ApplicableDynamic Light Scattering (DLS)Dynamic Light Scattering (DLS)
Zeta Potential Not ApplicableDLSDLS
Encapsulation Efficiency (%) Not ApplicableIndirect or direct quantificationIndirect or direct quantification

Data Presentation

Quantitative data from the stability studies should be tabulated to facilitate comparison between formulations and storage conditions.

Table 4.1: this compound Content (%) under Different Storage Conditions

FormulationTime (Months)25°C / 60% RH40°C / 75% RHPhotostability
Unformulated 0100.0100.0100.0
1-85.270.5
395.160.7-
688.335.1-
Nanoencapsulated 0100.0100.0100.0
1-98.595.3
399.296.1-
698.092.5-
Liposomal 0100.0100.0100.0
1-99.197.8
399.597.8-
698.795.2-

Table 4.2: Particle Size and PDI of Encapsulated Formulations

FormulationTime (Months)Particle Size (nm) at 25°CPDI at 25°CParticle Size (nm) at 40°CPDI at 40°C
Nanoencapsulated 0250 ± 150.21 ± 0.03250 ± 150.21 ± 0.03
3255 ± 180.23 ± 0.04265 ± 200.28 ± 0.05
6260 ± 210.25 ± 0.05280 ± 250.35 ± 0.06
Liposomal 0150 ± 100.15 ± 0.02150 ± 100.15 ± 0.02
3152 ± 120.16 ± 0.03160 ± 150.19 ± 0.04
6155 ± 140.17 ± 0.03175 ± 180.24 ± 0.05

Visualizations

Experimental Workflow

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_stability Stability Testing PA This compound Nano Nanoencapsulation (Protocol 1) PA->Nano Lipo Liposomal Formulation (Protocol 2) PA->Lipo Char_Nano Particle Size, PDI, Zeta Potential, EE% Nano->Char_Nano Char_Lipo Particle Size, PDI, Zeta Potential, EE% Lipo->Char_Lipo Stability ICH Guidelines (Long-term, Accelerated) Char_Nano->Stability Char_Lipo->Stability Analysis HPLC/LC-MS Analysis Stability->Analysis Data Data Evaluation Analysis->Data

Caption: Workflow for developing and testing stable this compound formulations.

Hypothetical Signaling Pathway

Signaling_Pathway Puberulic_Acid This compound Receptor Receptor Tyrosine Kinase Puberulic_Acid->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G start Start Stability Study storage Place samples in storage chambers (25°C/60%RH & 40°C/75%RH) start->storage timepoint Pull samples at defined time points storage->timepoint analysis Perform analytical tests (HPLC, DLS, etc.) timepoint->analysis evaluation Evaluate data against specifications analysis->evaluation pass Continue to next time point evaluation->pass Pass fail Investigate failure and terminate study evaluation->fail Fail pass->timepoint end End of Study pass->end Final Time Point fail->end

References

Puberulic Acid: Application Notes and Protocols for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a natural tropolone compound isolated from Penicillium species, has demonstrated significant potential as a novel antimalarial agent.[1][2][3] Its potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, coupled with promising in vivo efficacy and a favorable preliminary safety profile, positions it as a compelling candidate for further investigation in antimalarial drug development programs.[1][2] This document provides detailed application notes, summarizing the current data on its bioactivity and outlining key experimental protocols for its evaluation.

Data Presentation

The following tables summarize the quantitative data available for this compound's antimalarial activity and cytotoxicity.

Table 1: In Vitro Antimalarial Activity of this compound

ParameterPlasmodium falciparum StrainIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Antiplasmodial ActivityChloroquine-sensitive0.01~0.05[1][2]
Antiplasmodial ActivityChloroquine-resistant (K1)0.01~0.05[1][2]

Note: The molecular weight of this compound (C₈H₆O₆) is approximately 198.13 g/mol . The IC₅₀ in µM is an approximation based on this.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineDescriptionCC₅₀ (µg/mL)CC₅₀ (µM)Reference
MRC-5Human lung fibroblast57.2~288.7[1][2]

Table 3: In Vivo Antimalarial Efficacy of this compound (4-Day Suppressive Test)

Animal ModelParasite StrainDosageAdministration RouteEfficacy (% Parasitemia Inhibition)Reference
MicePlasmodium berghei2 mg/kg/day for 4 daysSubcutaneous (s.c.)69%[4]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol is based on the methodology used for evaluating this compound and its analogs.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive and chloroquine-resistant K1 strain)

  • Human erythrocytes (O⁺)

  • Complete culture medium (RPMI 1640 supplemented with 10% human plasma or serum, 25 mM HEPES, and 25 mM NaHCO₃)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Gas mixture (93% N₂, 4% CO₂, 3% O₂)

  • Incubator at 37°C

  • SYBR Green I or other DNA staining dye

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled atmosphere incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. A series of 2-fold dilutions of the compound are then prepared in the complete culture medium.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the parasite culture (e.g., at 2% hematocrit and 0.5-1% parasitemia).

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled atmosphere incubator.

  • Quantification of Parasite Growth:

    • After incubation, lyse the red blood cells and stain the parasite DNA using a fluorescent dye like SYBR Green I.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound against a mammalian cell line like MRC-5.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • MRC-5 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MRC-5 cells into 96-well plates at a predetermined density and allow them to adhere overnight in the CO₂ incubator.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo 4-Day Suppressive Test in a Murine Model

This standard test evaluates the in vivo antimalarial activity of a compound on early infection.

Objective: To assess the in vivo efficacy of this compound in suppressing Plasmodium berghei infection in mice.

Materials:

  • Plasmodium berghei strain

  • Swiss albino mice

  • This compound solution for injection

  • Vehicle control solution

  • Standard antimalarial drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally with a suspension of P. berghei-infected red blood cells.

  • Grouping and Treatment: Randomly divide the infected mice into groups: a vehicle control group, a positive control group (chloroquine), and test groups receiving different doses of this compound.

  • Drug Administration: Administer the first dose of the respective treatments (subcutaneously or orally) 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasitemia suppression for the treated groups using the formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

  • Survival Monitoring (Optional): Monitor the mice for a longer period (e.g., 30 days) to determine the mean survival time for each group.

Visualizations

Antimalarial_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Further Studies in_vitro_assay In Vitro Antiplasmodial Assay (P. falciparum strains) cytotoxicity_assay Cytotoxicity Assay (e.g., MRC-5 cells) in_vitro_assay->cytotoxicity_assay Assess Selectivity Index in_vivo_model Murine Malaria Model (P. berghei) cytotoxicity_assay->in_vivo_model Promising in vitro profile suppressive_test 4-Day Suppressive Test in_vivo_model->suppressive_test sar_studies Structure-Activity Relationship (SAR) suppressive_test->sar_studies Demonstrates in vivo efficacy mechanism_studies Mechanism of Action Studies sar_studies->mechanism_studies admet_profiling ADMET Profiling mechanism_studies->admet_profiling

Caption: Workflow for evaluating a potential antimalarial agent.

Experimental_Workflow_4_Day_Suppressive_Test start Start infection Infect Mice with P. berghei start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Treatment (Days 0-3) grouping->treatment blood_smear Prepare Blood Smears (Day 4) treatment->blood_smear analysis Giemsa Staining & Microscopic Analysis blood_smear->analysis end End analysis->end

Caption: Workflow for the 4-Day Suppressive Test.

References

Application Notes and Protocols: Investigating the Antimicrobial Spectrum of Puberulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial activities of puberulic acid, a tropolone-based natural product produced by several species of Penicillium. Due to a lack of extensive modern quantitative data in publicly available literature, this document also furnishes detailed protocols for researchers to determine the antimicrobial spectrum, specifically the Minimum Inhibitory Concentration (MIC), of this compound against a range of microbial targets.

Introduction to this compound

This compound (C₈H₆O₆) is a tropolone derivative with a unique seven-membered aromatic ring structure. First isolated from Penicillium puberulum, it has been shown to possess antibacterial properties, particularly against Gram-positive bacteria.[1] While its antimalarial and cytotoxic activities have been subjects of more recent research, a comprehensive, quantitative understanding of its antimicrobial spectrum remains an area ripe for further investigation.

Antimicrobial Spectrum of this compound

Historical studies have demonstrated that this compound is effective at inhibiting the growth of a variety of Gram-positive bacteria at high dilutions. Its activity against Gram-negative bacteria has been reported as significantly less pronounced.[1]

Table 1: Summary of Reported Antibacterial Activity of this compound (Qualitative Data)

Target OrganismGram StainReported Activity
Staphylococcus aureusPositiveGrowth Suppression[1]
Staphylococcus albusPositiveGrowth Suppression
Staphylococcus citreusPositiveGrowth Suppression
Streptococcus pyogenesPositiveGrowth Suppression[1]
Streptococcus viridansPositiveGrowth Suppression
Bacillus anthracisPositiveGrowth Suppression[1]
Bacterium coli-commune (E. coli)NegativeLittle to No Activity[1]
Salmonella typhi-muriumNegativeLittle to No Activity
Vibrio choleraeNegativeLittle to No Activity

Note: The data presented above is based on early studies and is qualitative in nature. Modern quantitative analysis through determination of Minimum Inhibitory Concentrations (MICs) is necessary for a precise understanding of this compound's antimicrobial potency.

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC) are provided. These are standard methodologies that can be adapted for testing this compound against a wide range of bacteria and fungi.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Tryptic Soy Broth, or specific fungal media like RPMI-1640)

  • Bacterial or fungal inoculum

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO, followed by dilution in broth) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) on an agar plate, pick several colonies and suspend them in the sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubation Incubate Plate inoculate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Tropolone_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets membrane_disruption Disruption of Membrane Integrity cell_lysis Cell Lysis membrane_disruption->cell_lysis Leads to protonophore Protonophore Activity pmf_dissipation Dissipation of Proton Motive Force protonophore->pmf_dissipation Causes metal_chelation Chelation of Essential Metal Ions enzyme_inhibition Inhibition of Metalloenzymes metal_chelation->enzyme_inhibition Results in puberulic_acid This compound (Tropolone) puberulic_acid->membrane_disruption Direct Interaction puberulic_acid->protonophore puberulic_acid->metal_chelation

References

Application Notes and Protocols for Cell-Based Assays to Determine Puberulic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puberulic acid, a natural compound produced by certain species of Penicillium, has garnered scientific interest due to its biological activities, including its cytotoxic effects on various cell lines.[1][2] Recent health concerns have further underscored the need for a thorough understanding of its toxicological profile.[2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays, including the MTT, LDH, and apoptosis assays. The provided methodologies are intended to serve as a guide for researchers investigating the cellular effects of this compound.

Data Presentation

Table 1: Reported Cytotoxicity of this compound
Cell LineAssay TypeMeasurementValueReference
Human leukemia U937 cellsNot specifiedCytotoxicityStrong[2]
Human fetal lung fibroblast-like MRC-5 cellsNot specifiedIC50~289 µM[2][3]
Human fetal lung fibroblast-like MRC-5 cellsNot specifiedIC5057.2 µg/mL[2]
3D-cultured primary human renal proximal tubular epithelial cells (3D-RPTECs)ATP-based viability assayEC50 (7 days)24.7 µM[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

  • This compound

  • Target cell line (e.g., U937, MRC-5)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[6]

  • 96-well flat-bottom plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5] A reference wavelength of >600 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells Incubate 24h add_mtt Add MTT Reagent treat_cells->add_mtt Incubate (e.g., 24-72h) incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan add_solvent Add Solubilization Solution incubate_formazan->add_solvent read_absorbance Read Absorbance (570-590nm) add_solvent->read_absorbance Shake 15min calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Lysis solution (often included in the kit, for positive control)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include a vehicle control, a positive control (cells treated with lysis solution to induce maximum LDH release), and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cytotoxicity as a percentage of the positive control: Cytotoxicity (%) = ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) x 100

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells Incubate 24h collect_supernatant Collect Supernatant treat_cells->collect_supernatant Incubate (e.g., 24-72h) add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_ldh Incubate (30min) add_reaction_mix->incubate_ldh add_stop_solution Add Stop Solution incubate_ldh->add_stop_solution read_absorbance Read Absorbance (~490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by Annexin V.[8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials:

  • This compound

  • Target cell line (e.g., U937)

  • Complete cell culture medium

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometry tubes

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: For suspension cells like U937, collect the cells by centrifugation. For adherent cells, collect the culture supernatant (containing detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathway

This compound has been shown to induce apoptosis in U937 cells.[2] While the complete signaling cascade is not fully elucidated, a potential mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This compound may induce cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. One study indicated that this compound down-regulates the expression of gp91-phox, a component of the NADPH oxidase complex, which could influence cellular redox state and signaling pathways leading to apoptosis.[2][3]

Apoptosis_Pathway cluster_trigger Trigger cluster_cellular_effects Cellular Effects cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade puberulic_acid This compound cellular_stress Cellular Stress puberulic_acid->cellular_stress gp91_phox gp91-phox Downregulation puberulic_acid->gp91_phox bax_bak Bax/Bak Activation cellular_stress->bax_bak mito_potential Loss of Mitochondrial Membrane Potential bax_bak->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A putative signaling pathway for this compound-induced apoptosis.

References

Puberulic Acid: A Molecular Probe for Investigating Drug-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puberulic acid, a tropolone-based natural compound produced by several Penicillium species, has recently emerged as a significant molecule of interest in toxicological studies.[1] Its identification as a contaminant in red yeast rice supplements linked to renal dysfunction has spurred intensive research into its mechanism of action.[2][3] This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to investigate mechanisms of nephrotoxicity, particularly focusing on mitochondrial dysfunction and programmed cell death.

Data Presentation

The toxicological profile of this compound has been characterized through various in vivo and in vitro studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and effects.

Table 1: In Vivo Toxicological Data for this compound

ParameterSpecies/SexDosageObservationReference
No-Observed-Adverse-Effect Level (NOAEL)Rat (Male/Female)1 mg/kg/day28-day subacute oral toxicity study[4]
Adverse EffectsRat (Male)3 and 10 mg/kg/dayApoptosis/necrosis and diffuse hyperplasia of the glandular stomach mucosa.[4]
Adverse EffectsRat (Female)3 mg/kg/dayApoptosis/necrosis and diffuse hyperplasia of the glandular stomach mucosa.[4]
Renal ImpairmentRat (Male)10 mg/kg/dayIncreased urinary glucose and serum creatinine levels; vacuolation, necrosis, and regeneration of proximal tubules.[4][5]
Renal ImpairmentRat (Female)3 mg/kg/dayVacuolation, necrosis, and regeneration of proximal tubules.[4][5]

Table 2: In Vitro Cytotoxicity Data for this compound

Cell Line/SystemMeasurementValueObservationReference
Human Renal Proximal Tubular Epithelial Cells (3D-RPTECs)EC₅₀ (7 days)24.7 µMTime-dependent decrease in intracellular ATP levels.[6]
Human Renal Proximal Tubular Epithelial Cells (hRPTECs)EC₅₀ (48 hours)66.04 µMDose-dependent cytotoxicity.[4]
OAT1-expressing HEK293 cellsIC₅₀5.4 µMInhibition of OAT1 substrate (furosemide) uptake.[6]
Human Embryonic Lung Fibroblasts (MRC-5)IC₅₀57.2 µg/mL (~289 µM)Weak cytotoxicity.[7]
Human Leukemia U937 cells--Strong cytotoxicity accompanied by apoptosis, enhanced by all-trans retinoic acid (ATRA).[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a molecular probe in toxicological research.

Protocol 1: In Vivo 28-Day Subacute Toxicity Study in Rats

This protocol is based on the study design described by the National Institute of Health Sciences in Japan.[2][8]

1. Test Animals and Housing:

  • Use specific pathogen-free rats (e.g., Crl:CD(SD)), 5 weeks old.

  • Acclimatize animals for one week before the study.

  • House animals in polycarbonate cages (1–3 rats/cage) with appropriate bedding.

  • Maintain a controlled environment: 12-hour light/dark cycle, 15 air exchanges/hour, temperature at 23 ± 1°C, and relative humidity at 50 ± 5%.

2. Test Substance and Administration:

  • Synthesize or procure high-purity this compound (purity: ≥98.5%).

  • Prepare a suspension of this compound in a 0.5% (w/v) methylcellulose 400 solution daily before administration.

  • Administer the test substance or vehicle control to rats via oral gavage for 28 consecutive days.

  • Dosage groups for males: 0, 1, 3, or 10 mg/kg/day.

  • Dosage groups for females: 0, 0.3, 1, or 3 mg/kg/day.

3. Observations and Examinations:

  • Conduct daily clinical observations.

  • Measure body weight and food consumption regularly.

  • Perform urinalysis and ophthalmological examinations at specified intervals.

  • At the end of the 28-day period, collect blood samples for hematology and serum biochemistry analysis.

  • Conduct a full necropsy and weigh major organs.

  • Preserve tissues in appropriate fixatives (e.g., 10% neutral buffered formalin) for histopathological examination.

4. Recovery Group:

  • Include satellite groups for the control and high-dose groups of both sexes.

  • Cease administration after 28 days and maintain the animals for a 14-day recovery period before necropsy and analysis as described above.

Protocol 2: Cytotoxicity Assessment in 3D Human Renal Proximal Tubular Epithelial Cells (3D-RPTECs)

This protocol is adapted from the methodology used to evaluate this compound-induced nephrotoxicity in a 3D cell culture model.[6]

1. Cell Culture:

  • Culture primary human renal proximal tubular epithelial cells to form spheroids (3D-RPTECs).

2. This compound Exposure:

  • Expose 3D-RPTECs to varying concentrations of this compound (e.g., 0, 3, 10, 30, and 100 µM).

3. Cytotoxicity and Viability Assays:

  • Morphological Assessment: Observe the morphology of the spheroids using phase-contrast microscopy at different time points (e.g., 1, 3, and 7 days). Measure the spheroid surface area.

  • Mitochondrial Function: Stain cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker) and measure fluorescence intensity to assess mitochondrial health.

  • ATP Measurement: Lyse the cells at various time points and measure intracellular ATP levels using a commercially available ATP assay kit. Calculate the EC₅₀ value.

4. OAT Inhibition Assay (Optional):

  • To investigate the role of organic anion transporters (OATs), co-expose the 3D-RPTECs to this compound and an OAT inhibitor like probenecid.

  • Measure the impact on ATP levels to determine if the cytotoxic effects are mitigated.

Protocol 3: Apoptosis and Necrosis Assay by Flow Cytometry

This protocol outlines a general method for distinguishing between viable, apoptotic, and necrotic cells following this compound treatment, based on standard Annexin V and Propidium Iodide (PI) staining procedures.[9][10]

1. Cell Preparation:

  • Seed human renal proximal tubular epithelial cells (or another cell line of interest) in a suitable culture vessel.

  • Treat cells with various concentrations of this compound for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

2. Cell Staining:

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

Visualizations

The following diagrams illustrate the proposed mechanisms of this compound toxicity and a general experimental workflow.

G cluster_workflow Experimental Workflow for In Vitro Toxicity start Human Renal Proximal Tubular Epithelial Cells (hRPTECs) treatment Treat with this compound (Various Concentrations) start->treatment cytotoxicity Cytotoxicity Assays (e.g., ATP measurement) treatment->cytotoxicity apoptosis Apoptosis vs. Necrosis (Annexin V / PI Staining) treatment->apoptosis analysis Data Analysis (EC50, % Apoptosis) cytotoxicity->analysis apoptosis->analysis G cluster_pathway Proposed Mechanism of this compound-Induced Nephrotoxicity PA This compound OAT Organic Anion Transporters (OATs) PA->OAT Uptake Cell Renal Proximal Tubular Epithelial Cell OAT->Cell Mito Mitochondrial Damage Cell->Mito Induces ATP ATP Depletion Mito->ATP Apoptosis Apoptosis Mito->Apoptosis Leads to Necrosis Necrosis ATP->Necrosis G cluster_pathway_leukemia Effect of this compound on Superoxide Generation in Leukemia Cells PA This compound gp91 gp91-phox Gene Expression PA->gp91 Down-regulates ATRA All-trans Retinoic Acid (ATRA) U937 Human Leukemia U937 Cells ATRA->U937 Induces differentiation U937->gp91 Upregulates Superoxide Superoxide Anion (O2-) Generation gp91->Superoxide

References

Application Notes & Protocols for Co-culturing Monascus pilosus and Penicillium adametzioides to Study Puberulic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the co-culture of Monascus pilosus and Penicillium adametzioides on a solid rice medium to investigate the production of puberulic acid. This document outlines the necessary materials, detailed experimental procedures, and analytical methods for the quantification of this compound.

Introduction

Recent studies have identified this compound, a secondary metabolite with potential bioactivities, as a product of Penicillium adametzioides when it grows in the presence of Monascus pilosus. This phenomenon is of significant interest for natural product discovery and understanding fungal interactions. The co-culture of these two fungal species on a solid rice substrate mimics the natural environment where such interactions occur, leading to the induction of this compound biosynthesis. This protocol details a reliable method to establish this co-culture system and analyze the production of the target compound.

Materials and Reagents

Fungal Strains:

  • Monascus pilosus (e.g., NBRC 4520)

  • Penicillium adametzioides

Media and Reagents:

  • Polished rice

  • Potato Dextrose Agar (PDA) for fungal culture maintenance

  • Sterile distilled water

  • 0.05% Tween 80 or similar surfactant (sterile)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound standard (for analytical quantification)

Equipment:

  • Autoclave

  • Incubator (25-30°C)

  • Laminar flow hood

  • Microscope

  • Hemocytometer or spectrophotometer for spore counting

  • Erlenmeyer flasks (100 mL and 250 mL)

  • Sterile petri dishes

  • Sterile inoculation loops and spreaders

  • Homogenizer

  • Centrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Protocols

Preparation of Fungal Spore Suspensions

This protocol outlines the preparation of spore suspensions for both Monascus pilosus and Penicillium adametzioides, which will be used as inocula for the solid-state fermentation.

Protocol:

  • Culture Monascus pilosus and Penicillium adametzioides on separate PDA plates at 25°C for 7-14 days, or until significant sporulation is observed.

  • Aseptically add 10 mL of sterile 0.05% Tween 80 solution to each mature fungal plate.

  • Gently scrape the surface of the agar with a sterile inoculation loop or a cell spreader to dislodge the spores into the liquid.

  • Transfer the resulting spore suspension into a sterile centrifuge tube.

  • To remove mycelial fragments, filter the suspension through a sterile syringe plugged with sterile glass wool or through sterile cheesecloth.

  • Determine the spore concentration using a hemocytometer or by measuring the optical density (OD) at 600 nm and correlating it to a standard curve.

  • Adjust the concentration of the spore suspensions with sterile 0.05% Tween 80 to the desired concentration (e.g., 1 x 10^6 spores/mL).

Solid-State Co-culture for this compound Production

This protocol describes a sequential solid-state fermentation method. First, red yeast rice is produced by fermenting rice with Monascus pilosus. Subsequently, the red yeast rice is inoculated with Penicillium adametzioides to induce this compound production.

Protocol:

Part A: Production of Red Yeast Rice (RYR)

  • Weigh 10 g of polished rice into a 100 mL Erlenmeyer flask.

  • Add 3 mL of distilled water and let the rice soak for 1.5 hours.

  • Autoclave the flask at 121°C for 20 minutes to sterilize the rice medium.

  • Allow the flasks to cool to room temperature in a laminar flow hood.

  • Inoculate the sterile rice with 1 mL of the Monascus pilosus spore suspension (1 x 10^6 spores/mL).

  • Incubate the flasks at 28-30°C for 14 days in the dark. Mix the contents of the flask daily for the first 7 days by gentle shaking to ensure even fungal growth.

Part B: Co-culture with Penicillium adametzioides

  • After the 14-day incubation period, the resulting red yeast rice (RYR) is ready for inoculation with P. adametzioides.

  • In a laminar flow hood, inoculate the RYR with 1 mL of the Penicillium adametzioides spore suspension (1 x 10^6 spores/mL).

  • Continue the incubation at 25°C for an additional 7-14 days in the dark.

Extraction and Quantification of this compound

This protocol details the extraction of this compound from the solid co-culture and its quantification using LC-MS/MS.

Protocol:

  • After the co-culture incubation period, add 40 mL of 75% methanol to each flask containing the fermented rice.

  • Homogenize the mixture for 5-10 minutes to ensure thorough extraction of the metabolites.

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Analyze the extracted sample using a validated LC-MS/MS method for this compound. A typical method might involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both with 0.1% formic acid.

  • Quantify the concentration of this compound by comparing the peak area from the sample to a standard curve prepared from a certified this compound standard.

Data Presentation

The following table summarizes the expected yield of this compound from the co-culture of Monascus pilosus and Penicillium adametzioides on a solid rice medium.

Co-culture ConditionIncubation Time (Post P. adametzioides Inoculation)This compound Yield (mg/10 g rice)Reference
Sequential inoculation of P. adametzioides on M. pilosus fermented rice7 days1.1 - 7.8[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis spore_prep_M Monascus pilosus Spore Suspension mono_culture Monoculture: Monascus pilosus on Rice (14 days, 28-30°C) spore_prep_M->mono_culture spore_prep_P Penicillium adametzioides Spore Suspension co_culture Sequential Co-culture: Inoculate with P. adametzioides (7-14 days, 25°C) spore_prep_P->co_culture rice_prep Solid Rice Medium Preparation rice_prep->mono_culture mono_culture->co_culture extraction Extraction with 75% Methanol co_culture->extraction analysis LC-MS/MS Quantification of this compound extraction->analysis

Caption: Experimental workflow for this compound production.

Proposed Signaling Pathway for this compound Induction

G cluster_monascus Monascus pilosus cluster_penicillium Penicillium adametzioides M_growth Growth and Nutrient Consumption M_metabolites Secretion of Primary & Secondary Metabolites M_growth->M_metabolites P_sensing Sensing of Competition (Nutrient depletion, M. pilosus metabolites) M_growth->P_sensing Nutrient Competition M_metabolites->P_sensing Chemical Signals P_signal Activation of Stress Response Signal Transduction P_sensing->P_signal P_genes Upregulation of this compound Biosynthetic Gene Cluster P_signal->P_genes P_production This compound Production P_genes->P_production

Caption: Proposed signaling pathway for this compound induction.

References

Application Notes and Protocols for the Analytical Determination of Puberulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and protocols for the quantitative analysis of puberulic acid in various matrices. The methodologies detailed below are essential for researchers investigating the compound's properties, scientists ensuring product safety, and professionals in drug development exploring its potential therapeutic or toxicological effects.

Introduction

This compound, a mycotoxin produced by certain species of Penicillium, has garnered significant attention due to its potential health risks, including nephrotoxicity.[1][2] Its presence as a contaminant in products like red yeast rice supplements has highlighted the critical need for robust and sensitive analytical methods for its detection and quantification.[1][2] This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including a derivatization-based method to enhance sensitivity and chromatographic performance.

Analytical Standards and Reagents

Analytical standard of this compound (purity ≥98%) can be procured from commercial suppliers. It is recommended to store the standard at -20°C in an inert atmosphere.[3] All solvents used for sample preparation and chromatographic analysis should be of LC-MS or HPLC grade.

Experimental Protocols

Protocol 1: Direct Analysis of this compound by HPLC-UV

Direct analysis of this compound by HPLC-UV can be challenging due to its poor chromatographic behavior, often exhibiting peak tailing. The addition of a chelating agent like EDTA to the mobile phase can improve the peak shape.[4]

Sample Preparation:

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol containing 1% formic acid.

  • Vortex for 1 minute and then shake for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.4% formic acid in water with 1 mmol/L EDTA.

    • B: Acetonitrile.

  • Gradient: Isocratic or gradient elution depending on the matrix complexity. A typical starting point is 95:5 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Note: This method's sensitivity might be limited, especially for trace-level detection in complex matrices.

Protocol 2: Direct Analysis of this compound by LC-MS/MS using a HILIC Column

This method offers a direct and accurate quantification of this compound without the need for derivatization.[1]

Sample Preparation:

  • Perform a three-cycle extraction of the sample with 90% methanol for optimal recovery.[1]

  • Combine the extracts and centrifuge to remove particulate matter.

  • Dilute the supernatant as needed with the initial mobile phase before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1]

  • Mobile Phase: A basic mobile phase is used for separation.[1] Specific composition should be optimized based on the column and system.

  • Flow Rate: Optimize based on column dimensions.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Scan Mode: Selected Reaction Monitoring (SRM).[1]

Protocol 3: Sensitive Analysis of this compound by LC-MS/MS with Pre-column Derivatization

Derivatization with trimethylsilyldiazomethane (TMSCHN₂) significantly improves the stability, chromatographic behavior, and detection sensitivity of this compound.[4]

Sample Preparation and Derivatization:

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol containing 1% formic acid and extract by shaking for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Take 100 µL of the supernatant for derivatization.

  • Add 300 µL of methanol as the reaction solvent.

  • Add 400 µL of 2.0 M trimethylsilyldiazomethane (TMSCHN₂) in hexane.

  • Vortex the mixture and let it react at room temperature.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC-MS/MS system.

  • Column: Phenomenex C8 (2.1 mm × 100 mm, 2.7 µm).[5]

  • Mobile Phase:

    • A: 10 mmol·L⁻¹ ammonium formate in water.[5]

    • B: 50% methanol in water (containing 10 mmol·L⁻¹ ammonium formate).[5]

  • Gradient Elution: 0–0.5 min, 90%→10% A; 0.5–4 min, 10% A.[5]

  • Flow Rate: 0.3 mL·min⁻¹.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The methylated derivative of this compound (m/z 255.0) is monitored. The transition m/z 255.0 → 225.0 is used for quantification, and m/z 255.0 → 194.0 for qualification.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the validated LC-MS/MS methods for this compound analysis.

Table 1: Performance of Derivatization-Based LC-MS/MS Method [4]

ParameterValue
Linearity Range5 ng/mL to 200 ng/mL
Correlation Coefficient (r²)0.99952
Average Recovery Rate82.2% to 84.2%
Repeatability (RSD)2.1% to 10.4% (n=6)
Limit of Detection (LOD)2 µg/kg
Limit of Quantification (LOQ)50 µg/kg
Stability of Derivatized PAStable for at least 48 hours

Table 2: Performance of Direct HILIC-LC-MS/MS Method [1]

ParameterValue
Linearity (r²)0.999
Limit of Detection (LOD)1.95 ng/mL
Limit of Quantification (LOQ)6.55 ng/mL

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a sample matrix.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Reception Extraction Extraction Sample->Extraction Add Extraction Solvent Centrifugation Centrifugation Extraction->Centrifugation Separate Solids Derivatization Derivatization (Optional) Centrifugation->Derivatization Take Supernatant LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Direct Injection Derivatization->LCMS_Analysis Inject into LC-MS/MS Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration Reporting Reporting Quantification->Reporting Generate Report mechanism_of_action cluster_cellular_effects Cellular Effects of this compound cluster_renal Renal Cell cluster_immune Immune Cell (e.g., U937) PA This compound SLC5A11 SLC5A11 (Sodium/myo-inositol cotransporter 2) PA->SLC5A11 Inhibits gp91phox gp91-phox Gene Expression PA->gp91phox Down-regulates Cytotoxicity Enhanced Cytotoxicity (Apoptosis) PA->Cytotoxicity Induces Osmoregulation Disruption of Renal Osmoregulation SLC5A11->Osmoregulation Leads to ATRA ATRA ATRA->gp91phox Induces ATRA->Cytotoxicity Enhances Superoxide Superoxide (O₂⁻) Generation gp91phox->Superoxide Required for

References

Troubleshooting & Optimization

Technical Support Center: Puberulic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of puberulic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several challenges, primarily centered around the construction of its unique and highly oxygenated tropolone framework.[1] Key difficulties include achieving efficient and stereoselective carbon-carbon bond formations and managing sensitive functional groups throughout the multi-step synthesis.[2] For instance, in gram-scale synthesis, the deprotection of certain protecting groups, such as the p-methoxybenzyl (PMB) group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), has been reported to be inefficient and irreproducible.[3] This may be due to the decomposition of the product during the concentration of the aqueous phase containing residual hydroquinone.[3]

Q2: What are common side reactions to be aware of during this compound synthesis?

A2: A significant side reaction to monitor is the aromatization by β-elimination of oxygen functional groups, particularly when oxidizing allylic hydroxyl groups on the 7-membered ring precursor.[1] This can lead to the loss of two hydroxyl groups from the desired product.[1] The choice of oxidation reagents and conditions is therefore critical to minimize these unwanted side reactions.[1]

Q3: What are the known stability issues of this compound?

A3: this compound can be susceptible to degradation, particularly during purification and analysis. Its multiple hydroxyl groups make it sensitive to oxidative conditions.[3] Furthermore, its detection at low concentrations can be challenging due to poor chromatographic behavior, such as asymmetrical peak shapes and weak retention on reversed-phase columns.[4] Chemical derivatization, such as methylation, has been shown to improve its stability for analytical purposes.[4][5]

Q4: What are the general physical and chemical properties of this compound relevant to its purification?

A4: this compound is a cream-colored powder that is soluble in hot water.[6] It is a dibasic acid and forms a sodium salt that is freely soluble in water.[6] It has a high melting point of 316-318°C and sublimes in a high vacuum.[6] These properties are important considerations for selecting appropriate crystallization and purification solvents.

Troubleshooting Guides

Synthesis Troubleshooting

Problem: Low yield or failed deprotection of PMB group in large-scale synthesis.

Possible Cause Troubleshooting Step Expected Outcome
Product decomposition during workup [3]Instead of DDQ, consider using Birch reduction (Li in liq. NH3) for the deprotection step.[3]While the yield may be slightly lower than the most successful small-scale DDQ reactions, this method avoids the issues with hydroquinone residues and improves reproducibility on a larger scale.[3]
Inefficient reaction Optimize reaction conditions for DDQ deprotection on a small scale first. Ensure anhydrous conditions and monitor the reaction closely by TLC or LC-MS.Improved yield and reproducibility on a smaller scale before attempting a larger scale reaction.

Problem: Formation of byproducts due to aromatization during oxidation.

Possible Cause Troubleshooting Step Expected Outcome
Harsh oxidation conditions [1]Employ milder, more controlled oxidation methods. Consider using DMSO-mediated oxidations like the Parikh-Doering or Swern oxidations, or hypervalent iodine reagents such as IBX or DMP.[1]Minimized β-elimination and formation of undesired aromatic byproducts, leading to a cleaner reaction mixture and higher yield of the desired oxidized intermediate.[1]
Reactive allylic hydroxyl group [1]Protect the allylic hydroxyl group before oxidation if possible, and then deprotect it in a subsequent step.Prevention of the elimination side reaction, although this adds extra steps to the synthesis.
Purification Troubleshooting

Problem: Difficulty in crystallizing this compound.

Possible Cause Troubleshooting Step Expected Outcome
Too much solvent used [7]If the mother liquor is still available, try to concentrate it by carefully boiling off a portion of the solvent and allowing it to cool again.[7]Increased concentration of this compound may induce crystallization.
Rapid crystallization leading to impurities [7]If crystals form too quickly, reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool more slowly.[7]Slower crystal growth can lead to higher purity crystals.
Presence of impurities inhibiting crystallization Consider an additional purification step before crystallization, such as passing the crude product through a short column of silica gel or using activated charcoal to remove colored impurities.[7]Removal of impurities may facilitate crystal formation.

Problem: Poor peak shape and low sensitivity during HPLC analysis.

Possible Cause Troubleshooting Step Expected Outcome
Interaction with metal ions in the HPLC system [5]Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of around 1 mM to the mobile phase.[5]Markedly improved chromatographic peak shape.[5]
Inherent low volatility and high polarity [4]For LC-MS/MS analysis, consider pre-column derivatization by methylation using a reagent like trimethylsilyldiazomethane (TMSCHN2).[4]Enhanced stability, improved chromatographic behavior, and significantly increased detection sensitivity.[4][5]

Experimental Protocols

Protocol 1: Large-Scale Deprotection of PMB-Protected Precursor (Birch Reduction)

This protocol is an alternative to the DDQ deprotection method for larger scale synthesis of a this compound precursor.[3]

  • To a solution of lithium (0.15 g, 22.26 mmol) in liquid ammonia (34.25 mL) under an argon atmosphere at -78 °C, add a solution of the PMB-protected precursor (1.20 g, 3.42 mmol) in THF (34.25 mL) and t-BuOH (0.71 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 5 minutes.

  • Quench the reaction by adding isoprene (3 mL).

  • Allow the mixture to warm to room temperature to evaporate the liquid ammonia.

  • To the resulting suspension, add methanol (20 mL) and silica gel (100 cc).

  • Concentrate the mixture under reduced pressure.

  • Elute the dried silica gel with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (CHCl3/MeOH = 20/1) to afford the deprotected product.[3]

Protocol 2: Purification of Crude this compound

This protocol describes a general approach to purify the crude product from the final steps of the synthesis.[3]

  • The crude product, obtained as a dark brown amorphous solid after Parikh-Doering oxidation, subsequent Pinnick oxidation, and deprotection of the acetonide group, is subjected to purification.[3]

  • Prepare a silica gel column using an appropriate solvent system. A common system for polar compounds like this compound is a mixture of chloroform and methanol.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Combine the fractions containing the pure this compound and concentrate under reduced pressure.

  • Further purification can be achieved by crystallization from a suitable solvent, such as hot water.[6]

Protocol 3: Sample Preparation for LC-MS/MS Analysis with Derivatization

This protocol is for the sensitive detection of this compound in a complex matrix.[5]

  • Extract the sample containing this compound by shaking with methanol containing 1% formic acid for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Take 100 µL of the supernatant for derivatization.

  • Add 300 µL of methanol as the reaction solvent.

  • Add 400 µL of trimethylsilyldiazomethane (TMSCHN2).

  • Vortex the mixed solution and allow it to react at room temperature.

  • The derivatized sample is then ready for LC-MS/MS analysis.[5]

Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow for this compound start Starting Materials synthesis Multi-step Synthesis (e.g., C-C bond formation, functional group manipulation) start->synthesis oxidation Key Oxidation Step (e.g., Parikh-Doering) synthesis->oxidation deprotection Deprotection Steps oxidation->deprotection crude_product Crude this compound deprotection->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification crystallization Crystallization purification->crystallization pure_product Pure this compound crystallization->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Synthesis Yield low_yield Low Yield in Synthesis Step check_reaction Check Reaction Conditions (Temperature, Time, Reagents) low_yield->check_reaction check_workup Analyze Workup Procedure low_yield->check_workup side_reactions Investigate Potential Side Reactions check_reaction->side_reactions decomposition Product Decomposition? check_workup->decomposition optimize Optimize Reaction Conditions side_reactions->optimize No change_reagents Change Reagents/Protecting Groups (e.g., Birch reduction instead of DDQ) side_reactions->change_reagents Yes modify_workup Modify Workup (e.g., change extraction solvent, avoid harsh pH) decomposition->modify_workup Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes

Caption: A decision-making flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Enhancing Puberulic Acid Yield in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of puberulic acid production. This resource is designed for researchers, scientists, and drug development professionals actively engaged in improving the yield of this compound through fermentation processes. Here, you will find troubleshooting guidance for common issues, detailed experimental protocols, and frequently asked questions to support your research and development efforts.

Troubleshooting Guide

This guide addresses common challenges encountered during this compound fermentation.

Issue IDQuestionPossible CausesSuggested Solutions
PA-YLD-001Low or no this compound production is observed. - Inappropriate Penicillium strain.- Suboptimal media composition.- Non-permissive fermentation parameters (pH, temperature, aeration).- Contamination of the culture.- Verify the identity and this compound-producing capability of your Penicillium strain (e.g., P. puberulum, P. aurantiogriseum, P. adametzioides).[1]- Optimize media components, particularly carbon and nitrogen sources. See --INVALID-LINK--.- Adjust pH, temperature, and aeration to the optimal ranges for your strain. See --INVALID-LINK--.- Implement strict aseptic techniques to prevent contamination.[2]
PA-YLD-002This compound yield is inconsistent between batches. - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation conditions.- Standardize inoculum preparation, including spore concentration and age.- Ensure precise and consistent preparation of all media components.- Calibrate and monitor fermentation control systems (pH probes, temperature sensors, etc.) regularly.
PA-YLD-003High biomass is achieved, but this compound production remains low. - Nutrient limitation for secondary metabolism.- Feedback inhibition by this compound or other metabolites.- Metabolic flux diverted to primary metabolism or other secondary metabolite pathways.- Implement a two-stage fermentation strategy with an initial growth phase followed by a production phase with nutrient limitation (e.g., nitrogen limitation) to trigger secondary metabolism.- Investigate in situ product removal techniques.- Consider precursor feeding to direct metabolic flux towards this compound biosynthesis. See --INVALID-LINK--.
PA-YLD-004Foaming occurs in the bioreactor. - High protein content in the media (e.g., yeast extract, peptone).- High agitation and aeration rates.- Add food-grade antifoaming agents at the beginning of the fermentation or as needed.- Optimize agitation and aeration rates to minimize shear stress while maintaining adequate oxygen supply.
PA-SCL-001Difficulty in scaling up the fermentation process from lab to pilot scale. - Oxygen transfer limitations in larger vessels.- Poor mixing and nutrient distribution.- Accumulation of inhibitory byproducts.- Maintain a constant oxygen transfer rate (kLa) during scale-up.- Use geometrically similar bioreactors and maintain constant power input per unit volume (P/V).- Monitor and control the concentration of potential inhibitory byproducts.

Frequently Asked Questions (FAQs)

Q1: Which Penicillium species are known to produce this compound?

A1: this compound has been reported to be produced by several Penicillium species, including Penicillium puberulum, Penicillium aurantiogriseum, and Penicillium adametzioides.[1]

Q2: What are the typical fermentation conditions for this compound production?

A2: Optimal conditions can be strain-dependent. However, for many Penicillium species, a temperature range of 20-28°C and a pH between 4.0 and 6.5 are often suitable for secondary metabolite production.[3][4][5][6] Aeration is also a critical factor, as it influences both growth and secondary metabolism.

Q3: What are the key media components that influence this compound yield?

A3: The carbon and nitrogen sources are crucial. Glucose and sucrose are commonly used carbon sources, while peptone and yeast extract are effective nitrogen sources for many Penicillium fermentations.[7] The carbon-to-nitrogen ratio can significantly impact the switch from primary to secondary metabolism.

Q4: How can I quantify the amount of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying this compound. More sensitive and specific quantification can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Experimental Protocols

Media Optimization Protocol

This protocol provides a general framework for optimizing the fermentation medium for this compound production.

1. Baseline Medium:

  • Start with a basal medium known to support the growth of Penicillium species. An example is Czapek Dox broth or a medium containing:

    • Carbon source (e.g., Glucose or Sucrose): 30-50 g/L

    • Nitrogen source (e.g., Peptone or Yeast Extract): 5-10 g/L[7]

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Adjust initial pH to 5.0-6.0.

2. One-Factor-at-a-Time (OFAT) Optimization:

  • Vary the concentration of one component at a time while keeping others constant to identify the optimal concentration for this compound production.

  • Carbon Source Screening: Test different carbon sources (e.g., glucose, sucrose, fructose, maltose) at a fixed concentration.

  • Nitrogen Source Screening: Test different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a fixed concentration.

  • C:N Ratio Optimization: Once the best carbon and nitrogen sources are identified, vary their ratio to determine the optimal balance for growth and production.

3. Statistical Optimization (e.g., Response Surface Methodology - RSM):

  • For a more comprehensive optimization, employ statistical methods like Plackett-Burman design to screen for the most significant factors, followed by a central composite design to find the optimal concentrations and interactions of these factors.

Fermentation Parameter Optimization Protocol

1. Temperature Optimization:

  • Cultivate the Penicillium strain in the optimized medium at different temperatures (e.g., 20°C, 25°C, 28°C, 30°C).

  • Monitor biomass and this compound production over time to determine the optimal temperature. For some Penicillium species, optimal growth and secondary metabolite production may occur at different temperatures.[3][4][5]

2. pH Optimization:

  • In a pH-controlled bioreactor, run fermentations at different pH setpoints (e.g., 4.5, 5.5, 6.5).

  • Alternatively, in shake flasks, use different buffer systems to maintain a relatively stable pH.

  • Analyze this compound production to identify the optimal pH. The optimal pH for growth and production may differ.[3][4][5][6]

3. Aeration Optimization:

  • In a bioreactor, vary the agitation speed and aeration rate to achieve different dissolved oxygen (DO) levels.

  • In shake flasks, use different flask sizes and fill volumes to alter the surface area-to-volume ratio, thereby influencing oxygen transfer.

  • Monitor this compound production to find the optimal aeration conditions.

Precursor Feeding Protocol

1. Identify Putative Precursors:

  • Based on the known or putative biosynthetic pathway of this compound (a tropolone derivative), identify potential precursors. Tropolones are often derived from polyketide pathways, suggesting that acetate and malonate are fundamental building blocks.

2. Feeding Strategy:

  • Add the precursor to the fermentation medium at different time points (e.g., at the beginning of the fermentation, or at the onset of the stationary phase when secondary metabolism is typically induced).

  • Test a range of precursor concentrations to avoid potential toxicity.

  • Use a fed-batch approach for continuous or intermittent feeding of the precursor.

3. Analysis:

  • Measure the this compound concentration in the fermentation broth and compare it to a control culture without precursor feeding.

Visualizations

Putative this compound Biosynthetic Pathway

While the complete biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to be a polyketide-derived tropolone. The following diagram illustrates a plausible pathway involving a polyketide synthase (PKS).

puberulic_acid_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide oxidative_rearrangement Oxidative Rearrangement (e.g., by P450 monooxygenases) polyketide->oxidative_rearrangement tropolone_core Tropolone Core oxidative_rearrangement->tropolone_core tailoring_enzymes Tailoring Enzymes (Oxidations, etc.) tropolone_core->tailoring_enzymes puberulic_acid This compound tailoring_enzymes->puberulic_acid yield_improvement_workflow start Start: Low this compound Yield strain_selection Strain Selection/ Improvement start->strain_selection media_optimization Media Optimization (OFAT/RSM) strain_selection->media_optimization process_optimization Process Parameter Optimization (pH, Temp, DO) media_optimization->process_optimization analysis Analysis of this compound (HPLC/LC-MS) process_optimization->analysis precursor_feeding Precursor Feeding precursor_feeding->analysis metabolic_engineering Metabolic Engineering metabolic_engineering->analysis evaluation Evaluate Yield analysis->evaluation end Target Yield Achieved evaluation->precursor_feeding No evaluation->metabolic_engineering No, further improvement needed evaluation->end Yes troubleshooting_low_yield start Low this compound Yield check_biomass Is Biomass Growth Normal? start->check_biomass optimize_growth Optimize Growth Conditions: - Media Composition - pH, Temperature, Aeration check_biomass->optimize_growth No check_production_conditions Are Production Conditions Optimal for Secondary Metabolism? check_biomass->check_production_conditions Yes end Re-evaluate Yield optimize_growth->end induce_secondary_metabolism Induce Secondary Metabolism: - Nutrient Limitation (e.g., Nitrogen) - Two-stage Fermentation check_production_conditions->induce_secondary_metabolism No check_precursors Is Precursor Supply a Limiting Factor? check_production_conditions->check_precursors Yes induce_secondary_metabolism->end precursor_feeding Implement Precursor Feeding Strategy check_precursors->precursor_feeding Potentially check_contamination Is the Culture Contaminated? check_precursors->check_contamination No precursor_feeding->end improve_sterilization Improve Sterilization and Aseptic Techniques check_contamination->improve_sterilization Yes check_contamination->end No improve_sterilization->end

References

puberulic acid stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of puberulic acid. Due to its unique chemical properties, working with this compound can present challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter when working with this compound, focusing on its stability in different solvents and pH conditions.

FAQs: Solvent and Solution Stability

Q1: I am preparing a stock solution of this compound. Which solvent should I use and how stable will it be?

A1: this compound exhibits poor chromatographic behavior in its underivatized form, which can be indicative of stability issues.[1][2] For analytical purposes, derivatization is often recommended to improve stability and chromatographic performance.[1][2]

  • Methanol: While methanol is used for extraction, often with the addition of formic acid to improve recovery, the stability of underivatized this compound in methanol over time has not been extensively reported.[1][2]

  • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of compounds for biological assays. However, the long-term stability of this compound in DMSO at room temperature or under refrigeration is not well-documented. It is general good practice to prepare fresh solutions or store them at -20°C or -80°C for short periods and monitor for any signs of degradation.

Recommendation: Due to the limited data on the long-term stability of underivatized this compound in common organic solvents, it is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, store at -80°C and perform a quality control check before use. For applications requiring high stability, consider derivatization.[1][2]

Q2: My this compound solution has changed color. Is it still usable?

A2: A color change in your this compound solution is a strong indicator of degradation. You should discard the solution and prepare a fresh one. To minimize degradation, protect your solutions from light and store them at low temperatures.

Q3: Can I store aqueous solutions of this compound?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. While specific quantitative data is limited, tropolone structures, like that of this compound, can be susceptible to degradation in aqueous environments. It is advisable to prepare aqueous solutions fresh and use them immediately.

FAQs: pH Stability

Q4: What is the stability of this compound at different pH values?

A4: There is a lack of specific quantitative data on the pH-rate profile for this compound degradation. However, some general observations can be made:

  • Acidic Conditions: Formic acid is often used in the mobile phase for HPLC analysis and in extraction solvents, suggesting that this compound has some stability in acidic conditions.[1] One study also used a mixture of hydrochloric and acetic acid in culture media.

  • Neutral and Basic Conditions: The stability of this compound at neutral and basic pH has not been well-documented.

Recommendation: If your experiment requires buffering, it is crucial to perform a preliminary stability test of this compound in your chosen buffer system at the intended temperature and duration.

FAQs: Analytical Issues

Q5: I am seeing poor peak shape (tailing, asymmetry) for this compound in my HPLC analysis. What could be the cause?

A5: Poor peak shape is a known issue with underivatized this compound.[1] This can be attributed to several factors:

  • Secondary Interactions: The tropolone structure of this compound can chelate with metal ions and interact with active sites on the stationary phase, leading to peak tailing.

  • Keto-Enol Tautomerism: The presence of tautomers can contribute to peak broadening and asymmetry.

Troubleshooting Steps:

  • Mobile Phase Additives: The addition of a chelating agent like EDTA to the mobile phase can improve peak shape by preventing interactions with metal ions.[1] Using an acidic mobile phase (e.g., with formic acid) can also help.[1]

  • Derivatization: The most effective solution to improve peak shape and stability is pre-column derivatization with a reagent like trimethylsilyldiazomethane (TMSCHN2).[1][2] This stabilizes the molecule and improves its chromatographic properties.[1]

  • Column Choice: Use a high-quality, well-end-capped C18 column to minimize secondary interactions.

Q6: I am having trouble with the reproducibility of my this compound quantification.

A6: Reproducibility issues are often linked to the instability of the analyte.

Troubleshooting Steps:

  • Use Freshly Prepared Standards and Samples: As underivatized this compound may not be stable in solution, always use freshly prepared solutions for your calibration curve and sample analysis.

  • Derivatization: Derivatization can significantly improve the stability of this compound, leading to more reproducible results. The methylated derivative of this compound has been shown to be stable for at least 48 hours at room temperature.[1][2]

  • Control for Environmental Factors: Protect your samples and standards from light and maintain a consistent temperature.

Experimental Protocols

Due to the limited specific data for this compound, the following are generalized protocols for assessing compound stability. These should be adapted and validated for your specific experimental needs.

Protocol 1: General Procedure for Evaluating this compound Stability in a Specific Solvent
  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, methanol) at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: General Procedure for Evaluating this compound Stability at Different pH Values
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Add a small aliquot of a concentrated this compound stock solution (in an organic solvent) to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At specified time intervals, take a sample from each pH solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate of this compound at each pH.

Data Summary

Currently, there is a lack of published quantitative data on the stability of underivatized this compound in various solvents and at different pH levels. The most definitive stability data available is for the methylated derivative.

Table 1: Stability of Methylated this compound

DerivativeSolvent/MatrixTemperatureDurationStabilityReference
Methylated this compoundMethanolRoom Temperature48 hoursStable[1][2]

Visualizations

Workflow for Assessing this compound Stability

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_sol Prepare this compound Solution (Solvent or Buffered) store_cond Aliquot and Store under Varied Conditions (Temp, Light, pH) prep_sol->store_cond sampling Sample at Defined Time Points store_cond->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Calculate % Remaining and Degradation Rate hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: General workflow for evaluating the stability of this compound.

Troubleshooting Logic for Poor this compound Peak Shape

G start Poor Peak Shape Observed (Tailing/Asymmetry) check_mobile Check Mobile Phase: - pH appropriate? - Additives (EDTA, Formic Acid)? start->check_mobile check_column Evaluate Column: - Age and performance? - Appropriate chemistry? start->check_column consider_deriv Consider Derivatization (e.g., with TMSCHN2) check_mobile->consider_deriv If issues persist check_column->consider_deriv If issues persist solution Improved Peak Shape consider_deriv->solution

Caption: Troubleshooting guide for addressing poor chromatographic peak shape of this compound.

References

Technical Support Center: Overcoming Puberulic Acid Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with puberulic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural compound belonging to the tropolone class, produced by certain species of Penicillium fungi.[1] It has garnered scientific interest due to its potent biological activities, including antimalarial and cytotoxic effects.[1][2] Recent studies have also investigated its potential role in health issues associated with certain dietary supplements, leading to increased research into its toxicity and mechanism of action.[1]

Q2: Why is this compound difficult to dissolve for in vitro assays?

A2: The solubility of this compound in aqueous solutions, such as cell culture media, can be limited. Like other organic acids, its solubility is influenced by factors such as pH, temperature, and the composition of the solvent. As a tropolone, its solubility is generally higher in more acidic conditions.[3] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution, a phenomenon often referred to as "solvent shock".

Q3: What are the recommended starting solvents for preparing a this compound stock solution?

A3: Based on general practices for poorly soluble compounds and information on related tropolones, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a high-concentration stock solution of this compound.[2] Methanol has also been used for preparing standard solutions for analytical purposes.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: Several strategies can be employed to improve the solubility of this compound in aqueous media:

  • pH Adjustment: this compound is known to be soluble in hot water and forms a sodium salt that is freely soluble in water.[2] This indicates that increasing the pH to deprotonate the acidic functional groups can significantly enhance its aqueous solubility.

  • Use of Co-solvents: A mixture of solvents can be used to create a more favorable environment for dissolution. A formulation used for the related compound tropolone includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Gentle Warming and Sonication: Carefully warming the solution to 37°C and using a bath sonicator can help to dissolve small precipitates. However, the stability of this compound at elevated temperatures should be considered.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound during your experiments.

Problem 1: Precipitate Forms Immediately Upon Diluting the DMSO Stock in Aqueous Medium.

Cause: This is likely due to "solvent shock," where the rapid change in polarity causes the compound to crash out of solution.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the cell culture medium to 37°C.

    • Instead of adding a large volume of the aqueous medium to your DMSO stock, add a small volume of the concentrated DMSO stock drop-wise into the pre-warmed medium while gently vortexing. This promotes rapid dispersion.

  • Perform Serial Dilutions: Prepare intermediate dilutions of your this compound stock in 100% DMSO before the final dilution into the aqueous medium. This reduces the localized concentration of the compound upon mixing.

Problem 2: Precipitate Forms Over Time in the Incubator.

Cause: The final concentration of this compound in the medium may be above its solubility limit under the specific culture conditions (temperature, pH, and media components).

Solutions:

  • Determine Maximum Soluble Concentration: Before your main experiment, perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).

  • pH Modification: Since this compound's solubility is pH-dependent, a slight and controlled increase in the pH of your culture medium (within the tolerated range for your cells) may help to keep it in solution.

  • Formulate as a Sodium Salt: Prepare a sodium salt of this compound, which is reported to be more water-soluble.[2]

Problem 3: The Final Concentration of DMSO is Toxic to the Cells.

Cause: High concentrations of DMSO (typically >0.5-1%) can be cytotoxic.

Solutions:

  • Prepare a Higher Concentration Stock: If possible, prepare a more concentrated initial stock solution in DMSO. This will allow you to use a smaller volume to achieve your desired final concentration in the medium, thereby lowering the final DMSO percentage.

  • Explore Alternative Solubilization Methods: If reducing the DMSO concentration is not feasible, consider the co-solvent formulation or pH adjustment methods described above to reduce the reliance on high concentrations of DMSO.

Quantitative Data Summary
Biological ActivityCell Line / OrganismMeasurementValue
AntimalarialPlasmodium falciparum (chloroquine-sensitive)IC₅₀0.01 µg/mL
AntimalarialPlasmodium falciparum (chloroquine-resistant)IC₅₀0.01 µg/mL
CytotoxicityHuman MRC-5 cells (fetal lung fibroblast-like)IC₅₀57.2 µg/mL
CytotoxicityHuman leukemia U937 cells-Strong cytotoxicity accompanied by apoptosis[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a bath sonicator for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing. Avoid prolonged heating.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent and below the cytotoxic level for your cells (e.g., 0.5%).

  • Incubation: Incubate the dilutions under your standard cell culture conditions for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection:

    • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

    • For a more detailed examination, transfer a small aliquot from each dilution to a microscope slide and observe for crystalline structures.

  • Determination: The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration for your experimental conditions.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce strong cytotoxicity accompanied by apoptosis in human leukemia U937 cells.[4] While the exact molecular interactions are still under investigation, a plausible pathway involves the intrinsic or mitochondrial pathway of apoptosis. This is a common mechanism for many cytotoxic compounds.

Puberulic_Acid_Apoptosis_Pathway Puberulic_Acid This compound Cellular_Stress Cellular Stress Puberulic_Acid->Cellular_Stress Bcl2_Family Regulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Upregulation of pro-apoptotic Downregulation of anti-apoptotic Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Overcoming Solubility Issues

The following workflow provides a logical sequence of steps to address solubility challenges with this compound in your in vitro experiments.

Solubility_Workflow Start Start: this compound Solubility Problem Prepare_Stock 1. Prepare Concentrated Stock in 100% DMSO Start->Prepare_Stock Solubility_Test 2. Determine Max Soluble Concentration in Media Prepare_Stock->Solubility_Test Precipitation_Check Precipitation Observed? Solubility_Test->Precipitation_Check Optimize_Dilution 3a. Optimize Dilution (Pre-warm media, slow addition) Precipitation_Check->Optimize_Dilution Yes pH_Adjustment 3b. pH Adjustment/ Sodium Salt Formation Precipitation_Check->pH_Adjustment Yes Co_Solvent 3c. Use Co-solvent Formulation Precipitation_Check->Co_Solvent Yes Proceed Proceed with In Vitro Assay Precipitation_Check->Proceed No Re_evaluate Re-evaluate Solubility Optimize_Dilution->Re_evaluate pH_Adjustment->Re_evaluate Co_Solvent->Re_evaluate Re_evaluate->Precipitation_Check Still precipitates

Caption: A workflow for troubleshooting this compound solubility.

References

Technical Support Center: Puberulic Acid Detection in Red Yeast Rice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of puberulic acid in red yeast rice samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in red yeast rice?

This compound is a mycotoxin produced by certain species of Penicillium fungi.[1][2] Its presence in red yeast rice supplements has been linked to potential health risks, including nephrotoxicity, as highlighted by a recent food poisoning outbreak in Japan.[3][4][5][6][7] Therefore, sensitive and reliable detection methods are crucial for ensuring the safety of red yeast rice products.

Q2: What are the primary analytical methods for detecting this compound in red yeast rice?

The most common and effective methods for the detection and quantification of this compound in red yeast rice are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3][5] LC-MS/MS, particularly when combined with pre-column derivatization, offers superior sensitivity and selectivity for detecting low concentrations of this compound.[1][2]

Q3: Why is derivatization recommended for this compound analysis by LC-MS/MS?

Direct analysis of this compound can be challenging due to its chemical properties. A derivatization step, such as methylation using trimethylsilyldiazomethane (TMSCHN2), can significantly enhance its analytical performance.[1][2] This process improves the compound's stability, chromatographic peak shape, retention, and ionization efficiency, leading to a more sensitive and reliable detection.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound in red yeast rice samples.

Issue 1: No or Low Detection of this compound Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the extraction solvent is appropriate. A recommended solvent is methanol containing 1% formic acid.[1] Optimize the extraction procedure by ensuring adequate shaking time (e.g., 30 minutes) and proper centrifugation.[1]
Degradation of this compound Standard Store the this compound stock solution at -20°C and protect it from light.[1] Prepare fresh working standard solutions regularly.
Suboptimal Derivatization Optimize the derivatization reaction conditions, including the volume of the derivatizing agent (e.g., TMSCHN2) and reaction time.[1][2]
Instrument Sensitivity For low-level detection, an LC-MS/MS method is recommended over a standard HPLC-UV method due to its significantly higher sensitivity (over 100-fold).[1][2]
Incorrect MS Parameters Ensure the mass spectrometer is operating in the correct ionization mode (positive ion mode for methylated this compound).[1] Optimize the multiple reaction monitoring (MRM) transitions and collision energies for the derivatized this compound. For methylated this compound, key ion transitions are m/z 255.1/194.1 (for quantification) and m/z 255.1/225.0 (for qualification).[1]
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase An acidic mobile phase can improve peak shape. For HPLC, a mobile phase of 0.4% formic acid solution with 1 mmol/L EDTA and acetonitrile has been shown to be effective.[1] For LC-MS/MS, a basic mobile phase with a hydrophilic interaction liquid chromatography (HILIC) column can also be used.[5]
Column Contamination Flush the column with a strong solvent to remove potential contaminants. If the problem persists, replace the column.
Matrix Effects The complex matrix of red yeast rice can interfere with chromatography. Implement a sample cleanup step or use a matrix-matched calibration curve to mitigate these effects.[1]
Issue 3: High Variability in Results (Poor Reproducibility)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and consistent protocol for sample weighing, extraction, and derivatization for all samples and standards.
Instability of Derivatized this compound While derivatized this compound is reported to be stable for up to 48 hours, it is best practice to analyze the samples as soon as possible after derivatization.[1][2]
Fluctuations in Instrument Performance Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently. Monitor parameters like retention time, peak area, and signal-to-noise ratio of a standard injection.

Experimental Protocols

LC-MS/MS Method with Pre-column Derivatization

This method is highly sensitive for the detection of this compound in red yeast rice.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol and store it at -20°C, protected from light.[1]

  • Prepare working standard solutions by diluting the stock solution with methanol containing 1% formic acid to achieve concentrations in the desired calibration range (e.g., 5 to 200 ng/mL).[1]

2. Sample Preparation and Extraction:

  • Accurately weigh 1.0 g of powdered red yeast rice sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of methanol containing 1% formic acid.[1]

  • Shake for 30 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • The supernatant is the test solution.[1]

3. Derivatization:

  • Take 100 µL of the test solution (or standard solution).[1]

  • Add 300 µL of methanol as the reaction solvent.[1]

  • Add 400 µL of trimethylsilyldiazomethane (TMSCHN2).[1]

  • Vortex the mixture and let it react at room temperature.[1]

4. LC-MS/MS Analysis:

  • LC System: Utilize a suitable HPLC system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column can be used.[5]

  • Mobile Phase: A basic mobile phase has been shown to be effective with a HILIC column.[5] Alternatively, an acidic mobile phase can be used with other column types.[1]

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • MRM Transitions:

    • Quantitation: m/z 255.1/194.1[1]

    • Qualification: m/z 255.1/225.0[1]

  • Collision Energies: Optimized for the specific instrument, for example, 26 eV for the quantitation transition and 30 eV for the qualification transition.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for this compound detection.

Parameter Value Reference
Linearity Range 5 ng/mL to 200 ng/mL[1][2]
Correlation Coefficient (r²) 0.99952[1][2]
Average Recovery Rate 82.2% to 84.2%[1][2]
Repeatability (RSD) 2.1% to 10.4% (n=6)[1][2]
Limit of Detection (LOD) 2 µg/kg[1][2]
Limit of Quantification (LOQ) 50 µg/kg[1][2]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis start Red Yeast Rice Sample weigh Weigh 1.0g of Sample start->weigh extract Extract with 10mL Methanol + 1% Formic Acid weigh->extract shake Shake for 30 min extract->shake centrifuge Centrifuge at 4000 rpm for 10 min shake->centrifuge supernatant Collect Supernatant (Test Solution) centrifuge->supernatant aliquot Take 100µL of Test Solution supernatant->aliquot add_methanol Add 300µL Methanol aliquot->add_methanol add_tmschn2 Add 400µL TMSCHN2 add_methanol->add_tmschn2 react Vortex and React add_tmschn2->react inject Inject into LC-MS/MS react->inject detect MRM Detection (ESI+) inject->detect end Data Analysis & Quantification detect->end

Caption: Workflow for the detection of this compound in red yeast rice.

Troubleshooting Logic for Low/No this compound Signal

troubleshooting_logic start Low or No this compound Signal check_extraction Is the extraction procedure validated? start->check_extraction optimize_extraction Optimize extraction: - Solvent (Methanol + 1% Formic Acid) - Shaking time (30 min) check_extraction->optimize_extraction No check_derivatization Is the derivatization reaction optimized? check_extraction->check_derivatization Yes optimize_extraction->check_derivatization optimize_derivatization Optimize derivatization: - TMSCHN2 volume - Reaction time check_derivatization->optimize_derivatization No check_standards Are the standard solutions fresh and properly stored? check_derivatization->check_standards Yes optimize_derivatization->check_standards prepare_standards Prepare fresh standards. Store stock at -20°C, protected from light. check_standards->prepare_standards No check_instrument Is the LC-MS/MS system sensitive enough and correctly configured? check_standards->check_instrument Yes prepare_standards->check_instrument configure_instrument Configure LC-MS/MS: - Use ESI+ mode - Set correct MRM transitions (m/z 255.1/194.1, 255.1/225.0) - Optimize collision energies check_instrument->configure_instrument No success Problem Resolved check_instrument->success Yes configure_instrument->success

Caption: Troubleshooting decision tree for low or no this compound signal.

References

Technical Support Center: Optimization of Bioassay Conditions for Puberulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with puberulic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a tropolone-based natural compound produced by various Penicillium species, such as Penicillium puberulum.[1][2] It features a unique seven-membered aromatic ring structure.[1][2] Historically studied for its antiprotozoal and potential antimalarial activities, it has recently gained attention due to its suspected involvement in health issues related to certain dietary supplements, prompting further research into its toxicity and mechanism of action.[1][3]

Q2: What are the primary known biological activities of this compound? A2: this compound exhibits several biological activities, most notably:

  • Antimalarial Activity: It has shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4][5]

  • Cytotoxicity: It displays strong cytotoxic effects against certain cell lines, such as the human leukemia U937 cells, an effect that can be enhanced by all-trans retinoic acid (ATRA).[4]

  • Inhibition of Superoxide Generation: It has been shown to significantly reduce the ATRA-induced superoxide-generating ability in U937 cells by down-regulating the gene expression of gp91-phox.[4]

Q3: What is the proposed mechanism of action for this compound's toxicity? A3: The precise mechanism of action is still under investigation. However, computational studies suggest a potential high-affinity target is the sodium/myo-inositol cotransporter 2 (SLC5A11).[4] Inhibition of this transporter could disrupt renal osmoregulation, potentially explaining the nephrotoxicity observed in some cases.[4]

Q4: How should this compound be stored and handled? A4: this compound is a cream-colored powder.[6] For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to minimize degradation. For assays, it is recommended to prepare fresh working solutions from the stock to ensure consistency.

Q5: What are the solubility properties of this compound? A5: this compound is soluble in hot water and can be sublimated in a high vacuum.[6] It forms a sodium salt that is freely soluble in water.[6] For bioassays, it is commonly dissolved in organic solvents like DMSO to create a high-concentration stock solution, which is then serially diluted in the aqueous assay medium.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 99-23-0[6][7]
Molecular Formula C₈H₆O₆[6][8]
Molecular Weight 198.13 g/mol [6][8]
Appearance Cream-colored powder[6]
Melting Point 316-318°C[6][7]
UV max (water) 270, 350 nm[6]

Table 2: Reported In Vitro Biological Activities of this compound

ActivityCell Line / StrainIC₅₀ ValueReference
Antimalarial P. falciparum (Chloroquine-sensitive)0.01 µg/mL[4]
Antimalarial P. falciparum K1 (Chloroquine-resistant)0.01 µg/mL (0.050 µM)[4][5][7]
Cytotoxicity Human MRC-5 cells (embryonic lung fibroblasts)57.2 µg/mL[3][4]

Troubleshooting Guide

Q6: I am not observing the expected bioactivity with this compound. What could be the cause? A6: This issue can arise from several factors. Use the following logic to troubleshoot:

  • Compound Integrity: Has the compound degraded? Always use freshly prepared working solutions. Ensure the stock solution has been stored properly at -20°C or -80°C.

  • Solubility: Is the compound fully dissolved in your assay medium? this compound can precipitate in aqueous buffers if the concentration of the organic solvent from the stock solution is too high or if its solubility limit is exceeded. See Q7 for more details.

  • Assay Conditions: Are your assay parameters optimal? Factors like cell density, incubation time, and buffer composition can significantly impact results.[9][10] Equilibrate all reagents to the correct assay temperature before use.[11]

  • Cellular Response: Is your chosen cell line sensitive to this compound? Verify the responsiveness of your cell model. The human leukemia U937 cell line is a reported sensitive model.[4]

G start No / Low Bioactivity Observed solubility Is this compound Precipitating? start->solubility fresh Are Working Solutions Prepared Freshly? solubility->fresh No res_sol Optimize solvent concentration or use sodium salt form. (See Q7) solubility->res_sol Yes controls Are Positive/Negative Controls Behaving as Expected? fresh->controls Yes res_fresh Prepare fresh solutions from stock for each experiment. fresh->res_fresh No cell_line Is the Cell Line Known to be Sensitive? controls->cell_line Yes res_ctrl Troubleshoot general assay components (reagents, plates, reader). controls->res_ctrl No res_cell Consider a different cell line or validate sensitivity. cell_line->res_cell No res_params Re-evaluate assay parameters (e.g., incubation time, cell density). cell_line->res_params Yes sol_yes Yes sol_no No fresh_yes Yes fresh_no No ctrl_yes Yes ctrl_no No cell_yes Yes cell_no No

Caption: Troubleshooting workflow for low bioactivity.

Q7: My this compound solution is precipitating in the well plate. How can I fix this? A7: Precipitation is a common issue when diluting a compound from an organic stock solution into an aqueous medium.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts and precipitation.[12]

  • Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate serial dilution of the stock solution in your assay buffer.

  • Use the Salt Form: The sodium salt of this compound is freely soluble in water.[6] Using this form may improve solubility in aqueous buffers.

  • Gentle Mixing: After adding the compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution and dissolution.[11]

Q8: I am seeing high variability between my replicate wells. What are the common causes? A8: High variability can obscure real results. Consider these points:

  • Pipetting Accuracy: Inconsistent pipetting is a major source of error. Ensure your pipettes are calibrated and use careful, consistent technique for adding cells, media, and the compound.[11]

  • Cell Distribution: Ensure you have a homogenous, single-cell suspension before plating. Clumped cells will lead to uneven cell numbers across wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is good practice to fill these wells with sterile buffer or media and not use them for experimental data points.

  • Air Bubbles: Bubbles can interfere with absorbance or fluorescence readings. Be careful to avoid introducing bubbles during pipetting. If present, they can sometimes be removed with a sterile pipette tip.[11]

Experimental Protocols & Workflows

A typical experimental workflow involves preparing the compound, setting up the bioassay, and analyzing the data.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_work 2. Create Working Solutions via Serial Dilution prep_stock->prep_work add_cpd 4. Add this compound Working Solutions to Wells prep_work->add_cpd plate_cells 3. Plate Cells in Microplate and Incubate plate_cells->add_cpd incubate 5. Incubate for Defined Exposure Time add_cpd->incubate add_reagent 6. Add Assay Reagent (e.g., MTT, SYBR Green I) incubate->add_reagent read_plate 7. Read Plate on Spectrophotometer/Fluorometer add_reagent->read_plate calc 8. Calculate % Inhibition or % Viability read_plate->calc plot 9. Plot Dose-Response Curve calc->plot ic50 10. Determine IC50 Value plot->ic50

Caption: General workflow for a cell-based bioassay.

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 10 mM):

    • Weigh the required amount of this compound powder (MW: 198.13 g/mol ).

    • Dissolve in high-quality, anhydrous DMSO to the desired final concentration (e.g., 10 mM).

    • Vortex gently until fully dissolved.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform a serial dilution of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., ≤0.5%).

Protocol 2: General Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

  • Cell Plating:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Dilute the cell suspension to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well).

    • Plate 100 µL of the cell suspension into each well of a 96-well clear flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, a vehicle control (medium with DMSO), and a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value using appropriate software.

Signaling Pathway Visualization

The following diagram illustrates a postulated mechanism of action for this compound-induced nephrotoxicity based on computational screening results.[4]

G PA This compound Inhibition Inhibition PA->Inhibition SLC5A11 Target: SLC5A11 (Sodium/myo-inositol cotransporter 2) Disruption Disruption of Renal Osmoregulation SLC5A11->Disruption leads to Inhibition->SLC5A11 Toxicity Cell Stress & Cytotoxicity Disruption->Toxicity results in

References

minimizing degradation of puberulic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the degradation of puberulic acid during sample preparation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, a tropolone-based compound, is susceptible to degradation from several factors, including:

  • Oxidation: Exposure to air (oxygen), light, and elevated temperatures can lead to oxidative degradation. A yellowish or brownish color change in a previously colorless solution is a common indicator of this process.[1]

  • pH: Extreme pH conditions can catalyze the degradation of phenolic compounds like this compound. It is more soluble and stable in acidic to neutral conditions (pH 5-6.5).[1] Aqueous solutions, in general, are not recommended for storage for more than a day due to rapid degradation.[1][2]

  • Heat: Like its structural analog hinokitiol, this compound is expected to be unstable at high temperatures.[2]

  • Chelation: The tropolone ring of this compound can chelate with metal ions, which may affect its stability and chromatographic behavior.

Q2: What is the best way to store this compound, both in solid form and in solution?

A2: Proper storage is critical to maintaining the integrity of your this compound samples. The following table summarizes the recommended storage conditions for tropolone compounds, which can be applied to this compound:

FormSolventStorage TemperatureStability DurationRecommendations
SolidN/A-20°CUp to 4 yearsStore in a tightly sealed container under an inert gas (e.g., argon or nitrogen) to protect from moisture, as it is hygroscopic.[2]
SolidN/A2-8°CShorter termProtect from moisture.[2]
SolutionDMSO-80°CUp to 1 yearAliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2]
SolutionEthanol-20°CUp to 2 monthsGood for short-term storage.[2]
SolutionAqueous2-8°CNot recommendedPrepare fresh daily for best results.[1][2]

For this compound standard solutions, storage at -20°C and protection from light is a documented practice.

Q3: My this compound solution has turned yellow. Can I still use it?

A3: A color change to a yellowish or brownish hue is a strong indicator of degradation, likely due to oxidation.[1] It is highly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.

Q4: How can I improve the stability of this compound during analysis by LC-MS/MS?

A4: Pre-column derivatization is a highly effective technique to enhance the stability and analytical performance of this compound. Methylation with trimethylsilyldiazomethane (TMSCHN₂) has been shown to stabilize the keto-enol tautomeric equilibrium, prevent coordination with metal ions, and improve chromatographic peak shape and ionization efficiency.[3] The derivatized this compound has been found to be stable for at least 48 hours at room temperature.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation and analysis.

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery During Extraction - Inappropriate extraction solvent. - Adsorption to labware. - Degradation during extraction.- Use methanol containing 1% formic acid for extraction, which has been shown to provide good recovery rates (78.4% to 83.1%). - Consider using silanized glassware to minimize adsorption. - Perform the extraction at room temperature or below and avoid prolonged exposure to light.
Poor Chromatographic Peak Shape (e.g., tailing, broadening) - Interaction with metal ions in the HPLC system or on the column. - Adsorption to the stationary phase. - Suboptimal mobile phase pH.- Add a chelating agent like EDTA (e.g., 1 mmol/L) to the mobile phase. - Use a mobile phase with an acidic pH (e.g., 0.4% formic acid). - Consider pre-column derivatization to block the reactive functional groups.[3]
Inconsistent Results Between Replicates - Degradation of stock or working solutions. - Incomplete derivatization. - Variability in sample handling.- Prepare fresh working solutions daily from a properly stored stock. - Optimize the derivatization reaction conditions (reagent volume, reaction time). - Ensure consistent timing and conditions for all sample preparation steps.
Presence of Unexpected Peaks in Chromatogram - Degradation products of this compound. - Contaminants from solvents or labware.- Analyze a freshly prepared standard to confirm the retention time of the intact molecule. - Run a blank (solvent only) to identify any background contamination. - If degradation is suspected, review and optimize all sample handling and storage procedures to minimize exposure to light, heat, and air.

Experimental Protocols

Protocol 1: Extraction of this compound from a Solid Matrix (e.g., Red Yeast Rice)

This protocol is adapted from a method for the extraction of this compound for LC-MS/MS analysis.

Materials:

  • Sample powder

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh 1.0 g of the sample powder into a 50 mL centrifuge tube.

  • Prepare the extraction solvent: methanol containing 1% formic acid.

  • Add 10 mL of the extraction solvent to the centrifuge tube.

  • Vortex the mixture vigorously for 30 minutes to ensure thorough extraction.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant, which is your test solution. This solution can then be used for derivatization or direct analysis.

Protocol 2: Pre-column Derivatization of this compound with TMSCHN₂

This protocol describes the methylation of this compound to enhance its stability and detectability for LC-MS/MS analysis.

Materials:

  • This compound extract (from Protocol 1) or standard solution

  • Methanol (HPLC grade)

  • Trimethylsilyldiazomethane (TMSCHN₂) solution (2.0 M in hexane)

  • Microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the test solution into a clean microcentrifuge tube.

  • Add 300 µL of methanol as the reaction solvent.

  • Add 400 µL of the 2.0 M TMSCHN₂ solution.

  • Vortex the mixed solution to ensure homogeneity.

  • Allow the reaction to proceed at room temperature.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis weigh Weigh 1.0g Sample add_solvent Add 10mL Methanol + 1% Formic Acid weigh->add_solvent vortex Vortex 30 min add_solvent->vortex centrifuge Centrifuge 4000 rpm 10 min vortex->centrifuge collect Collect Supernatant centrifuge->collect pipette Take 100µL Supernatant collect->pipette add_methanol Add 300µL Methanol pipette->add_methanol add_tmschn2 Add 400µL TMSCHN₂ add_methanol->add_tmschn2 react Vortex & React at RT add_tmschn2->react inject Inject into LC-MS/MS react->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process

Caption: A streamlined workflow for the extraction, derivatization, and analysis of this compound.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_low_recovery node_action node_action start Low Recovery Observed check_extraction Is Extraction Solvent Acidic? start->check_extraction check_storage Sample/Standard Stored Properly? check_extraction->check_storage Yes action_acidify Use Methanol + 1% Formic Acid check_extraction->action_acidify No check_derivatization Derivatization Performed? check_storage->check_derivatization Yes action_store Store at -20°C or -80°C, Protect from Light check_storage->action_store No check_analysis LC-MS/MS Method Optimized? check_derivatization->check_analysis Yes action_derivatize Perform Pre-column Derivatization with TMSCHN₂ check_derivatization->action_derivatize No action_optimize_lc Use Acidic Mobile Phase +/- EDTA check_analysis->action_optimize_lc No end_node Recovery Improved check_analysis->end_node Yes action_acidify->check_storage action_store->check_derivatization action_derivatize->check_analysis action_optimize_lc->end_node

Caption: A decision tree to troubleshoot and resolve issues of low this compound recovery.

References

Technical Support Center: Troubleshooting Peak Tailing of Puberulic Acid in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of puberulic acid. By following the structured troubleshooting steps and protocols, users can improve peak symmetry, enhance resolution, and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, chromatographic peaks are symmetrical with a Gaussian shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1][2][3] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[4] Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: this compound is a polar, acidic compound with a tropolone structure containing multiple hydroxyl and carboxyl groups, making it susceptible to several issues that cause peak tailing.[5][6][7] The most common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between this compound and active silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][8][9]

  • Inappropriate Mobile Phase pH: An improperly controlled mobile phase pH can lead to the partial ionization of this compound, causing multiple retention interactions and a distorted peak shape.[1][2]

  • Metal Chelation: The structure of this compound allows it to chelate with trace metal ions present in the HPLC system (e.g., in the silica packing, column hardware, or solvent). This is a significant, but often overlooked, cause of severe tailing for this specific compound.[10][11]

  • Column Issues: Problems such as column contamination, degradation, or the use of an inappropriate column chemistry can create active sites that lead to tailing.[1]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound (predicted pKa ≈ 3.16), the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below its pKa.[4][12] Operating at a low pH (e.g., pH ≤ 2.0) ensures that the this compound molecule is in its neutral, non-ionized form.[1][13] This minimizes ionic interactions with the stationary phase, leading to better retention on a reversed-phase column and a more symmetrical peak shape.[13]

Q4: Could my HPLC column be the cause of the tailing?

A4: Yes, the column is a frequent source of peak tailing. Key factors include:

  • Residual Silanol Groups: Older (Type A) silica-based columns have a higher concentration of acidic silanol groups that interact strongly with polar analytes.[9][14] Using a modern, high-purity (Type B) silica column that is fully end-capped can significantly reduce these interactions.[15][16]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at pH extremes.[1] This exposes more active sites, leading to increased tailing.

  • Inappropriate Column Choice: For highly polar acidic compounds like this compound, standard C18 columns may not provide adequate retention or good peak shape.[17] Consider columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[17][18][19]

Q5: I've adjusted the pH, but the peak is still tailing. What else can I try?

A5: If low pH is not sufficient, the tailing is likely due to other secondary interactions, particularly metal chelation.

  • Add a Chelating Agent: Add a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 10-200 µM).[20][21][22] EDTA will bind to trace metal ions in the system, preventing them from interacting with this compound and dramatically improving peak shape.[22][23]

  • Increase Buffer Strength: Ensure your buffer concentration is sufficient to control the mobile phase pH effectively. A concentration of 10-50 mM is typically recommended.[1][9]

  • Check Organic Modifier: Acetonitrile and methanol can influence peak shape differently. Methanol is a more effective hydrogen bond donor and can sometimes help mask silanol interactions better than acetonitrile.[8]

Q6: Can sample preparation or injection conditions cause peak tailing?

A6: Yes. Two common issues are:

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[1] Try diluting the sample or reducing the injection volume.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[1] Ideally, the sample solvent should match the initial mobile phase composition.

Troubleshooting Guides and Protocols

The following table summarizes the common causes of peak tailing for this compound and provides a prioritized list of solutions.

Table 1: Summary of Common Causes and Solutions for this compound Peak Tailing

Potential Cause Symptoms Primary Solution Secondary Actions
Inappropriate Mobile Phase pH Poor peak shape, variable retention times.Adjust mobile phase pH to ≤ 2.0 using an acid like formic acid or phosphoric acid.[1][4]Use a buffer (e.g., formate or phosphate) at 10-50 mM to maintain a stable pH.[1]
Metal Chelation Severe peak tailing, especially at low concentrations; peak shape does not improve with pH adjustment alone.Add a chelating agent (e.g., 10-200 µM EDTA) to the aqueous portion of the mobile phase.[20][21][22]Flush the HPLC system with an EDTA solution to remove metal contaminants. Use high-purity solvents.
Secondary Silanol Interactions Persistent peak tailing for this compound but not for neutral compounds.Use a modern, high-purity, fully end-capped (Type B) silica column.[15]Consider a column with a polar-embedded or polar-endcapped phase designed for polar analytes.[17][18]
Column Contamination/Degradation Gradual worsening of peak shape over time, increased backpressure.Flush the column with a strong solvent series (see Protocol 2).Replace the column if flushing does not restore performance. Use a guard column to protect the analytical column.[24]
Sample Overload Peak tailing worsens with increasing sample concentration.Dilute the sample or reduce the injection volume.Use a column with a higher loading capacity (wider diameter or larger pore size).
Extra-Column Volume All peaks in the chromatogram show some tailing, especially early eluting ones.Minimize tubing length and use narrow-bore tubing (e.g., 0.005" ID). Ensure fittings are properly connected.[2]Check for and eliminate any dead volume in the system connections.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

Objective: To prepare a mobile phase that minimizes peak tailing by controlling pH and mitigating metal chelation.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other suitable acid)

  • Disodium EDTA (or similar chelating agent)

  • Calibrated pH meter

  • 0.2 µm membrane filter

Procedure:

  • Prepare Aqueous Phase: To 950 mL of HPLC-grade water in a 1 L volumetric flask, add a sufficient amount of buffer salt (e.g., sodium formate) to achieve a 20 mM concentration.

  • Add Chelating Agent (Recommended): Add a small amount of EDTA to the aqueous phase to achieve a final concentration of 50 µM. This is a critical step for compounds prone to metal chelation.[20][21]

  • Adjust pH: Carefully add formic acid dropwise to the aqueous solution while monitoring with a calibrated pH meter until the pH is stable at 2.0 ± 0.1.

  • Final Volume: Add HPLC-grade water to bring the final volume to 1000 mL.

  • Filter and Degas: Filter the prepared aqueous mobile phase through a 0.2 µm filter to remove particulates. Degas the solution using sonication or vacuum filtration.

  • Prepare Mobile Phase: Mix the prepared aqueous component with the organic modifier (e.g., acetonitrile) at the desired ratio (e.g., 90:10 v/v for initial conditions).

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To flush a contaminated reversed-phase (C18) column to restore performance and reduce peak tailing.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Acetonitrile

  • Methanol

  • Hexane (optional, for non-polar contaminants)

Procedure: Note: Disconnect the column from the detector during flushing to prevent contamination.

  • Flush with Water: Flush the column with 100% HPLC-grade water for at least 30 minutes (approx. 10 column volumes) to remove buffer salts.

  • Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes. Isopropanol is effective at removing strongly retained organic compounds.

  • Flush with Acetonitrile: Flush with 100% acetonitrile for 20 minutes.

  • Flush with Methanol: Flush with 100% methanol for 20 minutes.

  • (Optional): If you suspect highly non-polar contaminants, you can perform a flush with hexane followed by isopropanol before re-equilibrating.

  • Re-equilibrate: Equilibrate the column with your analytical mobile phase (without buffer first, then with buffer) until the baseline is stable before reconnecting it to the detector.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues for this compound.

G start Peak Tailing Observed for this compound q_chem_phys Are ALL peaks tailing or just this compound? start->q_chem_phys phys_issue Likely Physical/System Issue q_chem_phys->phys_issue All peaks chem_issue Likely Chemical Interaction q_chem_phys->chem_issue Just this compound sol_extracol Check for Extra-Column Volume (shorten/narrow tubing, check fittings) phys_issue->sol_extracol sol_void Check for Column Void (replace column if necessary) phys_issue->sol_void sol_ph Step 1: Adjust Mobile Phase pH (Set pH <= 2.0 with acid/buffer) chem_issue->sol_ph end_good Problem Resolved sol_extracol->end_good sol_void->end_good q_ph_fixed Is tailing resolved? sol_ph->q_ph_fixed sol_metal Step 2: Address Metal Chelation (Add 50 µM EDTA to mobile phase) q_ph_fixed->sol_metal No q_ph_fixed->end_good Yes q_metal_fixed Is tailing resolved? sol_metal->q_metal_fixed sol_column Step 3: Evaluate Column (Use high-purity, end-capped column. Consider polar-analyte specific column.) q_metal_fixed->sol_column No q_metal_fixed->end_good Yes q_column_fixed Is tailing resolved? sol_column->q_column_fixed sol_other Step 4: Check Other Factors (Reduce sample load, match sample solvent) q_column_fixed->sol_other No q_column_fixed->end_good Yes end_bad Contact Support sol_other->end_bad

Caption: A workflow for troubleshooting this compound peak tailing.

References

Technical Support Center: Contamination Control in Puberulic Acid Production from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing contamination during the production of puberulic acid from fungal cultures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production from fungal cultures significant?

This compound is a natural compound with potent antimicrobial and antimalarial properties, making it a subject of interest in drug development. It is a secondary metabolite produced by certain species of Penicillium fungi. Fungal fermentation is the primary method for producing this complex molecule. A recent incident in Japan highlighted the potential for contamination in related fungal fermentation products, where this compound produced by a contaminating Penicillium species was linked to health issues.[1][2][3][4][5] This underscores the critical importance of strict contamination control in ensuring the safety and purity of the final product.

Q2: What are the primary sources of contamination in fungal cultures for this compound production?

Contamination in fungal cultures can originate from various sources, including the laboratory environment, personnel, and the materials used.[6] Airborne microorganisms, such as bacterial and fungal spores, can be introduced if aseptic techniques are not strictly followed.[7] Contaminated reagents, media, and unsterilized equipment are also common culprits.[8] The experimenter's skin, clothing, and breath can introduce contaminants as well.[6]

Q3: What are the initial signs of contamination in my fungal culture?

Early detection of contamination is crucial to prevent widespread issues. Key indicators include:

  • Visual changes in the medium: A sudden cloudiness or turbidity, or a change in color, can indicate bacterial or yeast contamination.[9][10][11] Bacterial contamination often leads to a yellowish hue in media containing a pH indicator, while fungal contamination might make the medium more alkaline, resulting in a pinkish color.[11]

  • Visible microbial growth: The appearance of distinct colonies, either floating on the surface or dispersed in the medium, is a clear sign of contamination.[10][12] Fungal cross-contamination may appear as fuzzy patches of white, green, or black mold.[13]

  • Microscopic examination: Observing small, motile bacteria or budding yeast cells among your fungal hyphae under a microscope confirms contamination.[9][14]

  • Changes in fungal growth: A noticeable deviation from the typical growth rate or morphology of your fungal culture can also be an indicator of an underlying contamination issue.[8]

Q4: Can I salvage a contaminated culture?

Attempting to rescue a contaminated culture is generally not recommended, especially for routine work, as it can be time-consuming and often unsuccessful.[14] The best practice is to discard the contaminated culture to prevent the spread of contaminants to other experiments.[8][13][14] However, for irreplaceable or highly valuable cultures, some rescue methods can be attempted, such as using high concentrations of antibiotics or antimycotics, or specialized physical separation techniques.[15][16][17] Be aware that these treatments can be harsh on the production strain and may affect its metabolic output.[17]

Q5: How can I prevent contamination in future experiments?

Prevention is the most effective strategy for contamination control. Key preventative measures include:

  • Strict Aseptic Technique: Always work in a sterile environment like a laminar flow hood or biosafety cabinet.[14][18] Minimize the time that cultures and sterile reagents are exposed to the open air.[19][20]

  • Proper Sterilization: Ensure all media, glassware, and equipment are properly sterilized, typically by autoclaving.[18][21][22] Validate your sterilization cycles to confirm their effectiveness.

  • Quality Control of Materials: Use high-quality, certified reagents and media from reputable suppliers.[14]

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[14][18]

  • Environmental Monitoring: Regularly monitor the air and surfaces in your laboratory to assess the background microbial load.[23][24][25]

  • Regular Cleaning and Disinfection: Maintain a consistent and thorough cleaning schedule for incubators, water baths, and work surfaces.[14]

Part 2: Troubleshooting Guide

Issue 1: Bacterial Contamination

  • Symptoms:

    • The culture medium appears cloudy or turbid.[9]

    • A rapid drop in pH, often indicated by the medium turning yellow.[8][9]

    • A milky film on the surface of the culture.

    • An unpleasant or sour odor.

    • Microscopic observation reveals small, motile rod-shaped or spherical bacteria.[14]

  • Possible Causes:

    • Improper aseptic technique during inoculation or handling.[10]

    • Contaminated media, water, or other reagents.[8]

    • Ineffective sterilization of flasks, pipettes, or other equipment.[22]

  • Solutions:

    • Immediate Action: For heavy contamination, discard the culture immediately to prevent cross-contamination.[14]

    • Rescue Protocol (for valuable cultures):

      • Attempt to isolate the fungus from the bacteria by transferring a small piece of the fungal mycelium from the edge of the colony to a fresh plate containing antibiotics.[15]

      • Consider using the Cabin-Sequestering (CS) method, which physically separates the growing fungal hyphae from the non-motile bacteria.[15][16]

    • Preventative Measures:

      • Review and strictly adhere to aseptic techniques.[19][20]

      • Incorporate a combination of antibiotics, such as gentamicin and chloramphenicol, into the growth medium.[26]

      • Ensure the autoclave is functioning correctly and that sterilization cycles are validated.

Issue 2: Fungal Cross-Contamination

  • Symptoms:

    • Appearance of distinct fungal colonies with different morphology or color (e.g., green, black, or white fuzzy growth) from your production strain.[12][13]

    • Microscopic examination shows different spore or hyphal structures.

  • Possible Causes:

    • Airborne fungal spores from the surrounding environment.[7]

    • Contaminated incubators, biosafety cabinets, or other laboratory equipment.[10]

    • Improper handling that leads to the transfer of spores between different cultures.

  • Solutions:

    • Immediate Action: Discard any cross-contaminated cultures immediately to prevent the further spread of spores.[13]

    • Decontamination Protocol: Thoroughly clean and disinfect all work areas, incubators, and equipment with an effective fungicide.[14][27]

    • Preventative Measures:

      • Minimize air movement in the laboratory by keeping doors and windows closed during sterile work.[19][20]

      • Work with only one fungal species at a time in the biosafety cabinet.[13]

      • Regularly clean and disinfect all surfaces and equipment.[14]

      • Consider adding a broad-spectrum antifungal agent like cycloheximide to the medium if the contaminant is a fast-growing mold and your production strain is resistant.[28]

Issue 3: Yeast Contamination

  • Symptoms:

    • The culture medium becomes turbid.[14]

    • A drop in pH may occur, though it might be slower than with bacterial contamination.[14]

    • A characteristic "yeasty" or alcoholic odor.

    • Microscopic examination reveals budding, oval-shaped cells, which may form chains.[13][14]

  • Possible Causes:

    • Similar to bacterial contamination, often introduced through lapses in aseptic technique.

  • Solutions:

    • Immediate Action: It is best to discard yeast-contaminated cultures.[14]

    • Rescue Protocol (with caution): Treatment with an antimycotic agent like Amphotericin B can be attempted, but be aware of its potential toxicity to the fungal production strain.[14][29]

    • Preventative Measures:

      • Reinforce strict adherence to all aseptic procedures.[18][20]

Part 3: Data Presentation

Table 1: Common Antibiotics for Bacterial Contamination Control in Fungal Cultures

AntibioticWorking ConcentrationTarget OrganismsNotes
Chloramphenicol50 mg/LBroad-spectrum (Gram-positive and Gram-negative bacteria)Heat-stable, can be autoclaved with the medium.[26]
Gentamicin50 mg/LBroad-spectrum (Gram-positive and Gram-negative bacteria)Often used in combination with other antibiotics.[26]
Streptomycin30-100 mg/LPrimarily Gram-negative bacteriaOften used in combination with penicillin.[16][26]
Kanamycin100 mg/LBroad-spectrum (including actinomycetes)Can be an alternative if other antibiotics are ineffective.[26]
Penicillin G0.20 mg/mlPrimarily Gram-positive bacteriaNot heat-stable; must be added to the medium after autoclaving.[16]

Table 2: Common Antimycotics for Fungal/Yeast Contamination Control

AntimycoticWorking ConcentrationTarget OrganismsNotes
Amphotericin B2.5 mg/LYeasts and moldsCan be toxic to the primary fungal culture; use with caution.[14][29]
Nystatin50 mg/LYeasts and moldsAnother option for controlling fungal cross-contamination.[29]
Cycloheximide0.1 - 1 g/LSaprophytic fungi (fast-growing molds)Inhibits many contaminating fungi but not all; test sensitivity of your production strain.[26][28]
Fluconazole150-300 µg/mLYeastsA potential alternative to Amphotericin B for yeast contamination.[14]

Table 3: Recommended Sterilization Parameters

MethodEquipmentTemperaturePressureDurationApplication
Moist HeatAutoclave121°C (250°F)15 psi15-30 minutesCulture media, glassware, aqueous solutions, contaminated waste.[18][21][22]
Dry HeatHot Air Oven160°C (320°F)N/A3 hoursDry glassware (Petri dishes, pipettes), metal instruments.[21][28]
Dry HeatHot Air Oven180°C (356°F)N/A1 hourDry glassware, metal instruments.[21][28]
FlamingBunsen BurnerRed-hotN/AUntil red-hotInoculating loops and needles, mouths of glass tubes.[7][21]
FiltrationSyringe Filter (e.g., 0.22 µm)AmbientN/AN/AHeat-sensitive solutions (e.g., some antibiotics, vitamins).[21][28]

Table 4: Environmental Monitoring Action Levels for a Fungal Culture Laboratory

Monitoring TypeGrade A (ISO 5) Laminar Flow HoodGrade B (ISO 7) Room for Aseptic PrepGrade C (ISO 8) General Lab Area
Active Air Sampling (CFU/m³)<110100
Settle Plates (90 mm) (CFU/4 hours)<1550
Contact Plates (55 mm) (CFU/plate)<1525
Glove/Finger Plates (CFU/glove)<15N/A

Note: These are example action levels and should be adapted based on specific facility and process requirements. The objective is to monitor for mesophilic bacteria and fungi that grow between 20-35°C.[25]

Part 4: Experimental Protocols

Protocol 1: Aseptic Technique for Inoculating Fungal Cultures

  • Preparation:

    • Wipe down the laminar flow hood or biosafety cabinet with 70% ethanol and allow it to dry.[18][20]

    • Arrange all necessary sterile materials (culture plates/flasks, media, inoculating tools, etc.) within easy reach to minimize movement.[19][20]

    • Wear sterile gloves and a clean lab coat.[14][18]

  • Inoculation:

    • Work near a Bunsen burner flame, which creates an upward convection current to prevent airborne contaminants from settling.[7][19]

    • Loosen the caps of tubes or flasks before picking them up.

    • Flame the mouth of any glass tube or bottle before and after opening.[19][22]

    • For transferring fungal hyphae, use a sterile inoculation hook or scalpel.[19] Pick up a small piece of agar with the mycelium from the edge of the stock culture.

    • Open the lid of the new Petri dish minimally, just enough to introduce the inoculum.[7][20]

    • Place the agar block with the fungus onto the new medium, mycelium-side down.[19]

    • Quickly close the Petri dish and seal it with Parafilm.

    • Sterilize the inoculation tool by flaming it until red-hot before setting it down.[7][18]

Protocol 2: Preparation and Sterilization of Potato Dextrose Agar (PDA) Medium

  • Preparation:

    • Suspend the manufacturer-recommended amount of PDA powder (e.g., 39 g) in 1 liter of distilled water in a flask that is at least twice the volume of the medium.

    • To inhibit bacterial growth, add antibiotics such as chloramphenicol (50 mg/L) to the medium before sterilization.[26][28]

    • Mix thoroughly and heat with frequent agitation, boiling for 1 minute to completely dissolve the powder.[28]

  • Sterilization:

    • Cover the mouth of the flask with a cotton plug and aluminum foil.[30]

    • Autoclave at 121°C (15 psi) for 15 minutes.[22][28]

    • Allow the autoclave to cool down before opening.

  • Pouring Plates:

    • In a sterile laminar flow hood, allow the autoclaved medium to cool to about 50°C.[28]

    • If using heat-sensitive antibiotics, add them to the cooled medium at this stage.

    • Pour the agar into sterile Petri dishes, ensuring the lid is only partially opened.

    • Allow the plates to solidify at room temperature.

Protocol 3: Gram Staining to Identify Bacterial Contaminants

  • Sample Preparation:

    • Place a small drop of sterile water on a clean microscope slide.

    • Using a sterile loop, pick up a small amount of the suspected bacterial contaminant from the culture and mix it with the water on the slide.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing the slide through a Bunsen burner flame three times.

  • Staining Procedure:

    • Flood the slide with Crystal Violet and let it stand for 1 minute.

    • Gently rinse with water.

    • Flood the slide with Gram's Iodine and let it stand for 1 minute.

    • Rinse with water.

    • Decolorize with 95% ethanol, adding it drop by drop until the runoff is clear.

    • Rinse immediately with water.

    • Counterstain with Safranin for 1 minute.

    • Rinse with water and blot dry.

  • Microscopic Examination:

    • Examine the slide under a microscope with an oil immersion lens.

    • Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.

This protocol is a standard method for bacterial identification.[9]

Protocol 4: Cabin-Sequestering (CS) Method for Rescuing Bacterially Contaminated Fungal Cultures

This method is based on the principle that fungal hyphae can grow out from a confined space, leaving non-motile bacteria behind.[15][16]

  • Preparation:

    • On a fresh solid medium plate (with or without antibiotics), use a sterile scalpel or cork borer to excavate a small hole or "cabin" (3-5 mm in diameter).[15][16]

  • Inoculation:

    • Inoculate the bacterially contaminated fungal strain into the cabin.[15][16]

  • Incubation:

    • Cover the cabin with a sterile coverslip.[15][16]

    • Incubate the plate under suitable conditions for your fungus.

  • Isolation:

    • After 7-10 days, the fungal hyphae will have grown out from under the edges of the coverslip, while the bacteria remain trapped within the cabin.[15][16]

    • Using a sterile scalpel, carefully pick the newly grown fungal hyphae from around the coverslip.

    • Transfer the clean hyphae to a new culture plate.

  • Verification:

    • Incubate the new plate and observe for any remaining bacterial contamination. Repeat the process if necessary.[15]

Part 5: Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination in This compound Culture visual_check Visual Inspection: - Cloudy Media? - Color Change? - Foreign Colonies? start->visual_check microscopy Microscopic Examination: - Motile Rods/Cocci? - Budding Ovals? - Foreign Hyphae/Spores? visual_check->microscopy Contamination Suspected no_contamination No Visible Contamination Continue Monitoring visual_check->no_contamination No Signs microscopy->no_contamination No Contaminants Seen bacterial Bacterial Contamination microscopy->bacterial Bacteria Detected fungal Fungal/Yeast Contamination microscopy->fungal Fungi/Yeast Detected discard_heavy Heavy Contamination? Discard Culture Immediately bacterial->discard_heavy fungal->discard_heavy rescue_valuable Valuable Culture? Attempt Rescue discard_heavy->rescue_valuable No decontaminate Decontaminate Workspace, Incubator, and Equipment discard_heavy->decontaminate Yes rescue_valuable->decontaminate review_protocols Review Aseptic Technique and Sterilization Protocols decontaminate->review_protocols implement_prevention Implement Preventative Measures: - Add Antibiotics/Antimycotics - Enhance Cleaning Schedule review_protocols->implement_prevention

Caption: Troubleshooting workflow for a contaminated fungal culture.

Puberulic_Acid_Production_Workflow cluster_prep Preparation Phase cluster_culture Culturing Phase cluster_harvest Harvesting & Analysis media_prep Media Preparation (e.g., PDA with Antibiotics) sterilization Sterilization of Media, Glassware, and Equipment media_prep->sterilization qc_prep QC Check: Sterility Test of Media sterilization->qc_prep qc_prep->media_prep Fail inoculation Inoculation with Production Strain qc_prep->inoculation Pass incubation Incubation (Controlled Temp & Time) inoculation->incubation monitoring Daily Monitoring for Growth & Contamination incubation->monitoring monitoring->incubation harvest Harvest Fungal Biomass and Culture Broth monitoring->harvest No Contamination extraction Extraction of This compound harvest->extraction analysis Analysis (HPLC/LC-MS) for Purity and Yield extraction->analysis Contamination_Prevention_Logic cluster_sources Sources of Contamination cluster_barriers Preventative Barriers air Airborne Spores aseptic_technique Strict Aseptic Technique air->aseptic_technique personnel Personnel (Skin, Breath, Clothing) personnel->aseptic_technique ppe Proper PPE (Gloves, Lab Coat) personnel->ppe materials Non-Sterile Materials (Media, Reagents, Equipment) sterilization Effective Sterilization (Autoclaving, Filtration) materials->sterilization workspace Contaminated Workspaces (Hoods, Incubators) disinfection Routine Cleaning & Disinfection workspace->disinfection goal uncontaminated This compound Culture aseptic_technique->goal sterilization->goal ppe->goal disinfection->goal env_monitoring Environmental Monitoring env_monitoring->disinfection Informs

References

Technical Support Center: Enhancing Puberulic Acid Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of puberulic acid. The information is designed to address specific issues encountered during experimental procedures and to enhance the sensitivity and reliability of detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The detection of this compound, particularly at low concentrations, presents several challenges due to its structural characteristics. These challenges include poor chromatographic behavior, such as asymmetrical peak shapes and weak retention on reversed-phase columns, as well as suboptimal intensity in mass spectrometry (MS) analysis.[1][2]

Q2: What is the most sensitive method for detecting this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this compound detection.[1][2][3] To further enhance sensitivity, a pre-column derivatization step using trimethylsilyldiazomethane (TMSCHN₂) is often employed. This chemical modification improves the chromatographic properties and ionization efficiency of this compound, leading to a significant increase in detection sensitivity.[1][2][4]

Q3: What is pre-column derivatization and why is it beneficial for this compound analysis?

A3: Pre-column derivatization is a technique where the target analyte is chemically modified before its introduction into the chromatography system.[1] For this compound, derivatization with TMSCHN₂ converts it into a methylated derivative.[1][2][4] This process improves its analytical performance by addressing issues like poor peak shape and weak retention, ultimately leading to enhanced detection sensitivity and selectivity in LC-MS/MS analysis.[1][2]

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound using derivatization-based LC-MS/MS?

A4: Using a derivatization-based LC-MS/MS method, the limit of detection (LOD) for this compound can reach as low as 2 µg/kg, with a limit of quantification (LOQ) of 50 µg/kg in complex matrices like red yeast rice.[1][2][5] A direct LC-MS/MS method without derivatization has reported an LOD of 1.95 ng/mL and an LOQ of 6.55 ng/mL.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound using LC-MS/MS, particularly when employing a pre-column derivatization method.

Problem Potential Cause(s) Troubleshooting Steps
Poor/No Signal or Low Sensitivity 1. Inefficient derivatization.[1][2] 2. Suboptimal MS parameters.[6][7] 3. Poor extraction recovery.[1] 4. Sample degradation.1. Optimize Derivatization: - Ensure the correct volume of TMSCHN₂ and reaction solvent.[1] - Optimize the reaction time.[1][2] - Confirm the freshness of the derivatizing agent. 2. Optimize MS Parameters: - Adjust collision energy and declustering potential.[1] - Select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). For the methylated derivative, quantitative ion m/z 255.0→225.0 and qualitative ion m/z 255.0→194.0 can be used.[4] - Check the ionization source settings (e.g., ESI positive mode).[4] 3. Improve Extraction: - Optimize the extraction solvent. Methanol with 1% formic acid has been shown to be effective.[1] - Ensure thorough mixing and sufficient extraction time.[1] 4. Ensure Sample Stability: - Store stock solutions at -20°C and protect from light.[1][8] The derivatized this compound is reported to be stable for up to 48 hours.[1][5]
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Inappropriate mobile phase composition.[9][10] 2. Column degradation or contamination.[9][11] 3. Incompatibility between injection solvent and mobile phase. 4. Column overload.[9]1. Adjust Mobile Phase: - For underivatized this compound, a mobile phase of 0.4% formic acid solution with 1 mmol/L EDTA and acetonitrile can improve peak shape.[1] - For the derivatized form, a gradient elution with ammonium formate in water and methanol has been used.[4] 2. Column Maintenance: - Wash the column with a strong solvent.[11] - Use a guard column to protect the analytical column.[11] - If the column is old or heavily used, consider replacing it. 3. Check Injection Solvent: - Dissolve the sample in a solvent that is weaker than or compatible with the initial mobile phase. 4. Reduce Sample Load: - Dilute the sample to avoid overloading the column.[9]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.[11] 2. Inconsistent column temperature. 3. Pump malfunction or leaks.[11][12] 4. Insufficient column equilibration.[11]1. Ensure Mobile Phase Consistency: - Prepare fresh mobile phase daily and ensure accurate composition.[11] - Degas the mobile phase to prevent air bubbles.[12] 2. Control Temperature: - Use a column oven to maintain a stable temperature (e.g., 40°C).[4] 3. Check HPLC System: - Inspect for leaks in the pump, injector, and fittings.[11] - Purge the pump to remove air bubbles.[11] 4. Equilibrate Column: - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]
High Background Noise 1. Contaminated mobile phase or solvents.[9][12] 2. Detector instability.[9] 3. Contaminated LC-MS system.1. Use High-Purity Solvents: - Use HPLC or MS-grade solvents and reagents. 2. Check Detector: - Allow the detector to warm up and stabilize. 3. Clean the System: - Flush the system with appropriate cleaning solutions.

Quantitative Data Summary

The following tables summarize quantitative data for different this compound detection methods.

Table 1: Performance of Derivatization-Based LC-MS/MS Method

ParameterValueReference
Linearity Range5 - 200 ng/mL[1][2][5]
Correlation Coefficient (r²)0.99952[1][2][5]
Limit of Detection (LOD)2 µg/kg[1][2][5]
Limit of Quantification (LOQ)50 µg/kg[1][2][5]
Average Recovery82.2% - 84.2%[1][2][5]
Repeatability (RSD)2.1% - 10.4%[1][2][5]

Table 2: Performance of Direct LC-MS/MS Method

ParameterValueReference
Linearity (r²)0.999[3]
Limit of Detection (LOD)1.95 ng/mL[3]
Limit of Quantification (LOQ)6.55 ng/mL[3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from a method for detecting this compound in red yeast rice.[1]

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol containing 1% formic acid.

  • Perform shaking extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • The resulting supernatant is the test solution for derivatization.

Protocol 2: Pre-column Derivatization with TMSCHN₂

This protocol describes the methylation of this compound for enhanced LC-MS/MS detection.[1]

  • Take 100 µL of the test solution (from Protocol 1).

  • Add 300 µL of methanol as the reaction solvent.

  • Add 400 µL of trimethylsilyldiazomethane (TMSCHN₂).

  • Vortex the mixed solution.

  • Allow the solution to react at room temperature.

Protocol 3: LC-MS/MS Analysis of Derivatized this compound

This protocol outlines the parameters for the analysis of methylated this compound.[4]

  • Chromatographic Column: Phenomenex C₈ (2.1 mm × 100 mm, 2.7 µm)

  • Mobile Phase A: 10 mmol·L⁻¹ ammonium formate in water

  • Mobile Phase B: 50% methanol in water (containing 10 mmol·L⁻¹ ammonium formate)

  • Gradient Elution:

    • 0 - 0.5 min: 90% → 10% A

    • 0.5 - 4 min: 10% A

  • Flow Rate: 0.3 mL·min⁻¹

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Ionization Mode: ESI⁺

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quantitative: m/z 255.0 → 225.0

    • Qualitative: m/z 255.0 → 194.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_lcms LC-MS/MS Analysis weigh Weigh 1.0g Sample extract Add 10mL Methanol (1% Formic Acid) & Shake for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm for 10 min extract->centrifuge supernatant Collect Supernatant (Test Solution) centrifuge->supernatant aliquot Take 100µL Test Solution supernatant->aliquot add_methanol Add 300µL Methanol aliquot->add_methanol add_tmschn2 Add 400µL TMSCHN₂ add_methanol->add_tmschn2 react Vortex and React at Room Temperature add_tmschn2->react inject Inject 10µL into LC-MS/MS System react->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for this compound detection.

Troubleshooting_Workflow cluster_derivatization Derivatization Issues cluster_ms Mass Spectrometry Issues cluster_extraction Extraction Issues start Low or No Signal decision1 Is Derivatization Efficient? start->decision1 check_reagents Check Reagent Freshness & Concentrations optimize_reaction Optimize Reaction Time & Temperature check_reagents->optimize_reaction end Problem Resolved optimize_reaction->end optimize_ms Optimize MS Parameters (Collision Energy, Ions) check_source Check Ion Source Cleanliness & Settings optimize_ms->check_source check_source->end optimize_solvent Optimize Extraction Solvent check_procedure Verify Extraction Procedure optimize_solvent->check_procedure check_procedure->end decision1->check_reagents No decision2 Are MS Parameters Optimal? decision1->decision2 Yes decision2->optimize_ms No decision3 Is Extraction Recovery Good? decision2->decision3 Yes decision3->optimize_solvent No decision3->end Yes

Caption: Troubleshooting workflow for low signal issues.

References

Validation & Comparative

A Comparative Analysis of the Antimalarial Activities of Puberulic Acid and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial performance of the natural compound puberulic acid against the established drug chloroquine, supported by experimental data.

Executive Summary

This compound, a tropolone natural product, has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] While its in vivo efficacy has been observed, it appears to be lower than that of chloroquine at the tested dosages. Chloroquine, a cornerstone of antimalarial therapy for decades, acts by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4][5] The emergence of widespread chloroquine resistance necessitates the exploration of new antimalarial agents like this compound. This guide presents a side-by-side comparison of their quantitative efficacy, details the experimental protocols used for their evaluation, and visualizes their known mechanisms of action.

Data Presentation

In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and chloroquine against various strains of P. falciparum. Lower IC50 values indicate higher potency.

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (nM)Reference(s)
This compound K1 (Chloroquine-Resistant)0.01~51[1]
Chloroquine-Sensitive0.01~51[1]
Chloroquine 3D7 (Chloroquine-Sensitive)-10 - 20[6]
Dd2 (Chloroquine-Resistant)-125 - 175[6]
HB3 (Chloroquine-Sensitive)-10 - 20[6]
K1 (Chloroquine-Resistant)-275 ± 12.5[7]
In Vivo Antimalarial Activity

The following table summarizes the 50% effective dose (ED50) values of this compound and chloroquine from the 4-day suppressive test in a Plasmodium berghei-infected mouse model. Lower ED50 values indicate higher efficacy in a living organism.

CompoundAnimal ModelParasite StrainAdministration RouteED50 (mg/kg/day)Reference(s)
This compound MouseP. bergheiSubcutaneousNot explicitly determined, but 69% inhibition at 2 mg/kg[3]
Chloroquine MouseP. bergheiOral/Subcutaneous~1.5[8]

Experimental Protocols

In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

  • Test compounds (this compound, Chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 96-well microplates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Preparation: Synchronized ring-stage P. falciparum cultures are diluted to a starting parasitemia of 0.5-1% in a 2% hematocrit suspension with complete culture medium.

  • Compound Dilution: The test compounds are serially diluted in complete culture medium.

  • Plate Seeding: 180 µL of the parasite culture is added to each well of a 96-well plate. 20 µL of the diluted compounds are then added to the respective wells. Control wells contain parasite culture with medium only (positive control) and uninfected red blood cells (negative control).

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are then incubated in the dark at room temperature for 1-3 hours.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Assay: 4-Day Suppressive Test (Peter's Test)

This is the standard in vivo screening method to evaluate the efficacy of potential antimalarial compounds in a murine model.

Materials:

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Mice (e.g., Swiss albino or BALB/c)

  • Test compounds (this compound, Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80 and 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Mice are inoculated intraperitoneally with approximately 1 x 10^7 P. berghei-parasitized red blood cells.

  • Treatment: Two to four hours after infection (Day 0), the mice are randomly divided into groups. The test groups receive the experimental compound daily for four consecutive days (Day 0 to Day 3). A positive control group receives a standard antimalarial drug (e.g., chloroquine at 10 mg/kg), and a negative control group receives only the vehicle.

  • Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope. The percentage of parasitized red blood cells is determined by counting a sufficient number of red blood cells (e.g., 1000).

  • Calculation of Parasite Suppression: The average parasitemia of the control group is considered as 100% parasite growth. The percentage of parasite suppression for each treated group is calculated using the following formula: % Suppression = [ (Mean parasitemia of negative control - Mean parasitemia of treated group) / Mean parasitemia of negative control ] x 100

  • ED50 Determination: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined by testing a range of doses and analyzing the dose-response relationship.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Antimalarial Activity Comparison cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay iv_start Start In Vitro Assay iv_culture P. falciparum Culture (Synchronized Rings) iv_start->iv_culture iv_plate Plate Seeding (96-well plate) iv_culture->iv_plate iv_dilution Serial Dilution of This compound & Chloroquine iv_dilution->iv_plate iv_incubate Incubation (72h) iv_plate->iv_incubate iv_lyse Lysis & Staining (SYBR Green I) iv_incubate->iv_lyse iv_read Fluorescence Reading iv_lyse->iv_read iv_calc IC50 Calculation iv_read->iv_calc comparison Comparative Analysis of Antimalarial Activity iv_calc->comparison inv_start Start In Vivo Assay inv_infect Infect Mice with P. berghei inv_start->inv_infect inv_treat Daily Treatment (4 days) (this compound, Chloroquine, Vehicle) inv_infect->inv_treat inv_smear Blood Smear Preparation (Day 4) inv_treat->inv_smear inv_stain Giemsa Staining inv_smear->inv_stain inv_microscopy Microscopic Examination (% Parasitemia) inv_stain->inv_microscopy inv_calc Calculate % Suppression & ED50 inv_microscopy->inv_calc inv_calc->comparison

Caption: Experimental workflow for comparing the antimalarial activity of this compound and chloroquine.

Mechanism_of_Action Known Mechanisms of Action cluster_chloroquine Chloroquine Mechanism cluster_puberulic_acid This compound - Known Cytotoxic Effects cq_entry Chloroquine enters parasite food vacuole cq_protonation Protonation of Chloroquine (trapping in acidic vacuole) cq_entry->cq_protonation cq_inhibition Chloroquine inhibits heme polymerization cq_protonation->cq_inhibition cq_heme Parasite digests hemoglobin, releasing toxic heme cq_polymerization Heme is detoxified by polymerization into hemozoin cq_heme->cq_polymerization cq_accumulation Toxic heme accumulates cq_inhibition->cq_accumulation cq_lysis Parasite Lysis cq_accumulation->cq_lysis pa_entry This compound enters cell pa_apoptosis Induces Apoptosis (Programmed Cell Death) pa_entry->pa_apoptosis pa_superoxide Inhibits Superoxide Generation pa_entry->pa_superoxide pa_nephrotoxicity Associated with Nephrotoxicity pa_entry->pa_nephrotoxicity

Caption: Mechanisms of action for chloroquine and known cytotoxic effects of this compound.

References

Unraveling the Structure-Activity Relationship of Puberulic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Puberulic acid, a natural tropolone derivative, has garnered significant interest in the scientific community for its potent biological activities, particularly its antimalarial properties. This guide provides a comprehensive comparison of this compound and its synthetic analogs, delving into their structure-activity relationships (SAR). The information presented is supported by experimental data to aid researchers in the ongoing development of novel therapeutic agents.

Performance Comparison: Antimalarial Activity and Cytotoxicity

The biological activity of this compound and its analogs has been primarily evaluated through in vitro assays assessing their inhibitory effects on the growth of Plasmodium falciparum (K1, chloroquine-resistant strain) and their cytotoxic effects on human lung fibroblast cells (MRC-5). The half-maximal inhibitory concentration (IC50) is a key metric used for this comparison, with lower values indicating higher potency.

A divergent synthesis approach has enabled the creation of a library of this compound derivatives, allowing for a systematic investigation of how structural modifications impact biological activity. The following table summarizes the in vitro antimalarial and cytotoxicity data for this compound and a selection of its key analogs.

CompoundStructureAntimalarial Activity (IC50, µM) vs. P. falciparum K1Cytotoxicity (IC50, µM) vs. MRC-5 cellsSelectivity Index (SI = IC50 MRC-5 / IC50 P. falciparum)
This compound (1)Tropolone core with a carboxylic acid and three hydroxyl groups0.044>100>2272
Analogs with Modified Carboxylic Acid
Methyl ester of this compoundCarboxylic acid converted to a methyl ester0.05711.2196
Ethyl ester of this compoundCarboxylic acid converted to an ethyl ester0.05314.5274
Amide of this compoundCarboxylic acid converted to a primary amide0.06125.3415
Analogs with Modified Tropolone Core
Viticolin AModified side chain on the tropolone ring0.135.643
Stipitatic acidIsomer of this compound1.1>100>90
7-hydroxytropoloneSimpler tropolone with one hydroxyl group6.44>100>15
6,7-dihydroxytropolone Derivatives
4-hydroxymethyl-6,7-dihydroxytropoloneDihydroxytropolone with a hydroxymethyl group0.221.326
4-azidomethyl-6,7-dihydroxytropoloneDihydroxytropolone with an azidomethyl group0.153.3922.6

Structure-Activity Relationship Insights

The data reveals several key insights into the SAR of this compound analogs:

  • The Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters or amides generally retains potent antimalarial activity.[1][2] However, this modification tends to increase cytotoxicity, leading to a lower selectivity index. This suggests that while the carboxylic acid is not essential for antimalarial action, it plays a crucial role in the compound's selectivity.

  • The Tropolone Core and Hydroxylation Pattern: The highly oxygenated tropolone ring is critical for activity. The presence of three contiguous oxygen atoms appears to be a significant factor for potent antimalarial effects.[2] Simpler analogs like 7-hydroxytropolone show a marked decrease in potency.

  • Substituents on the Tropolone Ring: Modifications to the side chains on the tropolone ring, as seen in viticolin A, can reduce antimalarial activity and increase cytotoxicity.[2] Further derivatization of the 6,7-dihydroxytropolone core demonstrates that even small changes in the substituent at the C-4 position can significantly impact both antimalarial activity and cytotoxicity.[1]

Proposed Mechanism of Action and Signaling Pathway

While the exact antimalarial mechanism of action for this compound is not fully elucidated, recent studies on its nephrotoxicity have provided valuable clues. It is suggested that this compound may inhibit the sodium/myo-inositol cotransporter 2 (SLC5A11) in renal tubule cells.[3] This inhibition is thought to disrupt cellular osmoregulation and lead to mitochondrial dysfunction, triggering oxidative stress and ultimately apoptosis. A proposed signaling pathway for this compound-induced cytotoxicity is depicted below.

puberulic_acid_pathway Puberulic_Acid This compound SLC5A11 SLC5A11 (Sodium/myo-inositol cotransporter 2) Puberulic_Acid->SLC5A11 Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction SLC5A11->Mitochondrial_Dysfunction Disruption of Osmoregulation ROS Increased ROS (Oxidative Stress) Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the chloroquine-resistant K1 strain of Plasmodium falciparum.

Materials:

  • P. falciparum K1 strain culture

  • Human erythrocytes

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add parasitized erythrocytes (2.5% hematocrit, 0.5% parasitemia) to each well.

  • Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, freeze the plates at -20°C to lyse the erythrocytes.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

antimalarial_assay_workflow start Start prepare_plates Prepare compound dilutions in 96-well plates start->prepare_plates add_parasites Add synchronized P. falciparum culture prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_cells Freeze-thaw to lyse cells incubate->lyse_cells add_sybr Add SYBR Green I lysis buffer lyse_cells->add_sybr measure_fluorescence Measure fluorescence add_sybr->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50

Caption: Workflow for the in vitro antimalarial activity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on the human lung fibroblast cell line MRC-5.

Materials:

  • MRC-5 cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed MRC-5 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.

cytotoxicity_assay_workflow start Start seed_cells Seed MRC-5 cells in 96-well plates start->seed_cells add_compounds Add compound dilutions seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

Unraveling the Toxicity of Puberulic Acid: A Comparative Analysis of In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent health concerns surrounding red yeast rice supplements have brought the compound puberulic acid into the scientific spotlight. A contaminant produced by Penicillium species, this compound has been linked to renal dysfunction, prompting a surge in toxicological research. This guide provides a comparative overview of the current understanding of this compound's toxicity, drawing from both animal (in vivo) and cell-based (in vitro) studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

In vivo studies in rats have identified the kidney as the primary target organ of this compound, establishing a No-Observed-Adverse-Effect Level (NOAEL). Complementary in vitro research has elucidated the cytotoxic effects of this compound on various cell lines, including those of human renal origin, providing crucial dose-response data. Mechanistic insights suggest that this compound induces apoptosis and may interfere with renal transporters. This guide synthesizes these findings, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing key pathways and workflows.

In Vivo Toxicity Profile

A pivotal 28-day subacute toxicity study in Crl:CD(SD) rats has provided foundational in vivo data on this compound.[1]

Key Findings:

  • Primary Target Organ: Kidney.[1]

  • Nephrotoxicity: Observed effects include vacuolation, necrosis, and regeneration of the proximal tubules.[1]

  • Gastrointestinal Effects: Apoptosis/necrosis and diffuse hyperplasia of the glandular stomach mucosa were also noted at higher doses.[1]

  • Reversibility: The renal and gastric effects were found to be largely reversible after a 14-day recovery period, although residual chronic lesions in the kidney were observed in severe cases.[1]

Quantitative In Vivo Toxicity Data
ParameterSpeciesDosing RouteDurationValueSexFindingsReference
NOAELRat (Crl:CD(SD))Oral Gavage28 days1 mg/kg/dayMale & FemaleNo adverse effects observed.[1]
High DoseRat (Crl:CD(SD))Oral Gavage28 days10 mg/kg/dayMaleIncreased urinary glucose, elevated serum creatinine, renal proximal tubule and stomach lesions.[1]
High DoseRat (Crl:CD(SD))Oral Gavage28 days3 mg/kg/dayFemaleRenal proximal tubule and stomach lesions.[1]
Subcutaneous InjectionMouse (ICR, malaria-infected)Subcutaneous2 injections5 mg/kgMale4 out of 5 mice died.[2][3]

In Vitro Toxicity Profile

In vitro studies have been instrumental in dissecting the cellular mechanisms of this compound toxicity and have provided valuable data on its effects on human cells.

Key Findings:

  • Cytotoxicity: this compound has demonstrated cytotoxic effects across various cell lines, with notable toxicity towards human renal cells.[4][5][6]

  • Apoptosis Induction: The compound has been shown to induce apoptosis, a form of programmed cell death, in human leukemia cells.[4][7]

  • Mechanism of Action: Evidence suggests that this compound's nephrotoxicity may be linked to its interaction with organic anion transporters (OATs) in the proximal tubules.[5] Furthermore, it has been observed to down-regulate the expression of the gp91-phox gene, a key component of the NADPH oxidase enzyme complex, in human leukemia cells.[4][7]

Quantitative In Vitro Toxicity Data
Assay TypeCell LineParameterValueNotesReference
CytotoxicityHuman Leukemia (U937)-Strong cytotoxicity, enhanced by all-trans retinoic acid (ATRA).Accompanied by apoptosis.[4][7]
CytotoxicityFetal Human Lung Fibroblast (MRC-5)IC50~289 µM (57.2 µg/ml)Described as weak cytotoxicity.[2][3][4][6][7]
Cytotoxicity3D-Cultured Primary Human Renal Proximal Tubular Epithelial Cells (3D-RPTEC)EC5024.7 µMAfter 7 days of exposure, based on intracellular ATP levels.[5]
OAT1 InhibitionOAT1-expressing HEK293 cellsIC505.4 µMInhibition of furosemide uptake.[5]
Antimalarial ActivityPlasmodium falciparum (chloroquine-sensitive & -resistant strains)IC500.01 µg/mlPotent antimalarial inhibition.[2][6]

Experimental Protocols

In Vivo: 28-Day Subacute Oral Toxicity Study in Rats
  • Test System: Crl:CD(SD) rats, 6 weeks old.[1]

  • Test Substance Administration: Synthesized this compound was administered daily for 28 days via oral gavage as a suspension in 0.5% (w/v) methylcellulose solution.[1]

  • Dose Levels:

    • Males: 0, 1, 3, or 10 mg/kg/day.[1]

    • Females: 0, 0.3, 1, or 3 mg/kg/day.[1]

  • Study Groups: Main study groups and satellite groups for a 14-day recovery period were included for the control and high-dose groups.[1]

  • Observations: Daily monitoring of general condition and mortality.[1]

  • Endpoint Analysis: Urinalysis, hematology, serum biochemistry, and histopathological examination of a comprehensive list of tissues.[1]

G cluster_setup Study Setup cluster_observation Observation & Analysis Animals Crl:CD(SD) Rats (6 weeks old) Dosing Daily Oral Gavage (28 Days) Animals->Dosing DoseGroups Male: 0, 1, 3, 10 mg/kg/day Female: 0, 0.3, 1, 3 mg/kg/day Dosing->DoseGroups DailyChecks Daily Clinical Observation & Mortality DoseGroups->DailyChecks Recovery 14-Day Recovery Period (Satellite Groups) DoseGroups->Recovery Endpoint Urinalysis, Hematology, Serum Biochemistry, Histopathology DailyChecks->Endpoint Recovery->Endpoint

Workflow for the 28-day subacute in vivo toxicity study.
In Vitro: Cytotoxicity Assay using 3D-Cultured Human Renal Proximal Tubular Epithelial Cells (3D-RPTEC)

  • Cell System: Three-dimensional cultured primary human renal proximal tubular epithelial cells (3D-RPTECs) which form spheroids.[5]

  • Exposure: Cells were exposed to varying concentrations of this compound for 1, 3, and 7 days.[5]

  • Endpoint Measurement:

    • Morphology: Spheroid surface area was measured.[5]

    • Mitochondrial Function: Mitochondrial fluorescence intensity was observed.[5]

    • Cell Viability: Intracellular ATP levels were quantified.[5]

  • Inhibition Study: The effect of the non-selective organic anion transporter (OAT) inhibitor, probenecid, on this compound cytotoxicity was investigated.[5]

G cluster_culture Cell Culture & Exposure cluster_analysis Endpoint Analysis cluster_inhibition Mechanism Study Cells 3D-RPTEC Spheroids Exposure This compound Exposure (1, 3, 7 days) Cells->Exposure Morphology Spheroid Surface Area Exposure->Morphology Mitochondria Mitochondrial Fluorescence Exposure->Mitochondria Viability Intracellular ATP Levels Exposure->Viability Inhibitor Co-exposure with Probenecid (OAT inhibitor) Exposure->Inhibitor Inhibitor->Viability

Workflow for the in vitro 3D-RPTEC cytotoxicity assay.

Signaling Pathway

Downregulation of gp91-phox in U937 Cells

In human leukemia U937 cells, this compound has been shown to significantly reduce the all-trans retinoic acid (ATRA)-induced superoxide-generating activity. This effect is achieved by down-regulating the gene expression of gp91-phox, an essential component of the superoxide-generating NADPH oxidase complex.[4][7]

G PuberulicAcid This compound gp91phox_gene gp91-phox Gene Expression PuberulicAcid->gp91phox_gene Downregulates gp91phox_protein gp91-phox Protein gp91phox_gene->gp91phox_protein Leads to reduced NADPH_oxidase NADPH Oxidase Complex gp91phox_protein->NADPH_oxidase Is a key component of Superoxide Superoxide (O2⁻) Generation NADPH_oxidase->Superoxide Catalyzes

References

Validating the Nephrotoxicity of Puberulic Acid in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Recent findings have identified puberulic acid, a contaminant found in health supplements, as a potential cause of acute kidney injury (AKI). This guide provides a comparative analysis of this compound's nephrotoxic effects in animal models, juxtaposed with established nephrotoxic agents. The information presented herein is supported by experimental data to aid researchers in understanding its toxicological profile and in the development of reliable screening platforms.

Comparative Analysis of Nephrotoxicity

The nephrotoxic potential of this compound has been evaluated in both in vivo and in vitro models, demonstrating significant renal damage. When compared to well-characterized nephrotoxicants such as cisplatin and gentamicin, this compound exhibits a distinct profile of tubular injury mediated by mitochondrial dysfunction and oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from studies assessing the nephrotoxicity of this compound and comparator compounds.

Table 1: In Vivo Nephrotoxicity Data in Rodent Models

CompoundAnimal ModelDosageKey BiomarkersHistopathological FindingsSource
This compound Male Crl:CD(SD) rats10 mg/kg/day (28 days)Increased urinary glucose and serum creatinineVacuolation, necrosis, and regeneration of proximal tubules. Focal interstitial fibrosis observed after a 14-day recovery period in one animal.[1]
This compound Female Crl:CD(SD) rats3 mg/kg/day (28 days)-Vacuolation, necrosis, and regeneration of proximal tubules.[1]
This compound Wild-type miceNot specifiedElevated 8-hydroxy-2'-deoxyguanosine (8-OHdG) and cleaved caspase-3Acute tubular necrosis (ATN), mitochondrial structural abnormalities.[2][3]
Cisplatin Mice20-25 mg/kg (single dose, i.p.)-Standard model for cisplatin-induced AKI.[4]
Gentamicin Not specifiedNot specified-Standard model for gentamicin-induced AKI.[4]

Table 2: In Vitro Cytotoxicity Data

CompoundModelEndpointEC50 / IC50Source
This compound 3D-cultured primary human renal proximal tubular epithelial cells (3D-RPTECs)Intracellular ATP reduction (7 days)24.7 µM[5]
This compound OAT1-expressing HEK293 cellsFurosemide uptake inhibition5.4 µM[5]
Cisplatin 3D-RPTECsIntracellular ATP reduction (7 days)6.3 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following protocols are based on the methodologies described in the cited literature for evaluating drug-induced nephrotoxicity.

In Vivo Rodent Model of this compound-Induced Nephrotoxicity
  • Animal Model: Crl:CD(SD) rats, with separate cohorts for males and females due to observed sex-related differences in sensitivity.[1]

  • Dosing Regimen:

    • Males: 0, 1, 3, and 10 mg/kg/day administered orally for 28 days.[1]

    • Females: 0, 0.3, 1, and 3 mg/kg/day administered orally for 28 days.[1]

    • Satellite groups for the control and high-dose cohorts are maintained for a 14-day recovery period to assess the reversibility of effects.[1]

  • Endpoint Analysis:

    • Clinical Observations: Daily monitoring of general health and body weight.[1]

    • Biochemical Analysis: Collection of urine and blood samples for measurement of urinary glucose and serum creatinine levels.[1]

    • Histopathology: At the end of the study or recovery period, kidneys are harvested, fixed, and processed for hematoxylin and eosin (H&E) staining to evaluate for tubular vacuolation, necrosis, regeneration, and interstitial fibrosis.[1]

In Vitro 3D Human Renal Proximal Tubule Spheroid Assay
  • Cell Model: Three-dimensional cultured primary human renal proximal tubular epithelial cells (3D-RPTECs) grown as spheroids.[5]

  • Treatment: Exposure to varying concentrations of this compound (e.g., 0, 3, 10, 30, and 100 µM) for up to 7 days.[6] Dimethyl sulfoxide (DMSO) is typically used as the vehicle control.[6]

  • Endpoint Analysis:

    • Morphology: Observation of spheroid surface area and morphology using phase-contrast microscopy.[6]

    • Mitochondrial Function: Staining with a fluorescent dye sensitive to mitochondrial membrane potential and imaging via confocal microscopy.[5]

    • Cell Viability: Measurement of intracellular ATP levels using a commercially available 3D cell viability assay.[5]

    • Transporter Inhibition: For specific transporter interactions, co-incubation with known inhibitors (e.g., probenecid for OATs) can be performed to assess their effect on cytotoxicity.[5]

Mechanism of this compound Nephrotoxicity

Studies indicate that this compound induces nephrotoxicity primarily through mitochondrial dysfunction and subsequent oxidative stress, leading to apoptosis of renal tubular cells.[2][3]

Signaling Pathway of this compound-Induced Nephrotoxicity

Puberulic_Acid_Nephrotoxicity Puberulic_Acid This compound Mitochondria Mitochondria Puberulic_Acid->Mitochondria COX_IV Reduced COX-IV Expression Mitochondria->COX_IV Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress dG_8_OH Increased 8-OHdG Oxidative_Stress->dG_8_OH Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cleaved_Caspase_3 Increased Cleaved Caspase-3 Apoptosis->Cleaved_Caspase_3 Tubular_Cell_Death Tubular Cell Death Cleaved_Caspase_3->Tubular_Cell_Death AKI Acute Kidney Injury (AKI) Tubular_Cell_Death->AKI

Caption: this compound-induced nephrotoxicity signaling pathway.

Experimental Workflow for Nephrotoxicity Assessment

Experimental_Workflow start Start in_vivo In Vivo Model (e.g., Rats, Mice) start->in_vivo in_vitro In Vitro Model (e.g., 3D Organoids) start->in_vitro dosing Compound Administration (this compound, Comparators) in_vivo->dosing in_vitro->dosing monitoring Monitoring & Sample Collection (Blood, Urine, Tissue) dosing->monitoring biochemical Biochemical Analysis (e.g., Creatinine, Kim-1) monitoring->biochemical histopathology Histopathology (H&E Staining) monitoring->histopathology molecular Molecular Analysis (Western Blot, qPCR, TEM) monitoring->molecular data_analysis Data Analysis & Comparison biochemical->data_analysis histopathology->data_analysis molecular->data_analysis end Conclusion data_analysis->end

Caption: General workflow for assessing drug-induced nephrotoxicity.

Conclusion

The available data strongly indicate that this compound is a potent nephrotoxic agent.[1][2][5] Its mechanism of action, centered on mitochondrial damage and oxidative stress, leads to acute tubular necrosis.[2][3] Animal models, particularly rats, have demonstrated clear dose-dependent and sex-specific toxicity.[1] Furthermore, advanced in vitro models like 3D renal spheroids and kidney organoids have proven to be valuable tools for elucidating its cytotoxic effects on human renal cells and for mechanistic studies.[2][3][5] These models, when used in conjunction with traditional animal studies, provide a robust platform for screening and characterizing potential nephrotoxicants, ultimately contributing to a reduction in animal use in toxicological research.[2] Researchers investigating drug-induced kidney injury should consider the toxicological profile of this compound as a relevant point of comparison.

References

A Comparative Analysis of Puberulic Acid and Other Key Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the emerging mycotoxin, puberulic acid, alongside three well-characterized mycotoxins: aflatoxin B1, ochratoxin A, and deoxynivalenol. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their toxicological profiles, mechanisms of action, and relevant experimental methodologies.

Executive Summary

Mycotoxins, secondary metabolites produced by fungi, are significant contaminants of food and feed, posing a considerable threat to human and animal health. While aflatoxin B1, ochratoxin A, and deoxynivalenol have been extensively studied, recent health incidents have brought the lesser-known this compound into focus. This guide aims to bridge the knowledge gap by comparing the biological activities and toxicological endpoints of these four mycotoxins, supported by available experimental data.

Comparative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound, aflatoxin B1, ochratoxin A, and deoxynivalenol. It is important to note that direct comparative acute toxicity data for this compound is still limited.

MycotoxinTestSpeciesRoute of AdministrationLD50 / EC50 / IC50Citation
This compound EC50Human (3D Renal Proximal Tubular Epithelial Cells)In vitro24.7 µM (7-day exposure)[1]
IC50Plasmodium falciparum K1 (chloroquine-resistant)In vitro0.050 µM[2]
Aflatoxin B1 LD50Rat (male)Oral7.2 mg/kg body weight[3]
LD50Rat (female)Oral17.9 mg/kg body weight[3]
LD50RatOral4.8 mg/kg[4]
LD50RatIntraperitoneal6.0 mg/kg body weight[3]
Ochratoxin A LD50RatOral20 mg/kg[5]
LD50MouseOral46 mg/kg[5]
LD50Neonatal RatOral3.9 mg/kg[6]
Deoxynivalenol LD50Mouse (B6C3F1)Oral78 mg/kg body weight[7][8]
LD50Mouse (DDY)Oral46 mg/kg body weight[7]
LD50MouseIntraperitoneal49 mg/kg[8]

Mechanisms of Action and Associated Signaling Pathways

The toxic effects of these mycotoxins are mediated through diverse molecular mechanisms, ultimately leading to cellular damage and organ dysfunction.

This compound

Recent investigations into a food poisoning outbreak have identified the kidneys as a primary target of this compound.[9][10] The underlying mechanism of its nephrotoxicity appears to involve mitochondrial dysfunction and the induction of oxidative stress, leading to tubular cell death.[9][10][11][12] Studies using human-derived kidney organoids and cell lines have shown that this compound causes morphological features of acute tubular necrosis, mitochondrial damage, and reduced expression of cytochrome c oxidase subunit IV (COX-IV).[10][11][12] Furthermore, an increase in markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), and apoptosis, indicated by elevated cleaved caspase-3, has been observed.[10][11][12]

puberulic_acid_mechanism PA This compound Mitochondria Mitochondria PA->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Tubular_Cell_Death Renal Tubular Cell Death Apoptosis->Tubular_Cell_Death

Caption: Proposed mechanism of this compound-induced nephrotoxicity.

Aflatoxin B1

Aflatoxin B1 (AFB1) is a potent genotoxic hepatocarcinogen.[3] Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to form the highly reactive AFB1-8,9-exo-epoxide. This epoxide readily binds to DNA, forming DNA adducts, which can lead to mutations and initiate carcinogenesis.[3] The formation of these adducts can induce G:C to T:A transversions, a characteristic mutation seen in p53 of hepatocellular carcinomas associated with aflatoxin exposure.[3]

aflatoxin_b1_mechanism AFB1 Aflatoxin B1 CYP450 Cytochrome P450 (Liver) AFB1->CYP450 Metabolic Activation AFBO AFB1-8,9-exo-epoxide CYP450->AFBO DNA DNA AFBO->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutations (e.g., p53) DNA_Adducts->Mutation HCC Hepatocellular Carcinoma Mutation->HCC

Caption: Mechanism of aflatoxin B1-induced hepatocarcinogenesis.

Ochratoxin A

Ochratoxin A (OTA) exhibits a range of toxic effects, including nephrotoxicity, immunotoxicity, and carcinogenicity.[5] A primary mechanism of its action is the inhibition of protein synthesis by competing with phenylalanine for the enzyme phenylalanyl-tRNA synthetase.[13] This leads to a disruption of cellular processes. Additionally, OTA is known to induce oxidative stress and form DNA adducts, contributing to its genotoxic and carcinogenic properties.

ochratoxin_a_mechanism OTA Ochratoxin A PheRS Phenylalanyl-tRNA Synthetase OTA->PheRS Competitively Inhibits Oxidative_Stress Oxidative Stress OTA->Oxidative_Stress Induces DNA_Damage DNA Damage OTA->DNA_Damage Induces Protein_Synthesis Protein Synthesis PheRS->Protein_Synthesis required for Cellular_Dysfunction Cellular Dysfunction Protein_Synthesis->Cellular_Dysfunction leads to Oxidative_Stress->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction

Caption: Key mechanisms of ochratoxin A toxicity.

Deoxynivalenol

Deoxynivalenol (DON), also known as vomitoxin, is a trichothecene mycotoxin that primarily affects the gastrointestinal tract and the immune system. Its main molecular mechanism is the inhibition of protein synthesis by binding to the 60S ribosomal subunit. This binding triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38.[14][15] The activation of these signaling pathways can result in diverse cellular outcomes, including inflammation, apoptosis, and altered immune responses.

References

Unveiling the Molecular Target of Puberulic Acid: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in silico methods to confirm the binding of puberulic acid to the sodium/myo-inositol cotransporter 2 (SLC5A11), a key protein in renal osmoregulation. This guide provides a comparative overview with other potential inhibitors, detailed experimental protocols for molecular docking, and a visualization of the relevant signaling pathway.

Comparative Analysis of Molecular Docking Performance

Molecular docking simulations have emerged as a powerful tool to predict the binding affinity and interaction patterns of small molecules with protein targets. A recent landmark study employed a high-throughput computational pipeline to screen this compound against the entire AlphaFold2-predicted human and mouse structural proteomes. This extensive in silico investigation identified the sodium/myo-inositol cotransporter 2 (SLC5A11), also known as SGLT6, as a high-affinity target for this compound.[1] This finding suggests a potential mechanism for the observed nephrotoxicity of this compound, as SLC5A11 plays a crucial role in maintaining osmotic balance in the kidneys.[1]

The study also identified myo-inositol oxygenase (MIOX) as another high-affinity target.[1] To provide a comparative perspective, this guide includes docking data for phlorizin, a well-known inhibitor of the sodium-glucose cotransporter (SGLT) family, to which SLC5A11 belongs. Although the docking was performed on SGLT2, the structural similarity within the SGLT family makes this a relevant, albeit indirect, comparison. Additionally, while specific docking data is unavailable, Boehringer Ingelheim has developed a potent and selective inhibitor for SGLT6 (SLC5A11) with a very low IC50 value, highlighting the potential for developing targeted inhibitors for this transporter.[2]

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
This compound SLC5A11 (Human)-8.5Not explicitly detailed in abstract[1]
This compound SLC5A11 (Mouse)-8.8Not explicitly detailed in abstract[1]
This compound MIOX (Human)High Affinity (score not specified)Not explicitly detailed in abstract[1]
This compound MIOX (Mouse)High Affinity (score not specified)Not explicitly detailed in abstract[1]
Phlorizin SGLT2 (Human)-12.118Asn64, Ser66, Ala63, Ser91, Tyr263, Glu88, Gln428[3][4]

Note: The docking score for phlorizin is against SGLT2, a related but different transporter to SLC5A11. This data is provided for illustrative comparison of a known inhibitor of the SGLT family.

Experimental Protocols: High-Throughput Molecular Docking

The following protocol outlines a general workflow for high-throughput molecular docking, based on the methodologies described in the cited literature and common practices using AutoDock Vina.

Ligand and Receptor Preparation
  • Ligand Preparation:

    • Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem.

    • Use a molecular modeling software (e.g., Avogadro, ChemSketch) to add hydrogens and assign appropriate partial charges.

    • Convert the ligand file to the PDBQT format, which includes atom types and charge information required by AutoDock Vina.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., SLC5A11) from a protein structure database like the AlphaFold Protein Structure Database.

    • Prepare the protein for docking using software like AutoDockTools (ADT). This involves removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.

    • Convert the receptor file to the PDBQT format.

Docking Simulation using AutoDock Vina
  • Grid Box Definition:

    • Define a 3D grid box that encompasses the predicted binding site on the receptor. The size and center of the grid box are crucial parameters that define the search space for the ligand. For high-throughput screening against entire proteomes, automated binding site prediction tools like Fpocket are often employed.[1]

  • Configuration File:

    • Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation, exploring different conformations and orientations of the ligand within the defined search space.

  • Analysis of Results:

    • AutoDock Vina outputs a log file containing the binding affinity scores (in kcal/mol) for the top-ranked binding poses.

    • The docked conformations are saved in a PDBQT file, which can be visualized using molecular graphics software like PyMOL or Chimera to analyze the protein-ligand interactions.

Visualizing the Molecular Landscape

Experimental Workflow for Molecular Docking

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_receptor_prep Receptor Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_db PubChem Database ligand_3d Obtain 3D Structure ligand_db->ligand_3d add_h Add Hydrogens & Charges ligand_3d->add_h ligand_pdbqt Convert to PDBQT add_h->ligand_pdbqt grid_box Define Grid Box ligand_pdbqt->grid_box receptor_db AlphaFold Database receptor_3d Obtain 3D Structure receptor_db->receptor_3d prep_protein Prepare Protein (ADT) receptor_3d->prep_protein receptor_pdbqt Convert to PDBQT prep_protein->receptor_pdbqt receptor_pdbqt->grid_box config_file Create Config File grid_box->config_file run_vina Run AutoDock Vina config_file->run_vina binding_scores Binding Affinity Scores run_vina->binding_scores visualize Visualize Interactions (PyMOL) run_vina->visualize

Caption: A streamlined workflow for performing molecular docking simulations.

Signaling Pathway of SLC5A11 in Renal Osmoregulation

signaling_pathway cluster_extracellular Extracellular Space (Renal Tubule Lumen) cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_intracellular Intracellular Space Na 2 Na+ SLC5A11 SLC5A11 (SMIT2) Na->SLC5A11 MI myo-inositol MI->SLC5A11 osmotic_stress Increased Intracellular Organic Osmolytes SLC5A11->osmotic_stress Cotransport cell_volume Maintains Cell Volume Under Hypertonic Stress osmotic_stress->cell_volume puberulic_acid This compound puberulic_acid->SLC5A11 Binding inhibition Inhibition inhibition->SLC5A11

Caption: The role of SLC5A11 in renal osmoregulation and its inhibition.

References

A Comparative Guide to the Analytical Cross-Validation of Puberulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the quantification of puberulic acid, a mycotoxin that has garnered significant attention due to its potential nephrotoxic effects. The selection of a reliable and sensitive analytical method is crucial for quality control in dietary supplements, such as red yeast rice, and for further toxicological and pharmacological research. This document presents a cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by experimental data and detailed protocols. Additionally, a general overview of Capillary Electrophoresis (CE) as a potential analytical technique is discussed.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods is paramount for accurate and reliable quantification. The following table summarizes the key validation parameters for the analysis of this compound using LC-MS/MS and a standard HPLC-UV method.

ParameterLC-MS/MS with Pre-column DerivatizationHPLC-UV
Linearity (r²) 0.99952[1]Not explicitly stated, but generally lower sensitivity
Limit of Detection (LOD) 2 µg/kg[1]Significantly higher than LC-MS/MS
Limit of Quantification (LOQ) 50 µg/kg[1]Significantly higher than LC-MS/MS
Recovery 82.2% - 84.2%[1]Lower and more variable than LC-MS/MS
Precision (RSD) 2.1% - 10.4%[1]Generally higher RSD than LC-MS/MS
Sensitivity Over 100-fold higher than HPLC[1]Lower sensitivity

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Method Validation cluster_3 Data Comparison & Reporting Sample_Collection Sample Collection (e.g., Red Yeast Rice) Extraction Extraction of this compound (e.g., Methanol with Formic Acid) Sample_Collection->Extraction Derivatization Pre-column Derivatization (for LC-MS/MS) Extraction->Derivatization Optional HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Linearity Linearity LC_MSMS->Linearity LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ Accuracy Accuracy (Recovery) LC_MSMS->Accuracy Precision Precision (RSD) LC_MSMS->Precision Selectivity Selectivity LC_MSMS->Selectivity HPLC_UV->Linearity HPLC_UV->LOD_LOQ HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Selectivity Data_Analysis Comparative Data Analysis Selectivity->Data_Analysis Reporting Reporting & Guide Publication Data_Analysis->Reporting

A generalized workflow for the cross-validation of analytical methods for this compound.

Experimental Protocols

LC-MS/MS with Pre-column Derivatization

This method offers high sensitivity and selectivity for the detection of this compound.

  • Sample Preparation and Extraction:

    • Accurately weigh 1.0 g of the powdered sample (e.g., red yeast rice) into a 50 mL centrifuge tube.

    • Add 10 mL of methanol containing 1% formic acid.

    • Extract by shaking for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • The resulting supernatant is the test solution.[1]

  • Pre-column Derivatization:

    • Take 100 µL of the test solution.

    • Add 300 µL of methanol as the reaction solvent.

    • Add 400 µL of trimethylsilyldiazomethane (TMSCHN2).

    • Vortex the solution and allow it to react at room temperature.[1]

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 series UPLC system or equivalent.

    • Column: CAPCELL PAK C18 MG (S-2) (2.0 × 150 mm, 2.7 µm).

    • Mobile Phase: Isocratic elution with 0.4% formic acid solution containing 1 mmol/L EDTA and acetonitrile (95:5, v/v).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • MS Detection: Tandem mass spectrometer with electrospray ionization (ESI) in negative mode, using multiple reaction monitoring (MRM).[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more common but less sensitive method for the analysis of organic acids.

  • Sample Preparation and Extraction:

    • Follow the same extraction procedure as for LC-MS/MS. No derivatization is required.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., LaChrom C18-AQ).

    • Mobile Phase: An aqueous solution with a low pH, such as a phosphate buffer or dilute acid (e.g., 0.1% phosphoric acid), and an organic modifier like acetonitrile or methanol. The exact composition may need optimization.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 270 nm).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

Capillary Electrophoresis (CE)

While a specific validated method for this compound was not detailed in the searched literature, CE is a powerful technique for the analysis of organic acids and presents a potential alternative.

  • General CE Protocol for Organic Acids:

    • CE System: A standard capillary electrophoresis instrument.

    • Capillary: Fused-silica capillary (typically 25-75 µm internal diameter).

    • Background Electrolyte (BGE): A buffer system, for example, consisting of 15 mM tris(hydroxymethyl)aminomethane, 3 mM 1,2,4-benzenetricarboxylic acid, and 1.5 mM tetraethylenepentaamine, with the pH adjusted to around 8.4.[3]

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: Typically UV detection at a low wavelength (e.g., 200-220 nm) for organic acids.

Proposed Mechanism of Action of this compound

The precise signaling pathways of this compound are still under investigation. However, current research suggests a multi-faceted mechanism of action involving cytotoxicity and interference with cellular oxidative processes. The following diagram illustrates the proposed mechanisms.

cluster_0 This compound Effects cluster_1 Cellular Consequences PA This compound Cytotoxicity Cytotoxicity PA->Cytotoxicity Inhibition_ROS Inhibition of Superoxide Generation PA->Inhibition_ROS SLC5A11_Inhibition Inhibition of Sodium/myo-inositol cotransporter 2 (SLC5A11) PA->SLC5A11_Inhibition Apoptosis Apoptosis Cytotoxicity->Apoptosis gp91phox Downregulation of gp91-phox (NOX2) Inhibition_ROS->gp91phox Osmoregulation_Disruption Disruption of Renal Osmoregulation SLC5A11_Inhibition->Osmoregulation_Disruption ROS_Reduction Reduced Superoxide (O2⁻) Production gp91phox->ROS_Reduction

Proposed mechanisms of action for this compound.

Recent studies indicate that this compound induces cytotoxicity, which can lead to apoptosis.[4] Furthermore, it has been shown to dramatically down-regulate the expression of gp91-phox, a critical component of the NADPH oxidase complex responsible for generating superoxide anions.[4] This suggests an inhibitory effect on cellular oxidative stress pathways. Another proposed mechanism involves the inhibition of the sodium/myo-inositol cotransporter 2 (SLC5A11), which could disrupt renal osmoregulation and potentially explain its nephrotoxic effects.[4]

Conclusion

The cross-validation of analytical methods is essential for the reliable quantification of this compound in various matrices. The presented data clearly indicates that the LC-MS/MS method with pre-column derivatization offers superior sensitivity, linearity, and accuracy compared to the standard HPLC-UV method.[1] While HPLC-UV can be a viable option for screening purposes where high sensitivity is not a prerequisite, LC-MS/MS is the recommended method for trace-level quantification and regulatory compliance. Capillary electrophoresis presents a promising alternative, though further method development and validation specific to this compound are required. Understanding the analytical capabilities and limitations of each method is crucial for researchers and professionals in drug development and food safety to ensure data integrity and make informed decisions.

References

Puberulic Acid vs. Synthetic Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of the natural product, puberulic acid, against two cornerstone synthetic antibiotics, penicillin and vancomycin. While quantitative data for this compound is limited in contemporary scientific literature, this document synthesizes available information, including data from structurally related compounds, to offer a valuable comparative perspective.

Comparative Antibacterial Efficacy: A Quantitative Overview

Precise Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of bacteria remains largely uncharacterized in recent studies. An early investigation in 1947 reported its effectiveness against Gram-positive bacteria at "very high dilutions," with diminished activity against Gram-negative organisms.[1] To provide a quantitative context, data for tropolone, a structurally analogous natural compound, is included.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Selected Synthetic Antibiotics

CompoundTarget OrganismRepresentative Strain(s)MIC (µg/mL)
This compound Gram-positive bacteriaVariousNot Quantified (active at high dilutions)[1]
Penicillin G Staphylococcus aureusATCC 259230.4[2]
Staphylococcus aureusPenicillin-Susceptible≤0.125[3][4]
Escherichia coliVariousGenerally Resistant[5]
Enterococcus faecalisVarious16 - 32 (Resistant)[6]
Vancomycin Staphylococcus aureusVarious Susceptible≤2[7][8]
Staphylococcus aureusMethicillin-Resistant (MRSA)1 - 2[9][10]
Enterococcus faecalisVancomycin-Susceptible0.5 - 2.0[11]
Enterococcus faecalisVancomycin-Resistant≥32[12][13]

Note: The MIC values for synthetic antibiotics can exhibit significant variability depending on the specific bacterial strain and the methodology employed for testing. The values presented are representative examples collated from the scientific literature.

Experimental Protocols: Determining Antibacterial Potency

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol for MIC determination.

Methodology for Broth Microdilution MIC Assay:

  • Preparation of Reagents and Cultures: A stock solution of the test antibiotic is prepared to a known concentration. Concurrently, a pure culture of the target bacterium is grown in a suitable liquid medium and its density is standardized, often to a 0.5 McFarland standard.

  • Serial Dilution: The antibiotic is serially diluted (typically in a two-fold manner) across the wells of a 96-well microtiter plate using sterile growth medium. This establishes a concentration gradient of the antibiotic. Control wells, including a growth control (bacteria and medium, no antibiotic) and a sterility control (medium only), are essential for validating the assay.

  • Inoculation: A standardized suspension of the test bacterium is added to each well of the microtiter plate.

  • Incubation: The inoculated plate is incubated under conditions optimal for bacterial growth (e.g., 37°C for 18-24 hours).

  • Data Interpretation: Following incubation, the wells are examined for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which no visible growth is observed.

MIC_Determination_Workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_result Result Analysis A Prepare Antibiotic Stock Solution C Perform Serial Dilution in Microtiter Plate A->C B Standardize Bacterial Culture D Inoculate Wells B->D C->D Add inoculum E Incubate Plate D->E F Observe for Bacterial Growth E->F G Identify Lowest Concentration with No Growth (MIC) F->G

Workflow for MIC determination.

Unraveling the Mechanisms of Antibacterial Action

This compound: A Proposed Mechanism

While the specific antibacterial mechanism of this compound is not yet fully elucidated, its structural relationship to tropolone provides a basis for a proposed mode of action. Tropolones are known to disrupt the bacterial cell membrane's integrity and function. They can act as protonophores, which dissipates the essential proton motive force across the membrane, and they can chelate metal ions that are crucial for the activity of key bacterial enzymes.

Puberulic_Acid_MoA cluster_membrane_effects Bacterial Cell Membrane Disruption ProtonGradient Proton Motive Force BacterialDeath Bacterial Cell Death ProtonGradient->BacterialDeath Metalloenzymes Essential Metalloenzymes Metalloenzymes->BacterialDeath PuberulicAcid This compound PuberulicAcid->ProtonGradient Dissipates Proton Gradient (Protonophore Activity) PuberulicAcid->Metalloenzymes Chelates Metal Cofactors

Proposed mechanism of this compound.

Synthetic Antibiotics: Established Mechanisms

Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are penicillin-binding proteins (PBPs), which are enzymes that catalyze the cross-linking of peptidoglycan, the structural backbone of the cell wall. Inhibition of PBPs leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death.

Penicillin_MoA Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to compromised wall Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains

Mechanism of action of penicillin.

Vancomycin, a glycopeptide antibiotic, also targets bacterial cell wall synthesis but through a mechanism distinct from β-lactams. It binds with high affinity to the D-Ala-D-Ala termini of peptidoglycan precursor molecules. This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, effectively preventing the elongation and cross-linking of the peptidoglycan network. The result is a weakened cell wall, leading to cell lysis.

Vancomycin_MoA Vancomycin Vancomycin Peptidoglycan_Precursors Peptidoglycan Precursors (D-Ala-D-Ala termini) Vancomycin->Peptidoglycan_Precursors Binds to Enzymatic_Steps Transglycosylation & Transpeptidation Vancomycin->Enzymatic_Steps Sterically Hinders Peptidoglycan_Precursors->Enzymatic_Steps Substrate for Cell_Wall_Synthesis Cell Wall Synthesis Enzymatic_Steps->Cell_Wall_Synthesis Leads to Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of action of vancomycin.

Concluding Remarks

This compound demonstrates potential as a natural antibacterial agent, with historical data suggesting activity primarily against Gram-positive bacteria. However, the current body of scientific literature lacks the detailed quantitative efficacy data and mechanistic studies necessary for a direct and comprehensive comparison with well-established synthetic antibiotics like penicillin and vancomycin. The proposed mechanism of action for this compound, based on its tropolone structure, suggests a mode of action centered on cell membrane disruption, which is fundamentally different from the cell wall synthesis inhibition pathways of penicillin and vancomycin. This unique mechanism warrants further investigation, particularly in the search for novel antibiotics to combat the growing challenge of antimicrobial resistance. Future research should prioritize the determination of this compound's MIC values against a diverse panel of clinically significant bacteria and the elucidation of its specific molecular targets to fully ascertain its therapeutic potential.

References

Unveiling the Dual Action of Puberulic Acid in the Presence of All-Trans Retinoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of puberulic acid, alone and in combination with all-trans retinoic acid (ATRA), on the human leukemia cell line U937. While formal synergistic studies quantifying the interaction between this compound and other compounds are not yet available in published literature, existing research reveals a notable enhancement of this compound's cytotoxic effects by ATRA. This guide synthesizes the available data to illuminate this interaction and other significant cellular effects.

Comparative Analysis of this compound's Effects on U937 Cells

The primary research indicates that this compound exhibits a dual effect on U937 cells when co-administered with ATRA. Not only is its inherent cytotoxicity amplified, but it also actively suppresses the ATRA-induced generation of superoxide, a key component of the cellular oxidative burst.

Treatment ConditionEffect on Cell ViabilityEffect on Superoxide GenerationMechanism of Action
This compound alone Strong cytotoxicity accompanied by apoptosis.[1][2]Not reported.Induces apoptosis.[1][2]
All-Trans Retinoic Acid (ATRA) alone Induces differentiation and superoxide-generating ability.Stimulates superoxide anion (O₂⁻) production.[1][2]Upregulates the expression of gp91-phox, a key component of the NADPH oxidase complex.[1][2]
This compound + ATRA Enhanced cytotoxicity and apoptosis compared to this compound alone.[1][2]Dramatic, dose-dependent downregulation of ATRA-induced superoxide generation.[1][2]The enhanced cytotoxicity is observed, while the inhibition of superoxide generation is mediated by the downregulation of gp91-phox gene expression.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound and ATRA on U937 cells.

  • Cell Culture: Human leukemia U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL.

  • Compound Treatment: this compound and/or ATRA are added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.

  • Further Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals (MTT) or a soluble formazan product (XTT).

  • Solubilization (for MTT): If using MTT, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for XTT.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined from dose-response curves.

Superoxide Generation Assay (NBT Assay)

This protocol describes a common method for measuring the production of superoxide anions by differentiated U937 cells.

  • Cell Differentiation: U937 cells are treated with a differentiating agent, such as ATRA (e.g., 1 µM), for a period sufficient to induce a mature phenotype capable of producing a respiratory burst (typically 48-72 hours).

  • Cell Preparation: Differentiated cells are harvested, washed, and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified time.

  • Stimulation of Superoxide Production: Superoxide production is stimulated by adding an activating agent like phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL.

  • NBT Addition: Nitroblue tetrazolium (NBT) is added to the cell suspension. NBT is a yellow, water-soluble dye that is reduced by superoxide anions to a dark-blue, insoluble formazan.

  • Incubation: The cell suspension is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by placing the tubes on ice and/or adding a stopping reagent.

  • Formazan Solubilization: The cells are centrifuged, the supernatant is discarded, and the formazan precipitate is dissolved in a solvent such as DMSO or potassium hydroxide.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 540 and 570 nm.

  • Data Analysis: The amount of superoxide produced is proportional to the absorbance of the formazan product.

Visualizing the Interplay of this compound and ATRA

The following diagrams illustrate the described cellular pathways and experimental workflows.

cluster_workflow Experimental Workflow U937 U937 Cells ATRA_Treat Treat with ATRA U937->ATRA_Treat PA_Treat Treat with this compound U937->PA_Treat Combo_Treat Co-treat with this compound + ATRA U937->Combo_Treat Superoxide Superoxide Assay (NBT) ATRA_Treat->Superoxide Viability Cell Viability Assay (MTT/XTT) PA_Treat->Viability Combo_Treat->Viability Combo_Treat->Superoxide

Caption: Experimental workflow for investigating the effects of this compound and ATRA.

cluster_pathway Signaling Pathway ATRA ATRA gp91 gp91-phox Expression ATRA->gp91 Upregulates Cell_Death Enhanced Cell Death ATRA->Cell_Death PA This compound PA->gp91 Downregulates Apoptosis Apoptosis PA->Apoptosis PA->Cell_Death Superoxide Superoxide Generation gp91->Superoxide

Caption: Dual effects of this compound in the presence of ATRA on U937 cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

A recent health crisis in Japan involving red yeast rice dietary supplements has brought the nephrotoxicity of puberulic acid into sharp focus. This guide provides a comprehensive comparison of this compound's effects on the kidneys with other known nephrotoxic compounds often found in supplements, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The health scare, linked to supplements from Kobayashi Pharmaceutical Co., has been officially attributed to this compound, a compound produced by blue mold (Penicillium) that contaminated the red yeast rice cultures.[1][2][3] Investigations by Japan's Ministry of Health, Labor and Welfare confirmed that this mycotoxin was the causative agent of kidney damage, including cases of Fanconi syndrome, a disorder of the kidney's proximal tubules.[1][4] This incident has underscored the potential dangers of mycotoxin contamination in dietary supplements and highlighted the need for robust quality control and a deeper understanding of the mechanisms of such toxins.

Comparative Analysis of Nephrotoxicity

This section compares the nephrotoxic effects of this compound with other notable toxins that can contaminate dietary supplements or are known for their kidney-damaging properties: citrinin, ochratoxin A, and aristolochic acid.

Quantitative Toxicity Data

The following table summarizes key quantitative data from in vivo and in vitro studies, providing a comparative look at the toxic potency of these compounds.

CompoundMetricValueSpecies/Cell LineSource
This compound NOAEL (28-day study)1 mg/kg/dayRat[5][6][7][8]
EC50 (7-day, ATP reduction)24.7 µM3D-cultured primary human renal proximal tubular epithelial cells (3D-RPTECs)[4]
IC50 (OAT1 inhibition)5.4 µMHEK293 cells expressing OAT1[4]
Citrinin NOAEL (90-day study)20 µg/kg bw/dayRat[9]
Level of no concern for nephrotoxicity (human)0.2 µg/kg bw/dayHuman[9]
Ochratoxin A IC50 (24-hour)1.2 µMHuman embryonic kidney (HEK293) cells[10]
Aristolochic Acid -Potent nephrotoxin, no established NOAEL due to carcinogenicityHuman, various animal models[11][12][13]

Mechanisms of Nephrotoxicity

The primary target of this compound-induced toxicity is the proximal tubules of the kidneys.[5][6] The underlying mechanism involves mitochondrial dysfunction and oxidative stress, leading to tubular cell death.[1][2][14] This is characterized by a reduction in mitochondrial fluorescence, decreased intracellular ATP levels, and morphological changes consistent with acute tubular necrosis.[4][14]

In comparison, other nephrotoxins exhibit similar yet distinct mechanisms:

  • Citrinin: Also targets the kidneys, inducing nephrotoxicity through oxidative stress, apoptosis, and mitochondrial dysfunction. It has been shown to inhibit enzymes in the mitochondrial respiratory chain.[15][16]

  • Ochratoxin A: Accumulates in the proximal tubule epithelial cells, causing cellular damage through oxidative stress, DNA damage, apoptosis, and inflammatory responses.[17][18]

  • Aristolochic Acid: A potent and selective nephrotoxin that targets the proximal tubule. Its toxicity is mediated by organic anion transporters that concentrate the toxin within these cells, leading to necrotic and apoptotic cell death.[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's nephrotoxicity are provided below.

28-Day Subacute Toxicity Study in Rats
  • Test Substance: Synthesized this compound.

  • Animals: 6-week-old Crl:CD(SD) rats.

  • Administration: Oral gavage once daily for 28 days.

  • Dosage Groups (Male): 0, 1, 3, or 10 mg/kg/day.

  • Dosage Groups (Female): 0, 0.3, 1, or 3 mg/kg/day.

  • Observations: Daily monitoring of general condition and mortality.

  • Analysis: At the end of the 28-day period, blood and urine samples were collected for biochemical analysis (e.g., serum creatinine, urinary glucose). Kidneys were subjected to macroscopic and histopathological examination.

  • Recovery Groups: Satellite groups for control and high-dose animals were observed for a 14-day recovery period to assess the reversibility of adverse effects.[5][6][7][8]

In Vitro Nephrotoxicity Assessment using Kidney Organoids
  • Cell Source: Adult rat kidney stem (KS) cells.

  • Organoid Generation: KS cells were cultured to form spheroids and then embedded in a Matrigel solution to differentiate into kidney organoids over 2-3 weeks.

  • Nephrotoxic Agent Administration: this compound (dissolved in DMSO) was applied to the organoids at final concentrations of 2, 10, and 50 µM and cultured for 72 hours. Cisplatin and gentamicin were used as positive controls.

  • Toxicity Assessment:

    • Morphological Changes: Observed via microscopy.

    • Gene Expression Analysis: Quantitative real-time PCR for kidney injury molecule-1 (Kim-1) mRNA.

    • Ultrastructural Analysis: Transmission electron microscopy (TEM) to examine cellular structures, particularly mitochondria.

    • Immunofluorescence: Staining for markers of mitochondrial damage (cytochrome c oxidase subunit IV), oxidative stress (8-hydroxy-2'-deoxyguanosine), and apoptosis (cleaved caspase-3).[1][2][20]

Visualizing the Pathways and Processes

To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

cluster_Workflow Experimental Workflow: this compound Nephrotoxicity Assessment in_vivo In Vivo Study (28-Day Rat) biochem Biochemical Analysis (Serum Creatinine, Urinary Glucose) in_vivo->biochem histopath Histopathology (Proximal Tubule Damage) in_vivo->histopath in_vitro In Vitro Study (Kidney Organoids) morphology Morphological Analysis in_vitro->morphology gene_expression Gene Expression (Kim-1) in_vitro->gene_expression tem TEM Analysis (Mitochondrial Damage) in_vitro->tem immunofluorescence Immunofluorescence (Oxidative Stress, Apoptosis) in_vitro->immunofluorescence conclusion Conclusion: This compound is Nephrotoxic biochem->conclusion histopath->conclusion morphology->conclusion gene_expression->conclusion tem->conclusion immunofluorescence->conclusion

Workflow for assessing this compound nephrotoxicity.

cluster_Pathway Signaling Pathway of this compound-Induced Nephrotoxicity PA This compound PTC Proximal Tubule Cell PA->PTC Enters cell Mito Mitochondria PTC->Mito Targets ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Dysfunction leads to ATP Decreased ATP Production Mito->ATP Dysfunction leads to OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis ATP->Apoptosis Necrosis Necrosis ATP->Necrosis OxStress->Apoptosis OxStress->Necrosis CellDeath Tubular Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Mechanism of this compound-induced kidney cell death.

References

Safety Operating Guide

Navigating the Safe Disposal of Puberulic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Puberulic acid, a metabolite with noted biological activities, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.

I. Understanding the Hazard Profile of this compound

While comprehensive toxicological data for this compound is not extensively documented, available information underscores the need for cautious handling. According to information from one supplier, this compound is classified under the Globally Harmonized System (GHS) as a substance that "causes damage to organs through prolonged or repeated exposure"[1]. However, another safety data sheet (SDS) indicates no pictograms or signal words, while also stating that the chemical, physical, and toxicological properties have not been thoroughly investigated[2]. This discrepancy highlights the importance of treating this compound as a potentially hazardous substance.

Key Safety and Disposal Information Summary

ParameterInformationSource(s)
GHS Hazard Statement H372: Causes damage to organs through prolonged or repeated exposure.[1]
Primary Disposal Route Contact a licensed professional waste disposal service.[2]
Environmental Precautions Do not allow the product to enter drains, waterways, or the soil.[2]
Alternative Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[2]
Personal Protective Equipment (PPE) Respiratory protection (dust respirator), protective clothing, gloves, and eye protection.[2]

II. Procedural Steps for Proper Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation[2].

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions.

  • Solid Waste: This includes unused or expired pure this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.

    • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste: This includes solutions of this compound in various solvents.

    • Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The label must identify the contents, including the solvent(s) used and the approximate concentration of this compound.

    • Never mix incompatible waste streams.

Step 3: Labeling and Storage of Waste Containers

Accurate and clear labeling is a legal and safety requirement.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name ("this compound") and any other components of the mixture.

  • Indicate the primary hazards associated with the waste.

  • Keep waste containers securely sealed except when adding waste.

  • Store the waste containers in a designated, secondary containment area that is well-ventilated and away from general laboratory traffic.

Step 4: Arranging for Professional Disposal

Due to the lack of comprehensive safety data and the potential for organ damage upon repeated exposure, self-treatment of this compound waste is not recommended.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the this compound waste[2].

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste composition.

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste[2].

Step 5: Decontamination of Glassware and Work Surfaces

  • Thoroughly decontaminate any glassware or equipment that has come into contact with this compound.

  • The initial rinse of the contaminated equipment should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.

  • Clean the work area, including the fume hood sash and surfaces, to remove any residual contamination.

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

PuberulicAcidDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (Pure compound, contaminated labware) identify_waste->solid_waste liquid_waste Liquid Waste (Solutions in solvent) identify_waste->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Containers in Designated Secondary Containment collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puberulic acid
Reactant of Route 2
Puberulic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.